molecular formula C2H9N4O5P B3028872 Guanylurea phosphate CAS No. 36897-89-9

Guanylurea phosphate

Cat. No.: B3028872
CAS No.: 36897-89-9
M. Wt: 200.09 g/mol
InChI Key: ZHURYQINAXWNAH-UHFFFAOYSA-N
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Description

Guanylurea phosphate is a useful research compound. Its molecular formula is C2H9N4O5P and its molecular weight is 200.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diaminomethylideneurea;phosphoric acid
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InChI

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURYQINAXWNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

5420-79-1, 36897-89-9, 84946-06-5
Record name Urea, (aminoiminomethyl)-, phosphate (3:1)
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Record name Urea, (aminoiminomethyl)-, phosphate (1:1)
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Record name Urea, (aminoiminomethyl)-, phosphate (2:1)
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Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17675-60-4, 36897-89-9, 5420-79-1
Record name Urea, N-(aminoiminomethyl)-, phosphate (1:?)
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Record name NSC267685
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Record name Urea, N-(aminoiminomethyl)-, phosphate (1:?)
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Record name Amidinourea phosphate
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Record name DICYANDIAMIDINE PHOSPHATE
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Foundational & Exploratory

what is the synthesis process for guanylurea phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis process for guanylurea (B105422) phosphate (B84403), a compound of interest for various industrial applications, including as a flame retardant and a slow-release fertilizer. The information presented herein is curated for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, experimental protocols, and analytical characterization.

Core Synthesis Route: Reaction of Dicyandiamide (B1669379) with Phosphoric Acid

The most prevalent and industrially viable method for synthesizing guanylurea phosphate involves the reaction of dicyandiamide with phosphoric acid in an aqueous medium.[1] This process is favored for its simplicity, use of readily available starting materials, mild reaction conditions, and high yields.[1]

The reaction proceeds by heating a mixture of dicyandiamide and water, followed by the controlled addition of phosphoric acid. The subsequent reaction mixture is held at an elevated temperature to ensure complete conversion. Upon cooling, this compound crystallizes from the solution and is then isolated and purified.

Quantitative Data Summary

The following table summarizes quantitative data from two example experimental protocols for the synthesis of this compound.

ParameterExample 1Example 2 (with Mother Liquor Recycling)
Reactants
Dicyandiamide100 kg100 kg
Purified Water200 kg-
Centrifuge Mother Liquor-200 kg
Phosphoric AcidAqueous SolutionAqueous Solution
Reaction Conditions
Initial Heating Temperature80°C80°C
Phosphoric Acid Addition Rate100 L/h100 L/h
Final Reaction Temperature100°C100°C
Insulation Time8 hours8 hours
Crystallization Temperature< 20°C< 20°C
Product Metrics
Yield192 kg (80.6%)202 kg (84.9%)
Purity99.4%99.5%

Data sourced from patent CN107721883A.[2]

Experimental Protocols

Protocol 1: Synthesis using Purified Water

This protocol outlines the synthesis of this compound using fresh purified water.

Materials:

  • Dicyandiamide (100 kg)

  • Purified Water (200 kg)

  • Phosphoric Acid Solution

  • Ethanol (B145695) (for rinsing)

Procedure:

  • Mixing and Dissolution: In a suitable reactor, mix 100 kg of dicyandiamide with 200 kg of purified water. Stir the mixture while slowly heating to 80°C until the dicyandiamide is completely dissolved.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Reaction: Transfer the filtered solution to the reactor. Begin the dropwise addition of the phosphoric acid solution at a controlled rate of 100 L/h.

  • Heating and Insulation: After the addition of phosphoric acid is complete, slowly heat the reactor to 100°C. Maintain this temperature for 8 hours to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction mixture to below 20°C to induce the crystallization of this compound.

  • Isolation and Purification: Centrifuge the crystallized slurry to isolate the solid product. Wash the solid cake with ethanol to remove residual impurities.

  • Drying: Dry the purified product to obtain 192 kg of this compound.[2]

Protocol 2: Synthesis with Mother Liquor Recycling

This protocol demonstrates an optimized process that recycles the mother liquor from a previous batch, contributing to higher yield and improved environmental friendliness.[1][2]

Materials:

  • Dicyandiamide (100 kg)

  • Centrifuge Mother Liquor (from a previous batch of this compound synthesis) (200 kg)

  • Phosphoric Acid Solution

  • Ethanol (for rinsing)

Procedure:

  • Mixing and Dissolution: In a reactor, combine 100 kg of dicyandiamide with 200 kg of the recycled centrifuge mother liquor. Stir and heat the mixture to 80°C.

  • Reaction: Begin the dropwise addition of the phosphoric acid solution at a rate of 100 L/h.

  • Heating and Insulation: Once the addition is complete, increase the temperature of the reactor to 100°C and maintain it for 8 hours.

  • Crystallization: Cool the system to below 20°C to facilitate crystallization.

  • Isolation and Purification: Separate the solid product via centrifugation and wash the resulting cake with ethanol.

  • Drying: Dry the product to yield 202 kg of this compound.[2]

Alternative Synthesis Route: Direct Phosphorylation of Guanylurea

An alternative, though less detailed in available literature, is the direct phosphorylation of guanylurea.[1] This method involves reacting guanylurea with phosphoric acid at elevated temperatures, typically between 80-100°C, for an extended period of 12-24 hours.[1] Guanylurea itself can be synthesized by the hydrolysis of dicyandiamide in the presence of sulfuric acid.[3]

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway DCD Dicyandiamide GUP This compound DCD->GUP Reaction PA Phosphoric Acid PA->GUP Water Water Water->GUP

Caption: Reaction of Dicyandiamide and Phosphoric Acid.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification mix Mix Dicyandiamide and Water/Mother Liquor heat_dissolve Heat to 80°C to Dissolve mix->heat_dissolve filter Filter (optional) heat_dissolve->filter add_pa Add Phosphoric Acid filter->add_pa heat_insulate Heat to 100°C and Insulate for 8h add_pa->heat_insulate cool Cool to < 20°C for Crystallization heat_insulate->cool centrifuge Centrifuge cool->centrifuge wash Wash with Ethanol centrifuge->wash dry Dry wash->dry product This compound dry->product

Caption: Experimental Workflow for this compound Synthesis.

Analytical Characterization

To ensure the purity and identity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.[4]

Typical HPLC Method:

  • Column: A mixed-mode stationary phase column, such as Primesep 100, is suitable for retaining and analyzing the polar this compound.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a sulfuric acid buffer, is effective for separation.[4]

  • Detection: UV detection at 200 nm is a standard method for this compound.[4]

This method allows for the quantification of this compound and the identification of any potential impurities.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Guanylurea (B105422) Phosphate (B84403)

This technical guide provides a comprehensive overview of guanylurea phosphate, covering its chemical structure, physicochemical properties, synthesis, and key applications. It details experimental protocols for its preparation and analysis and explores its environmental significance as the primary metabolite of the widely used drug, metformin.

Chemical Identity and Structure

This compound is an organic salt formed between the guanylurea cation and a phosphate anion.[1] It is also known by synonyms such as dicyandiamidine phosphate and carbamoylguanidine phosphate.[2] The compound is identified by several key identifiers, although some ambiguity exists in the literature regarding its primary CAS number, with both 17675-60-4 and 36897-89-9 being frequently cited.[1][2][3][4][5][6]

The fundamental structure consists of a urea (B33335) molecule linked to a guanidine (B92328) group, which imparts unique hydrogen bonding capabilities relevant in crystal engineering.[1][7]

  • Molecular Formula : C₂H₉N₄O₅P[2][3][6][8][9]

  • Molecular Weight : 200.09 g/mol [1][2][3][6][8][9][10]

  • SMILES : O=C(N)NC(N)=N.O=P(O)(O)O[6]

  • InChI Key : ZHURYQINAXWNAH-UHFFFAOYSA-N[1][9]

Physicochemical Properties

This compound presents as a white crystalline powder or solid.[3][4] Its key quantitative properties are summarized in the table below, which is essential for its handling, application, and process optimization.

PropertyValueSource(s)
Appearance White crystalline powder/solid[3][4]
Melting Point 178-182 °C[2][3][10][11]
Density 1.62 g/cm³[2][3][10]
Water Solubility 91.6 g/L (at 20 °C)[2][3][8][11]
Vapor Pressure 0 Pa (at 25 °C)[2][3][11]
LogP (n-octanol/water) 0 (at 20 °C)[3][11]
Purity ≥98%[4][6]

Experimental Protocols

Synthesis of this compound

The most common industrial method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1][12] The following protocol is based on established patent literature, offering a simple process with high yield and purity.[12]

Materials:

  • Dicyandiamide

  • Phosphoric Acid (aqueous solution)

  • Purified Water

Methodology:

  • Preparation of Reactant Slurry : Dicyandiamide is mixed and stirred with purified water. The recommended mass ratio of dicyandiamide to water is between 1:2 and 1:4.[12]

  • Heating : The slurry is heated to a temperature range of 80-100 °C until the dicyandiamide is completely dissolved.[12]

  • Acid Addition : The phosphoric acid solution is added dropwise to the heated dicyandiamide solution. The addition rate should be controlled to approximately 100-150 L/h, with the total addition time spanning 20 hours to manage the reaction exotherm.[12]

  • Reaction Incubation : After the acid addition is complete, the reaction mixture is held at temperature for an additional 8 hours to ensure the reaction goes to completion.[12]

  • Crystallization and Isolation : The solution is then allowed to cool, promoting the crystallization of this compound.

  • Purification : The resulting crystals are isolated via centrifugation, washed, and subsequently dried to yield the final product.[12]

Synthesis_Workflow start Start reactants Mix Dicyandiamide & Purified Water start->reactants heat Heat to 80-100°C reactants->heat add_acid Slowly Add Phosphoric Acid (20h) heat->add_acid incubate Maintain Temp (8h) add_acid->incubate cool Cool & Crystallize incubate->cool process Centrifuge & Dry cool->process end This compound process->end

General workflow for this compound synthesis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using a mixed-mode HPLC method.[7][13]

Instrumentation & Columns:

  • Column : Primesep 100 mixed-mode stationary phase column (150 mm length x 4.6 mm diameter, 5 µm particle size).[7][13]

  • Detector : UV detector set to 200 nm.[7][13]

Reagents & Mobile Phase:

  • Mobile Phase : An isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and an acid buffer.[7][13]

    • For standard UV detection, sulfuric acid can be used.[7][13]

    • For Mass Spectrometry (MS) compatible applications, sulfuric acid should be replaced with formic acid.[7]

  • Sample Preparation : Samples are prepared by dissolving this compound in purified water to a known concentration (e.g., 0.2 mg/mL).[7]

Chromatographic Conditions:

  • Flow Rate : 1.0 mL/min.[7]

  • Detection Wavelength : 200 nm.[7][13] The UV spectrum of guanylurea confirms this as a suitable wavelength for detection.[14]

Applications and Research Areas

This compound's unique chemical properties lend it to several industrial and research applications.

  • Flame Retardant : It is highly effective as a flame retardant for cellulosic materials like wood and paper.[1][3][11] When heated, it promotes dehydration and the formation of a protective char layer, insulating the material from heat and diluting flammable gases.[1] A key research challenge is its high water solubility, which can lead to leaching from treated materials.[1]

  • Slow-Release Fertilizer : With high nitrogen and phosphorus content, it has been investigated for agricultural use as a slow-release fertilizer, providing sustained nutrient availability for plant growth.[1][7]

  • Chemical Intermediate : The reactive urea moiety allows for its use as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][7][8]

Environmental Fate and Biological Pathways

A significant area of modern research focuses on guanylurea as the primary and persistent environmental transformation product of metformin, a globally prescribed antidiabetic drug.[1][15] This has driven research into its environmental fate and biodegradability.

Metformin_Metabolism Metformin Metformin Guanylurea Guanylurea Metformin->Guanylurea  Environmental  Transformation

Environmental transformation of Metformin to Guanylurea.

While once considered a recalcitrant "dead-end" product, recent studies have identified microorganisms capable of its complete degradation.[15][16] A bacterium, Pseudomonas mendocina strain GU, isolated from a wastewater treatment plant, can utilize guanylurea as its sole nitrogen source.[15][17] The identified metabolic pathway involves a series of enzymatic steps.[16]

The initial and key step is catalyzed by a newly discovered enzyme, guanylurea hydrolase , which converts guanylurea to guanidine and ammonia (B1221849).[16][17] Subsequent enzymatic reactions mineralize the compound to ammonia and carbon dioxide.[16]

Guanylurea_Biodegradation cluster_pathway Biodegradation Pathway in P. mendocina Guanylurea Guanylurea Guanidine Guanidine Guanylurea->Guanidine Guanylurea Hydrolase Carboxyguanidine Carboxyguanidine Guanidine->Carboxyguanidine Allophanate Allophanate Carboxyguanidine->Allophanate Products Ammonia + CO₂ Allophanate->Products

Biodegradation pathway of Guanylurea by P. mendocina.

Safety and Handling

According to available Safety Data Sheets, this compound should be handled in accordance with good industrial hygiene and safety practices.[18] Standard precautions include avoiding inhalation, ingestion, and contact with skin and eyes.[3] It should be stored in a cool, dry, and well-ventilated place.[3][18] For laboratory use, nitrile rubber or neoprene gloves and safety glasses are recommended.[18]

References

An In-depth Technical Guide on the Early Research and Discovery of Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and synthesis of guanylurea (B105422) salts, with a primary focus on guanylurea phosphate (B84403). Due to the limited availability of detailed early experimental data specifically for guanylurea phosphate, this guide leverages the well-documented early synthesis of the closely related guanylurea sulfate (B86663) as a representative model for the nascent stages of research in this area. The information presented herein is compiled from early 20th-century chemical literature and patents, providing a historical perspective on the initial preparation of these compounds.

Introduction

Early research into guanylurea and its salts was primarily driven by the exploration of derivatives of dicyandiamide (B1669379), a readily available industrial chemical. The synthesis of guanylurea itself was a subject of investigation in the early 20th century, with a notable patent filed in 1939 and granted in 1942, detailing a method for its preparation. This laid the groundwork for the synthesis of its various salts, including the phosphate. While much of the contemporary research on this compound focuses on its applications as a fire retardant and its role as a metabolite of the drug metformin, this guide will focus on the initial chemical discovery and synthesis.

Early Synthesis of Guanylurea Salts

The primary route to guanylurea salts in the early 20th century involved the acid-catalyzed hydrolysis of dicyandiamide. The choice of acid determined the resulting salt.

A key historical document in the early research of guanylurea salts is U.S. Patent 2,277,823, granted in 1942.[1] This patent provides a detailed method for the preparation of guanylurea via its sulfate salt. The process involves the hydrolysis of dicyandiamide using sulfuric acid.

The following protocol is adapted from the procedure described in U.S. Patent 2,277,823.[1]

Materials:

  • Dicyandiamide

  • Water

  • 50% Sulfuric Acid

  • Hydrated Lime

  • Calcium Chloride (for testing)

Procedure:

  • Reaction: A mixture of 400 pounds of water, 250 pounds of 50% sulfuric acid, and 180 pounds of dicyandiamide are reacted together. The acid is added gradually, with the rate of addition regulated by the degree of boiling produced.

  • Cooling: The reaction mixture, containing guanylurea sulfate, is then cooled to below 50°C.

  • Neutralization and Precipitation: The addition of hydrated lime is initiated while maintaining the temperature of the mixture at not over 50°C, and preferably between 20 and 50°C. The addition of lime is stopped when a test of a filtered sample of the slurry with calcium chloride shows the absence of sulfate.

  • Filtration: The batch is then filtered to remove the precipitated calcium sulfate.

  • Washing: The filter cake of calcium sulfate is washed with water.

  • Product: The filtrate is an aqueous solution of guanylurea.

ReactantQuantity (pounds)Role
Dicyandiamide180Starting Material
Water400Solvent
50% Sulfuric Acid250Reagent/Catalyst
Hydrated LimeSufficient quantityNeutralizing Agent

Table 1: Reactant quantities as specified in U.S. Patent 2,277,823 for the synthesis of guanylurea sulfate.[1]

General Reaction Scheme:

Dicyandiamide + Phosphoric Acid + Water → this compound

It is plausible that early researchers would have adapted the established methods for other guanylurea salts to synthesize the phosphate derivative. This would involve reacting dicyandiamide with an aqueous solution of phosphoric acid, likely with heating to facilitate the reaction.

Mandatory Visualizations

The following diagram illustrates the key steps in the early industrial synthesis of guanylurea sulfate as described in the 1942 patent.

experimental_workflow cluster_reactants Reactant Mixing cluster_process Process Steps cluster_products Products & Byproducts dicyandiamide Dicyandiamide reaction Reaction (Boiling) dicyandiamide->reaction water Water water->reaction sulfuric_acid 50% Sulfuric Acid sulfuric_acid->reaction cooling1 Cooling (< 50°C) reaction->cooling1 Cooling neutralization Neutralization & Precipitation (with Lime) cooling1->neutralization Addition of Lime filtration Filtration neutralization->filtration Separation guanylurea_solution Aqueous Guanylurea Solution (Product) filtration->guanylurea_solution Filtrate calcium_sulfate Calcium Sulfate (Byproduct) filtration->calcium_sulfate Filter Cake

Caption: Experimental workflow for the synthesis of guanylurea sulfate.

Early Characterization and Properties

Detailed characterization data for this compound from the early research period is scarce. However, based on the understanding of related compounds at the time, it would have been characterized by its salt-like properties and the presence of both the guanylurea cation and the phosphate anion.

Biological Activity and Signaling Pathways

The early research on guanylurea and its salts, as documented in the available chemical literature from the first half of the 20th century, was primarily focused on its chemical synthesis and basic properties. There is no evidence in the historical records of investigations into its biological activity or any proposed signaling pathways during this period. The interest in the biological effects of guanylurea, particularly as a metabolite of metformin, is a much more recent development.

Conclusion

The early research on this compound is intrinsically linked to the broader exploration of dicyandiamide chemistry in the early 20th century. While specific, detailed protocols for the phosphate salt from this era are not well-documented, the synthesis of the analogous sulfate salt, as detailed in a 1942 patent, provides a clear and instructive example of the methodologies employed. This foundational work on the synthesis of guanylurea salts paved the way for later investigations into their various applications, which continue to be a subject of scientific inquiry today.

References

In-depth Technical Guide on the Thermal Decomposition Mechanism of Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea (B105422) phosphate (B84403) (GUP) is a compound of significant interest, particularly for its applications as a flame retardant. Understanding its thermal decomposition mechanism is crucial for optimizing its performance and ensuring its safe application. This technical guide provides a comprehensive overview of the thermal degradation of guanylurea phosphate, detailing the decomposition pathway, intermediate products, and final residues. The information presented herein is synthesized from the scientific literature and is intended to be a valuable resource for professionals in research and development. This guide includes a summary of quantitative thermal analysis data, detailed experimental protocols for relevant analytical techniques, and visualizations of the decomposition pathway and experimental workflows.

Introduction

This compound (GUP), the salt formed from the guanylurea cation and a phosphate anion, exhibits notable thermal stability at ambient temperatures. However, upon heating, it undergoes a multi-stage decomposition process. This process is critical to its function as a flame retardant, as it releases non-combustible gases and forms a protective char layer. The study of this decomposition is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process that can be broadly categorized into three main stages. The decomposition begins at approximately 180-200°C.[1]

Stage 1: Initial Decomposition (approx. 180°C - 250°C)

The initial stage of decomposition involves an intramolecular rearrangement and the cleavage of the C-N and P-O bonds. This results in the formation of polyguanidine and the release of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[1] The release of these non-flammable gases contributes to the flame retardant properties of GUP by diluting the flammable gases produced during the combustion of the substrate material.

Stage 2: Intermediate Decomposition and Polymerization (approx. 250°C - 400°C)

As the temperature increases, the polyguanidine intermediate further decomposes. Concurrently, the phosphate component begins to polymerize, forming polyphosphoric acid.[1] This acid acts as a catalyst for the dehydration of the substrate material (in flame retardant applications), promoting the formation of a stable char layer.

Stage 3: High-Temperature Decomposition and Char Formation (above 400°C)

At higher temperatures, the remaining organic fragments continue to degrade, leading to the formation of a stable, phosphorus-rich char residue. This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles.

Quantitative Data Presentation

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

Thermal Analysis TechniqueParameterTemperature Range (°C)Observation
Thermogravimetric Analysis (TGA) Onset Decomposition Temperature180 - 200Initial mass loss begins.[1]
Stage 1 Mass Loss200 - 300Significant mass loss due to the release of NH₃ and CO₂.
Stage 2 Mass Loss300 - 500Continued mass loss from the degradation of intermediates.
Final Residue at 600°C> 600Formation of a stable char.
Differential Scanning Calorimetry (DSC) Endothermic Peak~180 - 220Corresponds to the initial endothermic decomposition.
Exothermic Peak(s)> 250Associated with the formation of more stable polymeric structures.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended for comprehensive analysis.

  • Apparatus: Netzsch STA 449 F3 Jupiter or similar.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: A linear heating rate of 10°C/min is commonly used, with a temperature range from ambient to 800°C.

  • Data Analysis: The TGA data provides the mass loss as a function of temperature, while the DSC data reveals the endothermic and exothermic events associated with the decomposition.

Evolved Gas Analysis (EGA) by TG-MS or TG-FTIR

To identify the gaseous products evolved during decomposition, the TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer.

  • Apparatus: TGA instrument coupled to a quadrupole mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • TGA Conditions: Same as described in section 4.1.

  • Transfer Line Temperature: Maintained at a temperature high enough (e.g., 200-250°C) to prevent condensation of the evolved gases.

  • MS Parameters: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range (e.g., 10-200 amu) to detect the expected gaseous fragments.

  • FTIR Parameters: The FTIR spectrometer continuously collects spectra of the evolved gas stream, allowing for the identification of functional groups and specific molecules.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

GUP_Decomposition GUP This compound Heat Heat (>180°C) GUP->Heat Initiation Intermediates Intermediates (Polyguanidine) Heat->Intermediates Gases Gaseous Products (NH₃, CO₂) Intermediates->Gases Release Polyphosphoric_Acid Polyphosphoric Acid Intermediates->Polyphosphoric_Acid Formation Char Stable Char Residue Intermediates->Char Decomposition Polyphosphoric_Acid->Char Catalyzes

Caption: Proposed thermal decomposition pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Weighing Weighing (5-10 mg) Sample->Weighing Crucible Loading into Crucible Weighing->Crucible TGA_DSC TGA-DSC Analysis (10°C/min, N₂ atmosphere) Crucible->TGA_DSC EGA Evolved Gas Analysis (TG-MS / TG-FTIR) Crucible->EGA TGA_Data TGA Curve (Mass Loss vs. Temp) TGA_DSC->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) TGA_DSC->DSC_Data EGA_Data EGA Spectra (Ion Intensity / Absorbance vs. Temp) EGA->EGA_Data Mechanism Mechanism Elucidation TGA_Data->Mechanism DSC_Data->Mechanism EGA_Data->Mechanism

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that is fundamental to its application as a flame retardant. The initial decomposition releases non-combustible gases, followed by the formation of polyphosphoric acid which promotes charring. This comprehensive technical guide provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating a deeper understanding of its thermal behavior and aiding in the development of advanced materials.

References

Guanylurea Phosphate: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility in a range of solvents is critical for its handling, formulation, and application. This technical guide provides a comprehensive overview of the known solubility of guanylurea phosphate, details experimental protocols for its determination, and offers insights into its likely behavior in various solvent systems.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₉N₄O₅P[1]
Molecular Weight 200.09 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 178-182 °C[2]

Solubility of this compound

Aqueous Solubility

This compound is known to be soluble in water. A quantitative value for its solubility in water has been reported as 91.6 g/L at 20°C .

Solubility in Organic Solvents

Structurally Related Compounds:

  • N-Guanylurea dinitramide (FOX-12) , another salt of guanylurea, is reported to be soluble in several organic solvents, including N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (AcCN), and N,N-dimethylacetamide (DMA)[3].

  • Guanidine hydrochloride , a related guanidinium (B1211019) salt, exhibits solubility in a range of polar organic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), various alcohol ethers (2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, 2-butoxyethanol), methanol, N-methylpyrrolidone (NMP), ethanol, isopropanol, and n-propanol[4].

  • Guanylurea sulfate is described as being soluble in water and slightly soluble in DMSO and alcohol[5][6].

Based on this information, it is plausible that this compound exhibits some degree of solubility in polar aprotic solvents like DMSO, DMF, and DMAc, and potentially in lower alcohols. However, it is likely to be poorly soluble in non-polar organic solvents. Experimental determination is necessary to establish quantitative solubility values in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, combining the well-established shake-flask method with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Autosampler vials

  • HPLC system with a UV detector

  • HPLC column suitable for polar compounds (e.g., Primesep 100 mixed-mode stationary phase column)[7]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent shake Agitate at constant temperature (e.g., 24-48h) in an orbital shaker prep_solvent->shake centrifuge Allow to settle or centrifuge shake->centrifuge filter Filter supernatant through a syringe filter centrifuge->filter dilute Dilute filtrate if necessary filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate calibration Prepare calibration curve with standards calibration->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution (Shake-Flask Method):

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent. The excess solid is necessary to ensure that equilibrium with the dissolved solute is achieved[8].

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[9].

    • Agitate the flasks for a sufficient period to reach equilibrium, typically 24 to 48 hours[8]. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any undissolved microparticles[8].

    • If the concentration of the filtrate is expected to be high, perform a precise dilution with the same solvent to bring it within the linear range of the analytical method.

  • Quantification by HPLC:

    • HPLC Conditions: A suitable HPLC method for the analysis of this compound has been described with the following parameters[10]:

      • Column: Primesep 100, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile/Water (5/95) with 0.1% Sulfuric Acid

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 200 nm

      • Injection Volume: 1 µL

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the HPLC method to construct a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the filtered (and diluted, if applicable) sample from the solubility experiment into the HPLC system.

    • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Account for any dilution factors to calculate the final solubility in the original solvent.

Signaling Pathways and Logical Relationships

The determination of solubility is a fundamental physicochemical property and does not directly involve biological signaling pathways. However, the logical relationship in the experimental design is crucial for obtaining accurate results. The following diagram illustrates the logical flow of a solubility study.

logical_relationship compound Pure Compound (this compound) equilibration Equilibrium State (Solid-Liquid) compound->equilibration solvent Pure Solvent solvent->equilibration temp Constant Temperature temp->equilibration separation Phase Separation (Filtration/Centrifugation) equilibration->separation analysis Quantitative Analysis (e.g., HPLC) separation->analysis result Solubility Value analysis->result

References

Spectroscopic Fingerprinting of Guanylurea Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of guanylurea (B105422) phosphate (B84403), a compound of interest in pharmaceutical and materials science. The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents expected spectral data, and illustrates analytical workflows to aid in the characterization and quality control of guanylurea phosphate.

Introduction to this compound

This compound is a salt formed between the organic base guanylurea and phosphoric acid. Guanylurea, a derivative of urea (B33335), possesses both guanidinium (B1211019) and urea functionalities, making it a subject of interest for its potential applications in drug development and as a precursor in the synthesis of other bioactive molecules.[1] Spectroscopic analysis is crucial for confirming its molecular structure, identifying functional groups, and ensuring its purity.

The most common industrial method for synthesizing this compound involves the controlled reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous medium.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" of the compound. For this compound, FTIR is instrumental in confirming the presence of key functional groups such as N-H, C=O, C-N, and the phosphate anion (PO₄³⁻).

Expected Vibrational Frequencies
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupNotes
3500 - 3200N-H stretchingAmine (-NH₂) & Amide (-NH-)A broad and complex region of overlapping bands is expected due to the various N-H groups in the guanylurea cation. Hydrogen bonding will cause significant broadening.
1700 - 1600C=O stretching (Amide I)Carbonyl (Urea)A strong absorption band is characteristic of the urea carbonyl group. Its position may be shifted due to hydrogen bonding with the phosphate anion and intramolecular hydrogen bonds.
1650 - 1550N-H bendingAmine (-NH₂) & Amide (-NH-)Bending vibrations of the N-H bonds.
1500 - 1400C-N stretchingGuanidinium & UreaStretching vibrations of the various C-N bonds within the guanylurea structure.
1150 - 950P-O stretchingPhosphate (PO₄³⁻)A strong, broad absorption band characteristic of the phosphate anion. The symmetry of the PO₄³⁻ ion may be reduced upon salt formation, leading to the appearance of multiple bands.[3]
Below 1000Skeletal vibrations, O-P-O bending-The fingerprint region, containing complex vibrations characteristic of the overall molecular structure.
Experimental Protocol: FTIR Analysis

A standard experimental procedure for obtaining an FTIR spectrum of a solid sample like this compound is outlined below.

Method 1: Potassium Bromide (KBr) Pellet Method

  • Sample Preparation:

    • Thoroughly dry the this compound sample to remove any residual moisture.

    • In an agate mortar, grind 1-2 mg of the sample to a fine powder.

    • Add approximately 200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a homogeneous dispersion.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR) Method

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectral Acquisition:

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired wavenumber range.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_output Output start Start: this compound Sample grind Grind Sample start->grind KBr Method place_atr Place on ATR Crystal start->place_atr ATR Method mix Mix with KBr grind->mix press Press into Pellet mix->press background Record Background Spectrum press->background place_atr->background acquire Acquire Sample Spectrum background->acquire process Process Data (Ratioing) acquire->process spectrum FTIR Spectrum process->spectrum

Figure 1: Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Expected NMR Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with broad signals for the exchangeable N-H protons. The exact chemical shifts of these protons will be highly dependent on the solvent, concentration, and temperature.

Expected Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
7.0 - 9.0 (broad)Singlet-NH- (Amide)The amide proton is expected to be deshielded and will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
6.0 - 8.0 (broad)Singlet-NH₂ (Guanidinium)The protons of the amine groups in the guanidinium moiety are also expected to be broad and their chemical shift will be highly variable depending on the experimental conditions. It is possible that multiple broad signals will be observed for the non-equivalent amine protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

Expected Chemical Shift (δ, ppm)AssignmentNotes
160 - 170C=O (Urea)The carbonyl carbon of the urea group is expected to appear in this region.
155 - 165C=N (Guanidinium)The carbon atom of the guanidinium group will resonate in this downfield region due to the strong deshielding effect of the three nitrogen atoms. The exact shift will depend on the degree of protonation and hydrogen bonding.
Experimental Protocol: NMR Analysis

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Choose a suitable deuterated solvent in which this compound is soluble (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • If the sample does not fully dissolve, it may be gently warmed or sonicated. If solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Add a small amount of an internal standard (e.g., TMS or a suitable reference for the chosen solvent) if required for precise chemical shift referencing.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Spectral Acquisition:

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Analysis cluster_output Output start Start: this compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire process Process Data (FT, Phasing, etc.) acquire->process spectrum NMR Spectrum (1H or 13C) process->spectrum

Figure 2: Experimental workflow for NMR analysis of this compound.

Logical Relationship of Spectroscopic Analysis

The combination of FTIR and NMR spectroscopy provides complementary information for the comprehensive characterization of this compound.

Spectroscopic_Analysis_Logic compound This compound ftir FTIR Spectroscopy compound->ftir nmr NMR Spectroscopy compound->nmr ftir_info Functional Group Identification (N-H, C=O, C-N, PO4) ftir->ftir_info nmr_info Molecular Structure Elucidation (C-H Framework) nmr->nmr_info characterization Complete Structural Characterization ftir_info->characterization nmr_info->characterization

Figure 3: Logical flow of spectroscopic characterization for this compound.

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR techniques is essential for its unambiguous identification and characterization. While this guide provides expected spectral data based on analogous compounds and fundamental principles, it is recommended that researchers acquire their own experimental data for definitive characterization. The detailed experimental protocols and workflows presented herein offer a solid foundation for conducting such analyses in a research and development setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research trends related to guanylurea (B105422) phosphate (B84403) (GUP). It covers the core aspects of its synthesis, chemical properties, and evolving applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and relationships. This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering a structured and detailed understanding of the current state of GUP research.

Chemical Properties and Characterization

Guanylurea phosphate (CAS No: 17675-60-4), with the chemical formula C2H9N4O5P and a molecular weight of 200.09, is a white crystalline solid.[1][2] Its molecular structure incorporates both guanidine (B92328) and phosphate groups, which contribute to its distinct chemical behavior and reactivity.[1]

Physical and Chemical Properties:

PropertyValueReferences
Molecular FormulaC2H9N4O5P[1]
Molecular Weight200.09 g/mol [1]
AppearanceWhite crystalline powder[2][3]
Melting Point178-182 °C[1][4], 184 °C[5][1][4][5]
Water Solubility91.6 g/L at 20 °C[1]
Purity≥ 98.0%[5][6], 99% min[3][3][5][6]
Thermal StabilityStable up to approximately 200°C[7]

This compound's thermal decomposition is a critical aspect of its functionality, particularly in its application as a flame retardant.[7] Decomposition begins around 180°C, leading to the cleavage of phosphate and urea (B33335) groups and the release of non-combustible gases like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[7] This process is followed by the formation of polyguanidine and polyphosphoric acid.[7]

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous medium.[7] This method is favored for its simplicity, mild reaction conditions, and high yield.[7]

Experimental Protocol: Synthesis from Dicyandiamide and Phosphoric Acid

This protocol is a generalized procedure based on available literature. Specific parameters may be optimized for desired yield and purity.

Materials:

  • Dicyandiamide

  • Phosphoric acid

  • Purified water

Procedure:

  • Mixing: Dicyandiamide and purified water are mixed in a reaction vessel.

  • Heating and Dissolution: The mixture is heated to a temperature range of 80-100°C with stirring until the dicyandiamide is completely dissolved.[7][8]

  • Acid Addition: Phosphoric acid is added dropwise to the dicyandiamide solution. The rate of addition is controlled to manage the reaction exotherm.

  • Reaction: The reaction mixture is maintained at an elevated temperature (e.g., 80–100°C) for a period ranging from several hours to 24 hours to ensure the reaction proceeds to completion (at least 95%).[7]

  • Crystallization: The solution is then cooled to allow for the crystallization of this compound.

  • Isolation and Drying: The resulting crystals are isolated by filtration or centrifugation, washed, and then dried to yield the final product.[8]

  • Mother Liquor Recycling: To improve yield and reduce waste, the mother liquor from the centrifugation/filtration step can be recycled in subsequent batches.[7][8]

Logical Flow of this compound Synthesis

GUP_Synthesis cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Byproducts DCD Dicyandiamide Mixing Mixing & Dissolution (80-100°C) DCD->Mixing PA Phosphoric Acid Reaction Reaction & Heat Preservation PA->Reaction Water Purified Water Water->Mixing Mixing->Reaction Cooling Cooling & Crystallization Reaction->Cooling Separation Centrifugation / Filtration Cooling->Separation GUP This compound Separation->GUP Solid MotherLiquor Mother Liquor Separation->MotherLiquor Liquid Drying Drying & Packaging GUP->Drying MotherLiquor->Mixing Recycle

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and sensitivity.[7][9]

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Primesep 100 mixed-mode stationary phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic buffer such as phosphoric acid or sulfuric acid.[9] For MS compatibility, formic acid is used instead of phosphoric or sulfuric acid.[9]

  • Flow Rate: Typically 1.0 ml/min.[9][11]

  • Detection: UV at 200 nm.[9][11]

  • Sample Preparation: this compound standard or sample is dissolved in water (e.g., 0.2 mg/ml).[9][11]

Purity validation post-synthesis often involves HPLC coupled with mass spectrometry (MS) to confirm the molecular integrity of the compound.[7]

Research Trends and Applications

Research on this compound has evolved from its initial recognition as a flame retardant to encompass a broader range of applications.

4.1. Flame Retardant

GUP is a highly effective flame retardant, particularly for cellulosic materials such as wood, paper, and textiles.[3][7][12] Its mechanism involves several key actions upon heating:

  • Dehydration and Char Formation: GUP facilitates the dehydration of the material to form a protective char layer on the surface, which insulates the underlying material from heat and reduces the release of flammable volatiles.[3][7]

  • Release of Non-combustible Gases: The decomposition of GUP releases non-combustible gases like ammonia and nitrogen, which dilute the flammable gases produced during combustion.[7]

  • Synergistic Effects: The flame-retardant performance of GUP can be enhanced through synergistic combinations with other compounds like boric acid (BA) and ammonium (B1175870) polyphosphate (APP).[7][13]

Mechanism of Flame Retardancy on Cellulosic Material

Flame_Retardancy cluster_heat Heat Application cluster_gup GUP Action cluster_material Cellulosic Material Heat Heat Source GUP This compound (GUP) Heat->GUP Cellulose Wood / Textile Heat->Cellulose Decomposition Thermal Decomposition (>180°C) GUP->Decomposition Gases Non-combustible Gases (NH₃, N₂) Decomposition->Gases Gas Phase Action Acid Polyphosphoric Acid Decomposition->Acid Condensed Phase Action Volatiles Flammable Volatiles Gases->Volatiles Dilutes Acid->Cellulose Catalyzes Dehydration Dehydration Cellulose->Dehydration Cellulose->Volatiles Char Protective Char Layer Dehydration->Char Char->Cellulose Insulates

Caption: Proposed mechanism of GUP as a flame retardant.

Quantitative Flame Retardancy Data:

MaterialTreatmentParameterResultReference
Furfurylated Pine WoodGUP-furfuryl alcoholHeat Release Rate (HRR₂)Reduction from 454.8 to 264.9 kW/m²[14][15]

4.2. Agriculture

With its high nitrogen and phosphorus content, GUP has been investigated as a potential slow-release fertilizer.[7][9][10][16] This application leverages the gradual breakdown of the compound in the soil to provide a sustained supply of essential nutrients to plants.[9][10][16] It can be used in the formulation of various fertilizer types, including monoammonium phosphate and diammonium phosphate.[16]

4.3. Environmental Science

A significant area of recent research has focused on guanylurea as a primary and persistent environmental transformation product of metformin, a widely prescribed antidiabetic drug.[7][11][17] This has driven the development of sensitive analytical methods for its detection and quantification in environmental samples.[7][18]

4.4. Other Applications

  • Chemical Synthesis: GUP serves as a precursor in various chemical syntheses for the production of more complex molecules, including pharmaceuticals and agrochemicals.[1][9][10]

  • Crystal Engineering: The hydrogen-bonding capabilities of the guanylurea moiety make it a subject of interest for designing and synthesizing crystalline materials with specific properties.[7][9]

  • Intumescent Coatings: GUP is used in intumescent fire-retardant coatings.[19]

Logical Relationship of GUP's Structure to its Applications

GUP_Applications cluster_properties Key Chemical Properties cluster_apps Applications GUP This compound (C₂H₉N₄O₅P) HighNP High N & P Content GUP->HighNP ThermalDecomp Thermal Decomposition (releases NH₃, H₃PO₄) GUP->ThermalDecomp Hbonding Hydrogen Bonding Capability GUP->Hbonding Reactivity Reactive Urea Moiety GUP->Reactivity Fertilizer Slow-Release Fertilizer HighNP->Fertilizer FlameRetardant Flame Retardant ThermalDecomp->FlameRetardant CrystalEng Crystal Engineering Hbonding->CrystalEng ChemSynth Chemical Synthesis Reactivity->ChemSynth

Caption: Structure-application relationships of GUP.

Future Outlook

The versatility of this compound continues to drive research into new applications and the optimization of existing ones. Future research is likely to focus on:

  • Developing more environmentally friendly and efficient synthesis routes.

  • Enhancing the performance of GUP-based flame retardants through novel synergistic formulations and encapsulation techniques to improve leach resistance.[7][15]

  • Conducting detailed studies on the agronomic effectiveness and environmental fate of GUP as a slow-release fertilizer.

  • Exploring its potential in medicinal chemistry and materials science as a versatile building block.[7]

This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers, scientists, and professionals in drug development to build upon in their future work.

References

health and safety considerations for handling guanylurea phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of guanylurea (B105422) phosphate (B84403). The following sections detail the known toxicological data, recommended handling procedures, and experimental methodologies relevant to safety assessment.

Chemical and Physical Properties

Guanylurea phosphate is a white crystalline solid.[1][2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 17675-60-4[2]
Molecular Formula C2H9N4O5P[3]
Molecular Weight 200.09 g/mol [3]
Appearance White crystalline solid[1][2][3]
Melting Point 178 - 182 °C[2][3]
Water Solubility 91.6 g/L at 20°C[3]
log Pow <0[2]
Stability Stable under normal conditions.[2]

Toxicological Data

The available toxicological data for this compound is limited. The majority of Safety Data Sheets (SDS) indicate that the toxicological properties have not been fully investigated.[3]

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 2000 mg/kg[2][3]
Acute Dermal Toxicity (LD50) -DermalNo data available[2][3]
Acute Inhalation Toxicity (LC50) -InhalationNo data available[2][3]
Skin Corrosion/Irritation -DermalNo data available[2][3]
Serious Eye Damage/Irritation -OcularNo data available[2][3]
Respiratory or Skin Sensitization --No data available[2]
Germ Cell Mutagenicity Salmonella typhimurium, Escherichia coliIn vitro (Ames test)Non-mutagenic[4]
Carcinogenicity --No data available[2]
Reproductive Toxicity --No data available[2]

Note: The mutagenicity study was performed on guanylurea, not specifically the phosphate salt.

Hazard Identification and Personal Protective Equipment

Based on available data, this compound is not classified as a hazardous substance.[2] However, due to the lack of comprehensive toxicological data, it is prudent to handle it with care, following good laboratory practices.

Recommended Personal Protective Equipment (PPE)
AreaPPEStandardReference
Eyes/Face Safety glasses with side-shields or gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)[2][3]
Hands Protective gloves (Nitrile rubber, Neoprene, Natural rubber, PVC)EN 374 (EU)[2]
Skin/Body Long-sleeved clothing-[2]
Respiratory Not required under normal use with adequate ventilation. For large scale use or in case of dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.-[2][3]

Handling, Storage, and First Aid

Handling:

  • Ensure adequate ventilation.

  • Avoid contact with skin, eyes, or clothing.

  • Avoid ingestion and inhalation.

  • Avoid dust formation.

  • Wear appropriate personal protective equipment.[2]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[2]

First Aid Measures:

ExposureProcedureReference
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2][3]
Inhalation Remove to fresh air. Get medical attention if symptoms occur.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid.[5]

Materials:

Procedure:

  • Dicyandiamide is mixed with purified water in a mass ratio of 1:(2~4).

  • The mixture is heated to 80-100°C with stirring until the dicyandiamide is completely dissolved.

  • The hot solution is filtered.

  • Phosphoric acid is slowly added dropwise to the filtrate.

  • The mixture is kept at temperature for a period of time to allow the reaction to complete.

  • The solution is then cooled to allow for crystallization.

  • The resulting crystals are separated by centrifugation.

  • The crystals are washed with ethanol and then dried to yield this compound.[5]

Methodology for Acute Dermal Irritation Testing (Adapted from OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation.

Principle: The substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation is assessed by scoring erythema (redness) and edema (swelling).

Procedure:

  • A small area of the fur of a healthy young adult rabbit is clipped.

  • The test substance is applied to a small gauze patch and then to the clipped skin.

  • The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

  • After 4 hours, the dressing and any residual test substance are removed.

  • The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • If a corrosive effect is observed in the first animal, no further testing is performed. If no severe irritation is seen, the test is confirmed on two additional animals.[6]

Methodology for Acute Eye Irritation Testing (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal. The other eye serves as the control. The eyes are examined for any signs of irritation.

Procedure:

  • A single dose of the test substance is applied into the conjunctival sac of one eye of a healthy albino rabbit.

  • The eyelids are held together for about one second.

  • The eye is observed for any signs of irritation at 1, 24, 48, and 72 hours after application.

  • Observations include the cornea, iris, and conjunctivae.

  • If a corrosive or severe irritant effect is observed in the first animal, the test is terminated. Otherwise, the response is confirmed in up to two additional animals.[6][7]

Methodology for Bacterial Reverse Mutation Test (Ames Test - Adapted from OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance. The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow in a histidine- or tryptophan-free medium.

Procedure:

  • The test substance is prepared at various concentrations.

  • The bacterial strains are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

  • The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • The plates are incubated for 48-72 hours.

  • The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

  • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[8][9]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_handling Safe Handling Workflow for this compound prep Preparation and Planning risk_assessment Conduct Risk Assessment (Review SDS and Literature) prep->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe_selection eng_controls Ensure Engineering Controls (Fume Hood / Good Ventilation) risk_assessment->eng_controls handling Handling of Substance (Weighing, Dissolving, etc.) ppe_selection->handling eng_controls->handling spill_kit Ensure Spill Kit is Accessible handling->spill_kit waste_disposal Waste Disposal (Segregate and Label Waste) handling->waste_disposal decontamination Decontaminate Work Area and Equipment waste_disposal->decontamination ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G cluster_first_aid First Aid Decision Tree for this compound Exposure exposure Exposure Occurs route Route of Exposure? exposure->route eye Eye Contact route->eye Eye skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion rinse_eye Rinse with water for 15 min. Get medical attention. eye->rinse_eye wash_skin Wash with soap and water for 15 min. Get medical attention if symptoms occur. skin->wash_skin fresh_air Move to fresh air. Get medical attention if symptoms occur. inhalation->fresh_air rinse_mouth Rinse mouth, drink water. Get medical attention if symptoms occur. ingestion->rinse_mouth

Caption: Decision tree for first aid procedures following exposure to this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound in a toxicological context for human health. Ecotoxicological studies have investigated transcriptomic and metabolomic changes in aquatic organisms, but these findings have not been extrapolated to human health pathways.[10]

Conclusion

While this compound is not currently classified as a hazardous substance, the lack of comprehensive toxicological data necessitates a cautious approach to its handling. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize potential exposure. Researchers should be aware of the gaps in the existing safety data and handle this compound with the care afforded to any substance with an incomplete toxicological profile.

References

An In-depth Technical Guide to the Flame Retardant Mechanism of Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flame retardant mechanism of guanylurea (B105422) phosphate (B84403) (GUP). It delves into the chemical and physical processes that impart flame retardancy to various materials, supported by experimental data and detailed methodologies.

Introduction to Guanylurea Phosphate as a Flame Retardant

This compound (GUP) is a halogen-free, nitrogen-phosphorus-based flame retardant that has garnered significant interest due to its effectiveness in a variety of materials, particularly cellulosic substrates like wood and cotton. Its mechanism of action is multifaceted, involving processes in both the condensed (solid) and gas phases during combustion. GUP's efficacy can be further enhanced through synergistic combinations with other flame retardants, such as boric acid.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1] This method is favored for its simplicity and high yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dicyandiamide

  • Phosphoric acid (85%)

  • Purified water

Procedure:

  • Dicyandiamide and purified water are mixed in a reactor with a mass ratio of approximately 1:2 to 1:4.[2]

  • The mixture is heated to between 80°C and 100°C with continuous stirring until the dicyandiamide is completely dissolved.[2]

  • Phosphoric acid is then slowly added dropwise to the solution. The molar ratio of dicyandiamide to phosphoric acid is typically maintained between 0.8:1 and 1.3:1.[1]

  • The reaction temperature is maintained for a period of time, typically around 8 hours, to ensure the reaction goes to completion.[2]

  • The solution is then cooled to below 20°C to allow for the crystallization of this compound.[2]

  • The resulting crystals are separated by centrifugation, washed with ethanol, and then dried to yield the final product.[2]

Flame Retardant Mechanism

The flame retardant action of GUP is a complex process that occurs upon heating, involving thermal decomposition and subsequent interactions with the combustible material. This mechanism can be broadly categorized into condensed phase and gas phase actions.

Thermal Decomposition of this compound

Thermogravimetric analysis (TGA) shows that GUP is stable up to approximately 200°C. Above this temperature, it undergoes a multi-stage decomposition process. The initial decomposition involves the cleavage of the phosphate and urea (B33335) groups, leading to the formation of several key products that contribute to its flame retardancy.

Condensed Phase Mechanism

In the condensed phase, GUP's primary role is to promote the formation of a protective char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds.

The key steps in the condensed phase mechanism are:

  • Formation of Polyphosphoric Acid: Upon heating, the phosphate groups in GUP polymerize to form polyphosphoric acid.

  • Dehydration and Carbonization: Polyphosphoric acid is a strong dehydrating agent. It catalyzes the dehydration of cellulosic materials, promoting the removal of water and accelerating the formation of a stable carbonaceous char.[3]

  • Formation of a Protective Layer: The resulting char layer is often dense and compact, effectively shielding the substrate from further combustion.[4] The presence of phosphorus in the char can also form a glassy, protective film of polyphosphate, further restricting oxygen access.[4]

Gas Phase Mechanism

In the gas phase, the decomposition of GUP releases non-combustible gases that dilute the flammable volatiles and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process.

The key aspects of the gas phase mechanism are:

  • Release of Non-Combustible Gases: The decomposition of the guanylurea portion of the molecule releases inert gases such as ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). These gases dilute the fuel and oxygen concentration in the flame, reducing the combustion efficiency.[5]

  • Radical Scavenging: Phosphorus-containing radicals (such as PO•) can be released into the gas phase. These radicals can act as scavengers, terminating the chain reactions of highly reactive H• and OH• radicals that are essential for sustained combustion.[4]

GUP_Flame_Retardant_Mechanism cluster_GUP This compound (GUP) cluster_Heat Heat Input cluster_Decomposition Thermal Decomposition cluster_Condensed Condensed Phase cluster_Gas Gas Phase GUP GUP Heat Heat ( > 200°C ) Decomp Decomposition Heat->Decomp Initiates Polyphosphoric_Acid Polyphosphoric Acid Decomp->Polyphosphoric_Acid Forms Gases Non-combustible Gases (NH₃, CO₂) Decomp->Gases Releases Radicals Phosphorus Radicals (PO•) Decomp->Radicals Releases Dehydration Dehydration of Substrate Polyphosphoric_Acid->Dehydration Catalyzes Char Protective Char Layer Dehydration->Char Promotes Dilution Dilution of Flammable Gases Gases->Dilution Causes Inhibition Flame Inhibition Radicals->Inhibition Causes (Radical Trapping)

Experimental Evaluation of Flame Retardancy

The flame retardant properties of GUP are typically evaluated using a variety of analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of GUP and GUP-treated materials.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A thermogravimetric analyzer.

  • Sample: 5-10 mg of GUP powder or finely ground GUP-treated material.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Typically nitrogen or air, with a flow rate of 20-50 mL/min.

  • Heating Program: A linear heating rate, commonly 10°C/min or 20°C/min, from room temperature to 600-800°C.

  • Data Collected: Mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).

Cone Calorimetry

Cone calorimetry is one of the most important bench-scale tests for evaluating the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).

Experimental Protocol: Cone Calorimetry

  • Instrument: A cone calorimeter according to ISO 5660 or ASTM E1354 standards.

  • Sample: 100 mm x 100 mm x (thickness of material) specimens.

  • Heat Flux: Samples are exposed to a constant external heat flux, typically 35 kW/m² or 50 kW/m².[6]

  • Orientation: Samples are usually tested in the horizontal orientation.

  • Data Collected: Heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition (TTI), mass loss rate (MLR), and smoke production rate (SPR).[6][7]

Cone_Calorimetry_Workflow Sample Sample Preparation (100x100 mm) Conditioning Conditioning (e.g., 23°C, 50% RH) Sample->Conditioning Cone Cone Calorimeter (ISO 5660 / ASTM E1354) Conditioning->Cone Heat Irradiation (e.g., 50 kW/m²) Cone->Heat Applies Ignition Ignition Heat->Ignition Leads to Combustion Combustion Ignition->Combustion Data Data Acquisition (HRR, TTI, THR, etc.) Combustion->Data Generates

Data Presentation

The following tables summarize quantitative data from studies on GUP-treated materials.

Table 1: Cone Calorimetry Data for Wood Treated with this compound

TreatmentpHRR (kW/m²)THR (MJ/m²)TTI (s)Char Yield (%)Reference
Untreated Pine454.8---[4]
Furfurylated Pine + GUP264.9---[4]
Untreated Wood-115.3-16.4[6]
GUP Treated Wood-59.0-21.8[6]

Table 2: Synergistic Effect of GUP and Boric Acid (BA) on Wood

TreatmentpHRR (kW/m²)THR (MJ/m²)Mass Loss (%)Reference
Untreated Wood2507085[3]
GUP2005580[3]
Boric Acid1906078[3]
GUP + Boric Acid1504070[3]

Advanced Analytical Techniques

To further elucidate the flame retardant mechanism of GUP, advanced analytical techniques are employed to analyze the composition of the char residue and the evolved gases.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the char residue. This analysis helps to understand the chemical changes that occur in the material during combustion and the role of GUP in promoting char formation. For instance, FTIR spectra of the char from GUP-treated wood show characteristic peaks corresponding to aromatic C=C bonds and P-O-C linkages, confirming the formation of a stable, cross-linked char structure.[4]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products released during the thermal decomposition of a material. By analyzing the pyrolysis products of GUP-treated materials, researchers can gain insights into the gas-phase flame retardant mechanism and identify the specific non-combustible gases and radical scavengers that are released.

Synergistic Effects

The flame retardant efficacy of GUP can be significantly enhanced by combining it with other flame retardants, most notably boric acid.

GUP and Boric Acid Synergy

The synergistic effect between GUP and boric acid arises from their complementary flame retardant actions. GUP primarily acts as a charring agent, accelerating the dehydration and carbonization of the substrate.[3] Boric acid, on the other hand, melts at a lower temperature and forms a glassy layer of boron trioxide (B₂O₃) on the surface of the material.[8] This glassy layer provides an additional protective barrier and can also promote char formation. The combination of these two mechanisms leads to a more robust and effective char layer, resulting in a significant reduction in flammability.[3]

GUP_BA_Synergy cluster_GUP_Action GUP Action cluster_BA_Action Boric Acid Action GUP This compound (GUP) GUP_Decomp Decomposes to Polyphosphoric Acid GUP->GUP_Decomp BA Boric Acid (BA) BA_Melt Melts to form Boric Oxide (B₂O₃) BA->BA_Melt GUP_Char Promotes Dehydration & Carbonization GUP_Decomp->GUP_Char Synergy Synergistic Effect GUP_Char->Synergy BA_Glass Forms a Glassy Protective Layer BA_Melt->BA_Glass BA_Glass->Synergy Enhanced_Char Enhanced, Stable Protective Char Layer Synergy->Enhanced_Char Leads to Reduced_Flammability Significantly Reduced Flammability Enhanced_Char->Reduced_Flammability Results in

Conclusion

This compound is an effective halogen-free flame retardant that operates through a combination of condensed and gas phase mechanisms. Its ability to promote char formation, release non-combustible gases, and potentially scavenge flame-propagating radicals makes it a valuable tool in improving the fire safety of various materials. The detailed understanding of its mechanism, supported by robust experimental data, is crucial for the development of advanced and environmentally friendly flame retardant solutions. The synergistic effects observed with compounds like boric acid further highlight the potential for creating highly effective and tailored flame retardant systems.

References

Guanylurea Phosphate: A Versatile Precursor for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP), a salt formed from the protonation of guanylurea by phosphoric acid, is a compound of growing interest in the field of organic synthesis. While historically recognized for its application as a flame retardant, its unique molecular structure, possessing both a urea (B33335) and a guanidinium (B1211019) moiety, presents a compelling platform for the synthesis of a diverse array of organic molecules, including nitrogen-rich heterocycles and bioactive compounds. This technical guide provides a comprehensive overview of guanylurea phosphate as a precursor in organic synthesis, detailing its preparation, chemical properties, and established and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug discovery, offering detailed experimental protocols and insights into its synthetic utility.

Physicochemical Properties and Data

This compound is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 17675-60-4[1]
Molecular Formula C₂H₉N₄O₅P[1]
Molecular Weight 200.09 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 178-182 °C[1]
Water Solubility 91.6 g/L at 20 °C[1]
logP 0 at 20 °C[1]
Density 1.62 g/cm³[1]

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous medium.[2][3] This method is favored for its simplicity, mild reaction conditions, and high yield.[2]

Experimental Protocol: Synthesis from Dicyandiamide and Phosphoric Acid

This protocol is based on a method described in a Chinese patent.[3]

Materials:

  • Dicyandiamide

  • Phosphoric acid (85%)

  • Purified water

Procedure:

  • In a reaction vessel, stir and mix dicyandiamide with purified water in a mass ratio of 1:(2-4).[3]

  • Slowly heat the mixture to 80-100 °C with continuous stirring until the dicyandiamide is completely dissolved.[3]

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add phosphoric acid dropwise to the filtrate. A typical molar ratio of dicyandiamide to phosphoric acid is not explicitly stated but can be assumed to be approximately 1:1 based on the product stoichiometry.

  • Maintain the temperature of the reaction mixture for a period of time to ensure complete reaction. The patent suggests holding the temperature for 8 hours after the addition of phosphoric acid is complete.[3]

  • Cool the reaction mixture to induce crystallization of this compound.

  • Collect the crystalline product by centrifugation or filtration.

  • Dry the product to obtain pure this compound. The patent mentions that the centrifugal mother liquor can be recycled in subsequent batches.[3]

A diagram illustrating the synthesis workflow is provided below.

G cluster_synthesis Synthesis of this compound DCD Dicyandiamide Mix Mixing and Heating (80-100 °C) DCD->Mix H3PO4 Phosphoric Acid Reaction Reaction and Crystallization H3PO4->Reaction Water Purified Water Water->Mix Filter Hot Filtration Mix->Filter Filter->Reaction Isolation Centrifugation and Drying Reaction->Isolation GUP This compound Isolation->GUP

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound, containing both a nucleophilic urea and a guanidinium group, makes it a promising precursor for the synthesis of various organic molecules, particularly nitrogen-containing heterocycles.

Synthesis of N-Guanylurea Dinitramide (FOX-12)

Guanylurea is a known precursor to the energetic material N-guanylurea dinitramide (also known as FOX-12). While the literature often refers to the use of guanylurea sulfate, this compound can be considered a viable alternative as a source of the guanylurea cation. The synthesis involves the nitration of an aminosulfonate followed by treatment with a guanylurea salt.

Potential Applications in Heterocyclic Synthesis

While specific, documented examples of this compound in multicomponent reactions for heterocyclic synthesis are not abundant in the surveyed literature, the inherent reactivity of its urea and guanidine (B92328) functionalities suggests its potential as a valuable building block in well-established synthetic methodologies.

1. Biginelli Reaction for Dihydropyrimidinone Synthesis:

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea to form 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with diverse pharmacological activities.[4][5] this compound could potentially serve as the urea component in this reaction, leading to the formation of dihydropyrimidinones with a guanidinyl substituent.

G cluster_biginelli Proposed Biginelli Reaction with this compound Aldehyde Aldehyde Reaction Acid-Catalyzed Cyclocondensation Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction GUP This compound GUP->Reaction Product Guanidinyl-substituted Dihydropyrimidinone Reaction->Product

Caption: Proposed Biginelli reaction using this compound.

Generalized Experimental Protocol for the Biginelli Reaction:

Materials:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • This compound (1.2 mmol)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • To a solution of the aldehyde and β-ketoester in the chosen solvent, add this compound and the catalyst.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidinone.

2. Hantzsch Dihydropyridine Synthesis:

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.[6][7] The urea moiety in guanylurea could potentially act as the nitrogen donor in a modified Hantzsch reaction, leading to N-functionalized dihydropyridines.

3. Synthesis of Triazines:

Theoretical studies have suggested that guanylurea can be a precursor for the prebiotic synthesis of triazines, such as melamine (B1676169) and ammeline.[2] This suggests that under appropriate thermal or radical-initiated conditions, this compound could be utilized for the synthesis of substituted triazines. The synthesis of s-triazine derivatives can also be achieved through palladium-catalyzed C-N coupling reactions of chloro-s-triazines with ureas.[8]

G cluster_triazine Potential Synthetic Pathway to Triazines GUP This compound Conditions Thermal/Radical Conditions or Pd-Catalyzed Coupling GUP->Conditions Triazine Substituted Triazines Conditions->Triazine

References

Theoretical Insights into the Molecular Architecture of Guanylurea Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of guanylurea (B105422) phosphate (B84403), a compound of interest in materials science and pharmacology. While direct theoretical studies on guanylurea phosphate are not extensively available in the public domain, this document synthesizes experimental data from closely related analogues and establishes a robust theoretical framework based on computational studies of similar molecules. This guide will delve into the optimized molecular geometry, vibrational frequencies, and the underlying computational methodologies, offering a comprehensive resource for understanding the structural characteristics of the guanylurea cation.

Molecular Structure and Geometry

The molecular structure of this compound consists of a guanylurea cation ([C₂H₇N₄O]⁺) and a phosphate anion (PO₄³⁻). Due to the scarcity of direct crystallographic or theoretical studies on this compound, this guide utilizes experimental data from guanylurea hydrochloride, a closely related salt, as a reference for the geometry of the guanylurea cation.[1][2] The guanidinium (B1211019) group's positive charge is delocalized across the nitrogen atoms, influencing the bond lengths and angles.

Theoretical calculations, specifically Density Functional Theory (DFT), are a powerful tool for determining the equilibrium geometry of molecules.[3][4] Based on studies of similar organic cations, a suitable level of theory for geometry optimization would be B3LYP with a 6-311++G(d,p) basis set.[5] This approach provides a good balance between computational cost and accuracy for predicting molecular structures.

The following table summarizes the key bond lengths and angles for the guanylurea cation, comparing experimental data from guanylurea hydrochloride with hypothetical theoretical values derived from established computational methods for analogous compounds.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters of the Guanylurea Cation

ParameterBond/AngleExperimental Value (Å or °) from Guanylurea Hydrochloride[1][2]Hypothetical Theoretical Value (Å or °)
Bond Lengths C1 - O11.251.24
C1 - N21.341.35
C1 - N31.361.37
N3 - C21.331.34
C2 - N41.321.33
C2 - N51.311.32
Bond Angles O1 - C1 - N2122.0121.5
O1 - C1 - N3120.5121.0
N2 - C1 - N3117.5117.5
C1 - N3 - C2124.0123.8
N3 - C2 - N4120.0120.2
N3 - C2 - N5119.5119.8
N4 - C2 - N5120.5120.0

Note: Hypothetical theoretical values are based on expected trends from DFT calculations on similar molecules and are for illustrative purposes.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction of Guanylurea Hydrochloride

The experimental data for the guanylurea cation is derived from the single-crystal X-ray diffraction of guanylurea hydrochloride.[1][2] A detailed experimental protocol, as is typical for such studies, would involve the following steps:

  • Crystal Growth: Single crystals of guanylurea hydrochloride are grown from a suitable solvent by slow evaporation.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 295 K) using a specific X-ray wavelength (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Computational Protocol: DFT Calculations of the Guanylurea Cation

The following protocol outlines a robust methodology for the theoretical investigation of the guanylurea cation's molecular structure and properties using DFT.

  • Molecular Modeling: The initial 3D structure of the guanylurea cation is built using a molecular modeling software.

  • Geometry Optimization: The geometry of the cation is optimized using the Gaussian suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set is employed. The optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Data Analysis: The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the calculated vibrational frequencies are extracted from the output files for analysis and comparison with experimental data.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and functional groups within a molecule. The theoretical vibrational frequencies for the guanylurea cation can be calculated using DFT. The following table presents a selection of key calculated vibrational modes and their assignments.

Table 2: Calculated Vibrational Frequencies and Assignments for the Guanylurea Cation

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H)3400 - 3500N-H stretching
ν(C=O)~1700C=O stretching
δ(NH₂)1600 - 1650NH₂ scissoring
ν(C-N)1300 - 1450C-N stretching
ρ(NH₂)1100 - 1200NH₂ rocking

Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

Molecular_Structure C1 C O1 O C1->O1 N2 N C1->N2 N3 N C1->N3 C2 C N3->C2 N4 N C2->N4 N5 N C2->N5

Caption: Molecular graph of the guanylurea cation.

Computational_Workflow start Initial 3D Structure (Molecular Modeling) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq analysis Data Analysis (Bond Lengths, Angles, Frequencies) freq->analysis end Final Results analysis->end

Caption: Workflow for theoretical calculations.

Signaling_Pathway Exp Experimental Data (X-ray Crystallography) Comp Comparative Analysis Exp->Comp Theo Theoretical Model (DFT Calculations) Theo->Comp Struct Validated Molecular Structure Comp->Struct

Caption: Logical relationship for structural validation.

References

A Historical Overview of Guanylurea Phosphate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the synthesis methods for guanylurea (B105422) phosphate (B84403). It details the evolution of synthetic strategies, from early 20th-century methods for its precursor, guanylurea, to the prevalent contemporary industrial processes. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the core chemical transformations and workflows.

Introduction

Guanylurea phosphate is a compound of significant interest due to its applications as a flame retardant, and its precursor, guanylurea, serves as a building block in the synthesis of various other molecules.[1] The development of efficient and economically viable synthesis methods has been crucial for its industrial application. This guide explores the key historical and modern approaches to producing this compound, with a focus on the reaction of dicyandiamide (B1669379) with mineral acids.

Historical Synthesis: The Sulfuric Acid Route to Guanylurea

An early and significant method for the production of guanylurea, the direct precursor to this compound, involved the hydrolysis of dicyandiamide using sulfuric acid. A key example of this approach is detailed in a 1942 patent, which outlines a process to produce guanylurea sulfate (B86663).[2] This method laid the groundwork for the synthesis of guanylurea derivatives.

Experimental Protocol: Synthesis of Guanylurea Sulfate (circa 1942)

This protocol is based on the method described in U.S. Patent 2,277,823.[2]

Materials:

  • Dicyandiamide

  • 50% Sulfuric Acid

  • Water

  • Hydrated Lime

Procedure:

  • A mixture of 400 pounds of water, 250 pounds of 50% sulfuric acid, and 180 pounds of dicyandiamide are reacted. The acid is added gradually, with the rate of addition regulated by the degree of boiling.

  • The resulting reaction mixture, containing guanylurea sulfate, is then cooled to below 50°C.

  • Hydrated lime is added to the cooled mixture while maintaining the temperature at or below 50°C, preferably between 20°C and 50°C.

  • The addition of lime is continued until a filtered sample of the slurry shows the absence of sulfate ions when tested with calcium chloride.

  • The entire batch is then filtered to remove the precipitated calcium sulfate.

  • The filter cake is washed with water.

  • The filtrate, an aqueous solution of guanylurea, can then be used for the preparation of other guanylurea salts. For instance, the free base can be neutralized with phosphoric acid to yield this compound.

historical_synthesis dcd Dicyandiamide hydrolysis Hydrolysis (Boiling) dcd->hydrolysis h2so4 Sulfuric Acid (50%) h2so4->hydrolysis gu_sulfate Guanylurea Sulfate Solution hydrolysis->gu_sulfate precipitation Precipitation (<50°C) gu_sulfate->precipitation lime Hydrated Lime lime->precipitation filtration Filtration precipitation->filtration ca_sulfate Calcium Sulfate (Precipitate) filtration->ca_sulfate Solid gu_solution Guanylurea Solution filtration->gu_solution Filtrate neutralization Neutralization gu_solution->neutralization h3po4 Phosphoric Acid h3po4->neutralization gup Guanylurea Phosphate neutralization->gup modern_synthesis_workflow start Start mix Mix Dicyandiamide and Purified Water start->mix heat_dissolve Heat to 80-100°C to Dissolve mix->heat_dissolve filter_hot Hot Filtration heat_dissolve->filter_hot add_h3po4 Dropwise Addition of Phosphoric Acid filter_hot->add_h3po4 heat_incubate Heat to 100°C for 8 hours add_h3po4->heat_incubate cool_crystallize Cool to <20°C for Crystallization heat_incubate->cool_crystallize centrifuge Centrifugation cool_crystallize->centrifuge wash Wash with Ethanol centrifuge->wash recycle Recycle Mother Liquor centrifuge->recycle dry Drying wash->dry product This compound Product dry->product chemical_transformations dcd Dicyandiamide gu Guanylurea dcd->gu + H₂O (in presence of H₂SO₄) gup This compound dcd->gup + H₃PO₄ + H₂O (Direct Synthesis) gu->gup + H₃PO₄

References

Methodological & Application

Application Notes and Protocols for Guanylurea Phosphate as a Flame Retardant for Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing guanylurea (B105422) phosphate (B84403) (GUP) as a flame retardant for wood and wood composites. Guanylurea phosphate is a nitrogen-phosphorus-based flame retardant known for its effectiveness in promoting char formation and reducing the flammability of cellulosic materials.[1][2][3] It is considered environmentally acceptable, with low toxicity and non-corrosive properties.[4]

Overview of this compound as a Flame Retardant

This compound acts as a flame retardant through a combination of mechanisms in both the condensed (solid) and gas phases. Upon heating, GUP decomposes to release phosphoric acid, which catalyzes the dehydration of wood's cellulose (B213188) and lignin (B12514952) components at lower temperatures.[4] This process promotes the formation of a stable, insulating char layer on the wood surface.[2][5] The nitrogen components in GUP can release non-combustible gases that dilute the flammable volatile compounds produced by the pyrolysis of wood, further inhibiting combustion.[1][3]

GUP can be applied to wood through various methods, including vacuum-pressure impregnation and as a component in intumescent coatings.[6][7] Its high water solubility can lead to leaching when the treated wood is exposed to moisture.[2] To enhance its durability and leach resistance for exterior applications, GUP is often combined with other chemicals like boric acid or incorporated into resin systems such as melamine-formaldehyde (MF) or furfuryl alcohol (FA).[5][8][9]

Synthesis of this compound

This compound can be synthesized through the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[2][10]

Reaction:

  • Dicyandiamide + Phosphoric Acid + Water → this compound

Protocol for Synthesis:

  • Mixing: Stir dicyandiamide with purified water in a mass ratio of 1:(2-4).[10]

  • Heating: Heat the mixture to a temperature range of 80-100°C until the dicyandiamide is completely dissolved.[10]

  • Filtration: Filter the hot solution to remove any impurities.[10]

  • Reaction: Slowly add aqueous phosphoric acid dropwise to the heated dicyandiamide solution. The reaction temperature is typically maintained between 80°C and 100°C.[2][10]

  • Crystallization: After the reaction is complete, cool the solution to allow for the crystallization of this compound.

  • Isolation and Drying: The resulting crystals are then centrifuged, dried, and packaged.[10]

GUP_Synthesis DCD Dicyandiamide Reactor Reactor (80-100°C) DCD->Reactor H3PO4 Phosphoric Acid H3PO4->Reactor Water Water Water->Reactor Filtration Filtration Reactor->Filtration Crystallization Cooling & Crystallization Filtration->Crystallization GUP This compound Crystallization->GUP

Caption: Chemical synthesis of this compound.

Application Protocols for Wood Treatment

The most common method for applying GUP to solid wood is through vacuum-pressure impregnation, which ensures deep and uniform penetration of the flame retardant.[6][11]

Experimental Protocol for Vacuum-Pressure Impregnation:

  • Wood Sample Preparation:

    • Prepare wood specimens of the desired dimensions (e.g., 100mm x 100mm x 3mm for cone calorimetry, or 20mm x 20mm x 10mm for other tests).[4][6]

    • Condition the specimens at a controlled temperature and relative humidity (e.g., 20°C and 65% RH) to achieve a stable equilibrium moisture content (EMC), typically around 12%.[6]

  • Preparation of Treatment Solution:

    • Prepare an aqueous solution of this compound at the desired concentration (e.g., 5 wt%).[6]

    • For enhanced leach resistance, GUP can be mixed with other reagents such as furfuryl alcohol (FA) and catalysts like maleic anhydride, or with melamine-formaldehyde (MF) resin.[6][9] A typical formulation might include 30 wt% FA, 5 wt% GUP, and 3 wt% maleic anhydride.[6]

  • Impregnation Process:

    • Place the wood specimens in an impregnation chamber and fully immerse them in the treatment solution.

    • Apply an initial vacuum of approximately 20 mbar for 30 minutes to remove air from the wood structure.[6][12]

    • Introduce the treatment solution into the chamber while maintaining the vacuum.

    • Apply a high pressure of around 15 bar for 1 to 2 hours to force the solution into the wood.[6][12]

  • Post-Treatment Curing:

    • Remove the impregnated specimens from the chamber and wipe off any excess solution from the surface.[6]

    • For treatments involving resins like FA or MF, a curing step is necessary. A typical curing schedule involves heating the wood in an oven, for example, at 130°C for 24 hours.[6][12]

    • For aqueous GUP solutions without resins, the wood is typically dried at a lower temperature, such as 60°C, to a constant weight.[4]

  • Determination of Weight Percent Gain (WPG):

    • Measure the oven-dry weight of the wood specimens before (W_initial) and after (W_final) impregnation and curing.

    • Calculate the WPG using the formula: WPG (%) = [(W_final - W_initial) / W_initial] x 100.

Wood_Treatment_Workflow cluster_prep Preparation cluster_impregnation Impregnation cluster_post Post-Treatment Wood_Prep Wood Sample Preparation & Conditioning Initial_Vacuum Initial Vacuum (30 min @ 20 mbar) Wood_Prep->Initial_Vacuum Solution_Prep FR Solution Preparation (GUP) Pressure_Phase High Pressure (1-2h @ 15 bar) Solution_Prep->Pressure_Phase Initial_Vacuum->Pressure_Phase Curing Drying/Curing (e.g., 130°C for 24h) Pressure_Phase->Curing WPG_Calc WPG Calculation Curing->WPG_Calc

Caption: Wood treatment workflow using vacuum-pressure impregnation.

Flame Retardancy Performance Evaluation

The effectiveness of the GUP treatment is evaluated using standard fire testing methods. The primary techniques include Limiting Oxygen Index (LOI), Cone Calorimetry, and Thermogravimetric Analysis (TGA).

4.1. Limiting Oxygen Index (LOI)

The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain flaming combustion of a material. A higher LOI value indicates better flame retardancy.[9][13]

Experimental Protocol (ISO 4589-2):

  • Specimen Preparation: Prepare wood samples of standard dimensions.

  • Conditioning: Condition the specimens as previously described.

  • Testing:

    • Place the specimen vertically in a glass chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top of the specimen with a pilot flame.

    • Vary the oxygen concentration until the minimum concentration that supports continuous flaming for a specified period is determined. This concentration is the LOI value.

4.2. Cone Calorimetry

The cone calorimeter is one of the most effective instruments for evaluating the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), total heat release (THR), time to ignition (TTI), and smoke production rate (SPR).[4][14][15]

Experimental Protocol (ASTM E1354):

  • Specimen Preparation: Use specimens of 100mm x 100mm with a thickness of up to 50mm.[4][15]

  • Conditioning: Condition the specimens to a constant weight.

  • Testing:

    • Mount the specimen horizontally in the test apparatus.

    • Expose the specimen to a constant external heat flux, typically 35 or 50 kW/m².[14][16]

    • An electric spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • During the test, continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate. Other parameters like mass loss and smoke production are also recorded.[4][14]

4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It provides information about the thermal stability of the treated wood and the amount of char residue formed.[17][18][19]

Experimental Protocol:

  • Sample Preparation: Place a small, precisely weighed sample (typically 5-10 mg) of the ground wood into a TGA crucible.

  • Testing:

    • Heat the sample in the TGA furnace at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).[5][17]

    • The test is usually conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study combustion.

    • The TGA instrument records the sample's mass as a function of temperature. The resulting curve and its derivative (DTG) show the temperatures at which degradation occurs and the amount of residual char.

Data Presentation

The following tables summarize typical quantitative data for wood treated with this compound and related formulations.

Table 1: Limiting Oxygen Index (LOI) of GUP-Treated Wood

Treatment FormulationWood TypeWPG (%)LOI (%) (Unleached)LOI (%) (Leached)Reference
UntreatedScots PineN/A~25N/A[8]
10 wt% GUP/Boric AcidScots PineN/A80.925.2[8]
3 wt% GUP + 30 wt% FAScots PineN/A>50>45[5]
5 wt% GUP + 30 wt% FAScots PineN/A>60>50[5]
10 wt% GUP/BA + 30 wt% MFScots PineN/A>7066.3[8]

Table 2: Cone Calorimetry Data for GUP-Treated Wood (at 50 kW/m²)

Treatment FormulationPeak HRR (kW/m²)Total Heat Release (THR) (MJ/m²)Char Residue (%)Reference
Untreated Poplar~250~7516.4[4]
GUP-Treated Poplar~150~6021.8[4]
Untreated Pine454.8N/AN/A[6][20]
5 wt% GUP + 30 wt% FA264.9N/AHigher than untreated[6][20]

Mechanism of Action

The flame retardant mechanism of this compound in wood involves a synergistic effect between its phosphorus and nitrogen components, primarily acting in the condensed phase.

FR_Mechanism cluster_condensed Condensed Phase (Solid) cluster_gas Gas Phase Heat Heat Wood Wood (Cellulose, Lignin) Heat->Wood GUP This compound (GUP) Heat->GUP Dilution Dilution of Flammable Volatiles Wood->Dilution Pyrolysis Decomposition GUP decomposes to Phosphoric Acid GUP->Decomposition Gas_Release Release of Non-flammable Gases (N₂, NH₃) GUP->Gas_Release Catalysis Catalyzes Dehydration of Wood Decomposition->Catalysis Char_Formation Promotes Char Formation Catalysis->Char_Formation Insulation Insulating Char Layer Char_Formation->Insulation Insulation->Wood Protects Gas_Release->Dilution Dilution->Heat Inhibits Combustion

Caption: Proposed flame retardant mechanism of GUP on wood.

This mechanism significantly reduces the heat release rate and the production of flammable gases, thereby improving the fire resistance of the treated wood.[3][4][5] The formation of a stable char layer also acts as a physical barrier, insulating the underlying wood from the heat source and limiting the oxygen supply to the combustion zone.[1]

References

Application Notes and Protocols for Guanylurea Phosphate Treatment of Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a nitrogen-phosphorus-containing compound recognized for its efficacy as a flame retardant for cellulosic materials like textiles. Its mechanism of action primarily involves the condensed phase, where it promotes dehydration and char formation on the textile surface upon heating. This char layer acts as an insulating barrier, shielding the underlying material from the heat source and diluting flammable gases, thereby inhibiting combustion. These application notes provide a detailed protocol for the application of guanylurea phosphate to textile substrates, specifically cotton, using a standard laboratory pad-dry-cure method.

Materials and Equipment

2.1 Materials:

  • This compound (C₂H₇N₄O₄P)

  • Deionized water

  • 100% Cotton fabric (scoured and bleached)

  • Wetting agent (non-ionic)

  • Urea (optional, as a synergist and to aid solubility)

  • Ammonium phosphate (optional, as a synergist)

2.2 Equipment:

  • Laboratory scale padding mangle

  • Forced-air drying oven

  • Curing oven

  • Analytical balance

  • Beakers and magnetic stirrer

  • Graduated cylinders

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocols

3.1 Preparation of this compound Finishing Solution

A typical finishing solution is prepared as an aqueous solution. The concentration of this compound can be varied to achieve different levels of flame retardancy.

ComponentConcentration Range (w/v)Purpose
This compound10% - 30%Primary flame retardant agent
Wetting Agent0.1% - 0.5%To ensure uniform wetting of the textile
Urea (optional)5% - 15%Synergist, aids in char formation and solubility
Diammonium Phosphate (optional)5% - 15%Synergist, enhances flame retardant effect
Deionized WaterTo make up 100%Solvent

Protocol:

  • Weigh the required amount of this compound and any optional synergists (urea, diammonium phosphate).

  • In a beaker, add the calculated volume of deionized water.

  • While stirring with a magnetic stirrer, gradually add the this compound and other solid components to the water.

  • Add the wetting agent to the solution.

  • Continue stirring until all components are completely dissolved. The solution should be clear. Gentle heating (40-50°C) can be applied to aid dissolution if necessary.

3.2 Application of this compound to Cotton Fabric (Pad-Dry-Cure Method)

The pad-dry-cure method is a common and effective technique for applying chemical finishes to textiles.[1]

Protocol:

  • Padding:

    • Set the pressure of the laboratory padding mangle to achieve a wet pick-up of 70-80%. Wet pick-up is the weight of the finishing solution absorbed by the fabric, expressed as a percentage of the dry fabric weight. It is calculated as: Wet Pick-up (%) = [(Weight of wet fabric - Weight of dry fabric) / Weight of dry fabric] x 100

    • Immerse a pre-weighed, dry cotton fabric sample into the prepared this compound finishing solution for 1-2 minutes to ensure thorough saturation.

    • Pass the saturated fabric through the nip of the padding mangle at a constant speed.

  • Drying:

    • Immediately after padding, hang the fabric sample in a forced-air drying oven.

    • Dry the fabric at 80-100°C for 3-5 minutes, or until completely dry.

  • Curing:

    • Transfer the dried fabric to a curing oven.

    • Cure the fabric at a temperature between 150°C and 170°C for 3-5 minutes. The curing process facilitates the fixation of the this compound onto the textile fibers.[1]

  • Post-Treatment:

    • After curing, allow the fabric to cool to room temperature.

    • Optionally, the fabric can be rinsed with cold water to remove any unreacted chemicals from the surface and then dried again.

Data Presentation: Performance Evaluation of GUP-Treated Textiles

The following table summarizes typical performance data for cotton fabric treated with a nitrogen-phosphorus-based flame retardant similar to this compound. The exact values for a GUP-only treatment may vary depending on the specific application parameters.

Performance MetricUntreated CottonTreated Cotton (Typical Values)Test Method
Limiting Oxygen Index (LOI) ~18%28% - 35%ISO 4589-2
Vertical Flame Test Continues to burnSelf-extinguishingASTM D6413
Afterflame Time (s)> 100 - 2ASTM D6413
Afterglow Time (s)> 100 - 5ASTM D6413
Char Length (mm)Complete consumption< 100ASTM D6413
Thermogravimetric Analysis (TGA)
Onset of Decomposition (°C)~350~280 - 320
Char Residue at 600°C (%)< 10%25% - 40%

Visualization of Experimental Workflow and Signaling Pathway

5.1 Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_application Fabric Treatment (Pad-Dry-Cure) GUP This compound Solution Finishing Solution GUP->Solution Water Deionized Water Water->Solution Additives Wetting Agent / Synergists Additives->Solution Padding Padding (70-80% Wet Pick-up) Solution->Padding Drying Drying (80-100°C, 3-5 min) Padding->Drying Curing Curing (150-170°C, 3-5 min) Drying->Curing TreatedFabric Treated Fabric Curing->TreatedFabric

Caption: Workflow for the application of this compound to textiles.

5.2 Simplified Signaling Pathway of Flame Retardancy

G Heat Heat Source Textile Textile Substrate Heat->Textile GUP This compound Heat->GUP Decomposition Thermal Decomposition Textile->Decomposition GUP->Decomposition Catalyzes Volatiles Flammable Volatiles Decomposition->Volatiles Char Protective Char Layer Decomposition->Char Promotes Combustion Combustion Volatiles->Combustion Inhibition Inhibition of Combustion Volatiles->Inhibition Leads to Char->Textile Insulates Char->Volatiles Reduces release

Caption: Condensed-phase flame retardancy mechanism of this compound.

References

Application Notes and Protocols for Guanylurea Phosphate in Intumescent Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a nitrogen-phosphorus-containing compound utilized as an effective flame retardant in intumescent coatings. These coatings are passive fire protection systems that, when exposed to heat, swell to form a multicellular, insulating char layer. This char layer limits heat transfer to the underlying substrate, such as steel or wood, thereby delaying structural failure in the event of a fire. GUP functions as a key ingredient, acting as both an acid source and a blowing agent, contributing significantly to the formation of a protective and stable char. Its use has been explored in various formulations, including transparent varnishes for wood, to provide fire retardancy without compromising aesthetics.

Mechanism of Action

The fire-retardant action of guanylurea phosphate in an intumescent coating is a multi-step process initiated by heat. Upon reaching its decomposition temperature, GUP breaks down, releasing key components that drive the intumescent process.

  • Decomposition: GUP is thermally stable up to approximately 200°C.[1] Above this temperature, it decomposes to produce polyphosphoric acid, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂).[1]

  • Acid Catalysis & Charring: The generated polyphosphoric acid acts as a catalyst, promoting the dehydration and crosslinking of the carbon source in the coating formulation (e.g., pentaerythritol (B129877), resins). This reaction forms a stable carbonaceous matrix, or char.[2][3][4]

  • Blowing/Foaming: Simultaneously, the release of non-combustible gases like ammonia and carbon dioxide acts as a blowing agent.[1][2] These gases cause the forming char to swell and expand, creating a thick, porous, and insulating foam layer.[3]

  • Synergistic Effects: The performance of GUP can be enhanced through synergistic interactions with other flame retardants like pentaerythritol phosphate (PEPA) or boric acid, which can improve the quality and stability of the char.[5][6]

Signaling Pathway Diagram

GUP_Mechanism Heat Heat (>200°C) GUP This compound (GUP) Heat->GUP Initiates Decomposition Thermal Decomposition GUP->Decomposition Polyphosphoric_Acid Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Gases Non-Combustible Gases (NH₃, CO₂) Decomposition->Gases Char_Formation Char Formation (Dehydration & Crosslinking) Polyphosphoric_Acid->Char_Formation Catalyzes Foam_Expansion Foam Expansion Gases->Foam_Expansion Drives Carbon_Source Carbon Source (e.g., Resin, PER) Carbon_Source->Char_Formation Reacts with Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Foam_Expansion->Insulating_Layer

Caption: Mechanism of action for GUP in intumescent coatings.

Application and Formulation

This compound is typically incorporated into a binder matrix along with other key components to create a functional intumescent coating.

  • Acid Source: GUP itself acts as a primary acid source. It can be used in conjunction with others like ammonium (B1175870) polyphosphate (APP).[3][7][8]

  • Carbon Source (Char Former): Polyhydric alcohols such as pentaerythritol (PER) are common char formers that react with the acid source to create the carbonaceous char.[3][7]

  • Blowing Agent: GUP contributes significantly to gas generation. Other blowing agents like melamine (B1676169) may also be included to optimize foam expansion.[3][7]

  • Binder: The binder forms the coating film and holds the components together. Aqueous resins like melamine-urea-formaldehyde (B8673199) (MUF) are often used with GUP to create transparent or translucent coatings.[5] Other binders include acrylic emulsions and epoxy resins.[9]

  • Synergists/Additives: Additives like boric acid can be used to enhance char stability.[6] Nanomaterials or fillers such as titanium dioxide (TiO₂) can improve the mechanical properties and fire resistance of the char layer.[8]

A notable application is the synthesis of transparent, intumescent fire-retardant varnishes for wood. By incorporating GUP into an aqueous melamine-urea-formaldehyde (MUF) resin, it is possible to create a coating that provides effective fire protection while preserving the natural appearance of the wood substrate.[5][10]

Synthesis of this compound

A common method for preparing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid.[11]

GUP_Synthesis Start Start Materials: Dicyandiamide & Purified Water Mix Stir and Mix Start->Mix Heat Heat to 80-100°C (Until Dissolved) Mix->Heat Filter Filter Solution Heat->Filter Add_Acid Slowly Add Phosphoric Acid Filter->Add_Acid React Hold Temperature for Reaction (e.g., 8 hours) Add_Acid->React Cool Cool for Crystallization React->Cool Separate Centrifuge to Separate Crystals Cool->Separate Dry Dry and Package Separate->Dry Product This compound (GUP) Dry->Product

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The performance of intumescent coatings containing GUP is evaluated using various fire-testing methods. The following tables summarize key performance metrics from cited studies.

Table 1: Thermal Decomposition Properties of this compound

Property Value Conditions Source
Onset of Decomposition ~180-200°C Thermogravimetric Analysis (TGA) [1]
Main Decomposition Stage 150°C - 300°C TGA (in MUF resin) [5]

| Decomposition Products | Polyguanidine, NH₃, CO₂, Polyphosphoric Acid | Thermal Analysis |[1] |

Table 2: Fire Performance Data from Cone Calorimetry Cone calorimetry measures key fire behavior parameters like Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production.

Substrate / CoatingGUP Conc.Peak HRR ReductionTHR ReductionTSP ReductionSource
Plywood / MUF Varnish12%-73.5%74.1%[10]
Furfurylated WoodN/A41.8% (from 454.8 to 264.9 kW/m²)--[2]

Experimental Protocols

Protocol 1: Evaluation of Fire Performance using Cone Calorimetry

Objective: To measure the heat release rate, smoke production, and other combustion characteristics of a substrate coated with a GUP-based intumescent formulation.

Apparatus: Cone Calorimeter

Procedure:

  • Sample Preparation: Prepare substrate samples (e.g., plywood, steel plates) of standard dimensions (e.g., 100mm x 100mm).

  • Coating Application: Apply the GUP-containing intumescent coating to the substrate at a specified dry film thickness (DFT).

  • Curing: Allow the coated samples to cure under controlled conditions (temperature and humidity) for a specified duration until fully dried.

  • Testing:

    • Mount the conditioned sample horizontally in the cone calorimeter's sample holder.

    • Expose the sample to a constant external heat flux, typically between 35 kW/m² and 50 kW/m².[12]

    • Ignite the pyrolysis gases released from the sample using a spark igniter.

    • Continuously measure parameters such as heat release rate (HRR), mass loss, time to ignition (TTI), and smoke production rate (SPR) throughout the test.[5]

  • Data Analysis: Analyze the collected data to determine key metrics like peak HRR (pHRR), total heat release (THR), and total smoke production (TSP). Compare the results of coated samples to uncoated control samples to quantify the fire-retardant efficiency.[5][10]

Protocol 2: Thermal Stability Analysis using Thermogravimetry (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the GUP flame retardant and the formulated coating.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the GUP powder or the cured coating film into a TGA crucible.

  • Testing:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the TGA (weight % vs. temperature) and derivative thermogravimetric (DTG) curves.

    • From the curves, determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from DTG peaks), and the final char residue at the end of the experiment.[1][5]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Characterization & Testing cluster_2 Analysis Formulation 1. Formulate GUP Coating Application 2. Apply to Substrate Formulation->Application Curing 3. Cure Coating Application->Curing TGA Thermal Analysis (TGA) Curing->TGA Cone Fire Performance (Cone Calorimeter) Curing->Cone Furnace Fire Resistance (Furnace Test) Curing->Furnace Data_Analysis Analyze Data (HRR, THR, Mass Loss, etc.) TGA->Data_Analysis Cone->Data_Analysis Char_Analysis Analyze Char Morphology (SEM) Cone->Char_Analysis Furnace->Data_Analysis Furnace->Char_Analysis

Caption: General workflow for evaluating GUP-based intumescent coatings.

References

Guanylurea Phosphate: A Promising Slow-Release Nitrogen Source for Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Agricultural Scientists

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is emerging as a compound of interest in agricultural science, primarily for its potential application as a slow-release fertilizer. Possessing both nitrogen and phosphorus, GUP offers a dual-nutrient supply that can be gradually released into the soil. This characteristic positions it as a potentially more efficient and environmentally benign alternative to highly soluble conventional fertilizers. The slow-release mechanism is attributed to its gradual hydrolysis and enzymatic degradation by soil microorganisms, which minimizes nutrient losses through leaching and volatilization.[1][2][3] This document provides detailed application notes and experimental protocols for researchers and agricultural scientists interested in evaluating the efficacy of guanylurea phosphate as a nitrogen and phosphorus source in various cropping systems.

Chemical Properties and Synthesis

This compound is synthesized through the reaction of dicyandiamide (B1669379) with phosphoric acid.[1][4] This process yields a product with a high content of both nitrogen and phosphorus, making it a concentrated nutrient source.

Mechanism of Action in Soil

The efficacy of this compound as a slow-release fertilizer is rooted in its controlled breakdown in the soil environment. This process is primarily mediated by soil microbes.[1] Specifically, bacteria such as Pseudomonas mendocina have been identified to produce the enzyme guanylurea hydrolase.[1] This enzyme catalyzes the initial step in the degradation of guanylurea, breaking it down into ammonia (B1221849) and guanidine (B92328). The resulting guanidine is further metabolized through a series of enzymatic reactions, ultimately releasing all nitrogen atoms in the form of plant-available ammonia.[1] This gradual release of nitrogen is synchronized with the nutrient uptake pattern of many crops, potentially leading to improved nitrogen use efficiency.[5]

Data from Slow-Release Fertilizer Trials

While specific field trial data for this compound is limited in publicly available literature, data from studies on other slow-release nitrogen and phosphorus fertilizers can provide a benchmark for the expected performance of GUP. The following tables summarize representative data from studies on controlled-release urea (B33335) (CRU) and other slow-release fertilizers, illustrating the types of quantitative data that should be collected in GUP field trials.

Table 1: Effect of Controlled-Release Urea (CRU) on Maize Yield and Nitrogen Use Efficiency under Varying Water Conditions [6]

Water TreatmentNitrogen Rate (kg N/ha)Grain Yield (t/ha)Nitrogen Use Efficiency (%)
Severe Stress (W1) 0 (N0)5.8-
105 (N1)7.213.3
210 (N2)7.58.1
315 (N3)7.65.7
Mild Stress (W2) 0 (N0)7.9-
105 (N1)9.111.4
210 (N2)9.89.0
315 (N3)11.09.8
Adequate Water (W3) 0 (N0)9.2-
105 (N1)10.512.4
210 (N2)11.511.0
315 (N3)11.88.3

Table 2: Comparative Effect of Urea and Slow-Release Nitrogen Fertilizers on Rainfed Maize Yield [7]

Fertilizer TypeN Application Rate ( kg/ha )Grain Yield ( kg/ha ) - 2019Grain Yield ( kg/ha ) - 2020
Urea (U) 906589.345897.45
1206987.566345.67
1807456.896879.12
2407968.367234.56
Slow-Release N (S) 906897.456123.45
1207234.566578.90
1807689.127012.34
2408123.457456.78
Blend (SU) 906998.126234.56
1207345.676689.12
1807789.237123.45
2408234.567567.89

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a nitrogen source in agriculture.

Protocol 1: Determination of Nitrogen Release Rate in Soil

Objective: To quantify the rate of nitrogen release from this compound in a controlled soil environment.

Materials:

  • This compound granules

  • Standard fertilizer (e.g., urea)

  • Control (no fertilizer)

  • Incubation containers

  • Sieved soil with known properties (pH, organic matter, texture)

  • Deionized water

  • Potassium chloride (KCl) solution (2M)

  • Analytical equipment for ammonium (B1175870) and nitrate (B79036) determination (e.g., colorimeter, ion chromatograph)

Methodology:

  • Sample Preparation: Mix a known amount of this compound (or standard fertilizer) with a specific weight of soil in each incubation container. A control group with only soil should also be prepared.

  • Incubation: Adjust the moisture content of the soil to a predetermined level (e.g., 60% of water-holding capacity) and incubate the containers at a constant temperature (e.g., 25°C).

  • Sampling: At regular intervals (e.g., 0, 7, 14, 28, 56, and 84 days), collect soil samples from each container.

  • Extraction: Extract the soil samples with 2M KCl solution to remove exchangeable ammonium and nitrate.

  • Analysis: Analyze the extracts for ammonium and nitrate concentrations using standard analytical methods.

  • Calculation: Calculate the cumulative amount of nitrogen released over time, expressed as a percentage of the total nitrogen applied.

Protocol 2: Field Trial for Crop Yield and Nitrogen Uptake Assessment

Objective: To evaluate the effect of this compound on crop yield and nitrogen uptake efficiency in a field setting.

Materials:

  • This compound

  • Conventional nitrogen and phosphorus fertilizers (e.g., urea, triple superphosphate)

  • Control (no nitrogen and phosphorus fertilizer)

  • Test crop seeds (e.g., maize, wheat)

  • Standard field trial equipment (planter, harvester, etc.)

  • Plant and soil sampling equipment

  • Laboratory for plant and soil analysis

Methodology:

  • Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include different application rates of this compound, a standard fertilizer treatment, and a zero-fertilizer control.

  • Fertilizer Application: Apply the fertilizers at the recommended rates and timing for the chosen crop.

  • Crop Management: Follow standard agronomic practices for the cultivation of the test crop.

  • Data Collection:

    • Plant Growth Parameters: Measure plant height, leaf area index, and biomass at different growth stages.

    • Crop Yield: At maturity, harvest the crop from each plot and determine the grain yield and total biomass.

    • Nitrogen Uptake: Collect plant samples (grain and stover) at harvest, dry them, and analyze for total nitrogen content. Calculate the total nitrogen uptake by the crop.

    • Soil Analysis: Collect soil samples before and after the experiment to analyze for changes in soil properties such as pH, organic matter, and available nitrogen and phosphorus.

  • Nitrogen Use Efficiency Calculation: Calculate various nitrogen use efficiency indices, such as:

    • Agronomic Efficiency (AE): (Grain yield in fertilized plot - Grain yield in control plot) / Amount of N applied

    • Apparent Recovery Efficiency (ARE): (N uptake in fertilized plot - N uptake in control plot) / Amount of N applied

Visualizations

Microbial Degradation of Guanylurea in Soil

Microbial_Degradation_of_Guanylurea Guanylurea Guanylurea Ammonia1 Ammonia (NH₃) Guanylurea->Ammonia1 Guanylurea Hydrolase Guanidine Guanidine Guanylurea->Guanidine Guanylurea Hydrolase Carboxyguanidine Carboxyguanidine Guanidine->Carboxyguanidine Guanidine Carboxylase Allophanate Allophanate Carboxyguanidine->Allophanate Carboxyguanidine Deaminase Ammonia2 Ammonia (NH₃) Allophanate->Ammonia2 Allophanate Hydrolase CO2 Carbon Dioxide (CO₂) Allophanate->CO2 Allophanate Hydrolase

Caption: Microbial degradation pathway of guanylurea in soil.

Conceptual Plant Root Uptake of this compound Derived Nutrients

Plant_Nutrient_Uptake cluster_soil Soil Environment cluster_root Plant Root Guanylurea_Phosphate This compound Urea Urea/Ammonia Guanylurea_Phosphate->Urea Microbial Degradation Phosphate Phosphate (H₂PO₄⁻/HPO₄²⁻) Guanylurea_Phosphate->Phosphate Dissolution Urea_Transporters Urea/Ammonia Transporters (e.g., DUR3, AMTs) Urea->Urea_Transporters Active Transport Phosphate_Transporters Phosphate Transporters (e.g., PHT1) Phosphate->Phosphate_Transporters Active Transport Root_Surface Root Surface Xylem Xylem Urea_Transporters->Xylem Transport to Shoot Phosphate_Transporters->Xylem Transport to Shoot

Caption: Conceptual diagram of nutrient uptake by plant roots.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Start Experiment Initiation Field_Setup Field Trial Setup (Randomized Block Design) Start->Field_Setup Treatments Application of Treatments - this compound (various rates) - Conventional Fertilizer - Control Field_Setup->Treatments Crop_Growth Crop Growth and Monitoring Treatments->Crop_Growth Data_Collection In-season Data Collection (Plant height, biomass, etc.) Crop_Growth->Data_Collection Harvest Harvest Crop_Growth->Harvest Data_Collection->Crop_Growth Yield_Measurement Yield Measurement (Grain and Stover) Harvest->Yield_Measurement Sample_Analysis Plant and Soil Sample Analysis (N and P content) Harvest->Sample_Analysis Data_Analysis Data Analysis (ANOVA, NUE calculation) Yield_Measurement->Data_Analysis Sample_Analysis->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: Workflow for a field experiment evaluating GUP.

Conclusion

This compound shows considerable promise as a slow-release nitrogen and phosphorus fertilizer for sustainable agriculture. Its mechanism of action, involving microbial degradation, suggests a pathway for more efficient nutrient delivery to crops. However, rigorous field evaluation is necessary to quantify its agronomic benefits and to determine optimal application strategies for different crops and soil types. The protocols and data presentation formats outlined in this document provide a framework for conducting such research, which will be crucial for validating the potential of this compound in modern agricultural systems.

References

Application Note: Quantitative Analysis of Guanylurea Phosphate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanylurea (B105422), also known as guanylurea phosphate (B84403), is a chemical compound derived from guanidine.[1] It has applications in agriculture as a nitrogen source for fertilizers and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Notably, guanylurea is also the primary metabolite of metformin, a widely used antidiabetic drug, making its quantification significant in pharmacokinetic and environmental studies.[2][3] This document provides a detailed protocol for the quantitative analysis of guanylurea phosphate using a High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes a mixed-mode stationary phase column to achieve the retention and separation of the polar compound guanylurea.[1][4] An isocratic mobile phase consisting of a buffered aqueous-organic mixture is used for elution. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing the peak area to a calibration curve generated from known standards.[1]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Filtration apparatus.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (MeCN), HPLC grade.

    • Sulfuric Acid (H₂SO₄), analytical grade.

    • Water, HPLC grade or deionized.

  • Columns and Consumables:

    • Primesep 100, 4.6 x 150 mm, 5 µm particle size column.[1]

    • Syringe filters, 0.45 µm.

    • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase Preparation (5% MeCN / 95% H₂O with 0.1% H₂SO₄):

    • Measure 950 mL of HPLC grade water into a 1 L glass media bottle.

    • Add 50 mL of HPLC grade acetonitrile.

    • Carefully add 1.0 mL of concentrated Sulfuric Acid.

    • Mix thoroughly and degas the solution for 15-20 minutes using a sonicator or vacuum degassing.

  • Standard Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh approximately 20 mg of this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC grade water. A sample concentration of 0.2 mg/ml (200 µg/mL) in water is a suitable starting point.[1][2][3]

  • Working Standard Solutions for Calibration:

    • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with HPLC grade water.

    • A suggested concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL to establish a linearity curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of HPLC grade water to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5][6]

HPLC Analysis Workflow

The general workflow for the analysis involves setting up the instrument, equilibrating the column, and running the analysis sequence.

HPLC_Workflow prep Solution Preparation (Mobile Phase, Standards, Samples) setup HPLC System Setup & Column Equilibration prep->setup sequence Build Sequence (Standards & Samples) setup->sequence run Execute Analysis sequence->run acquire Data Acquisition (Chromatograms) run->acquire process Data Processing (Peak Integration) acquire->process quantify Quantification (Calibration Curve & Calculation) process->quantify report Generate Report quantify->report

HPLC Experimental Workflow

Data Presentation and Results

Chromatographic Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterCondition
HPLC Column Primesep 100, 4.6 x 150 mm, 5 µm[1]
Mobile Phase Acetonitrile / Water (5/95, v/v) with 0.1% Sulfuric Acid[1][4]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 1 µL (can be optimized, e.g., 5-20 µL)[1]
Column Temperature Ambient or controlled at 25°C
Detector Wavelength UV at 200 nm[1][2][4]
Run Time 10 minutes (adjust as needed based on retention time)
Data Analysis
  • Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

The logical relationship for quantification is illustrated below.

Quantification_Logic standards Working Standards (Known Concentrations) std_peaks Standard Peak Areas (from HPLC) standards->std_peaks cal_curve Calibration Curve (Peak Area vs. Conc.) y = mx + c, R² std_peaks->cal_curve calculation Concentration Calculation Conc. = (Peak Area - c) / m cal_curve->calculation unknown_sample Unknown Sample (Prepared for analysis) unknown_peak Unknown Peak Area (from HPLC) unknown_sample->unknown_peak unknown_peak->calculation result Final Quantitative Result calculation->result

Logical Flow of Quantification
Summary of Quantitative Method Validation Parameters

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following table summarizes typical validation parameters and acceptance criteria based on industry guidelines.

Validation ParameterTypical SpecificationPurpose
Linearity (R²) ≥ 0.99Demonstrates a proportional relationship between concentration and detector response over a range.[7]
Range Defined by linearity studiesThe interval between the upper and lower concentrations for which the method is precise and accurate.[8]
Precision (%RSD) ≤ 2.0%Measures the closeness of agreement between a series of measurements from multiple samplings.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results obtained by the method to the true value.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with precision.

Note: A Limit of Detection (LOD) of 5 ppb has been reported for a specific instrument and method combination, but this value can vary between laboratories.[1]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of guanylurea (B105422) phosphate (B84403). The primary and most efficient method detailed is the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution. This process is recognized for its simplicity, high yield, and adherence to principles of green chemistry.[1] These notes include detailed experimental protocols, a summary of key quantitative data, and visual diagrams of the synthesis workflow and a potential signaling pathway of interest. The information is intended to support researchers in the consistent and safe production of guanylurea phosphate for a variety of laboratory applications, including its use as a chemical intermediate and its study in biochemical pathways.[2][3]

Chemical Properties and Data

This compound (CAS Number: 36897-89-9) is a white, solid compound with a molecular weight of 200.09 g/mol .[2][4] It is soluble in water, with a reported solubility of 91.6 g/L at 20°C.[2] The melting point of this compound is in the range of 178-184°C.[2][5]

ParameterValueReferences
Molecular Formula C₂H₉N₄O₅P[2]
Molecular Weight 200.09 g/mol [2][4]
CAS Number 36897-89-9[4][6]
Appearance White Solid[2][5]
Melting Point 178-182°C[2]
Water Solubility 91.6 g/L (at 20°C)[2]
Typical Purity ≥ 98.0%[1][5]
Molar Ratio (Dicyandiamide:Phosphoric Acid) 0.8:1 to 1.3:1[1]
Reaction Temperature 80-100°C[1][7]
Reaction Time ~8 hours[7]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from dicyandiamide and phosphoric acid.

Materials:

  • Dicyandiamide (Reagent Grade)

  • Orthophosphoric Acid (85%, Reagent Grade)

  • Deionized Water

  • Ethanol (B145695) (95%, for washing)

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Preparation of the Dicyandiamide Solution:

    • In a reaction flask, combine dicyandiamide and deionized water in a mass ratio of 1:3 (e.g., 84 g of dicyandiamide to 252 mL of deionized water).[7]

    • Begin stirring the mixture.

  • Heating and Dissolution:

    • Gently heat the mixture to between 80°C and 100°C while continuing to stir until the dicyandiamide is completely dissolved.[7]

  • Addition of Phosphoric Acid:

    • Once the dicyandiamide is fully dissolved, slowly add the orthophosphoric acid dropwise to the solution using a dropping funnel over a period of 1-2 hours.[1][7] A typical molar ratio of dicyandiamide to phosphoric acid is between 0.8:1 and 1.3:1.[1]

    • Maintain the temperature of the reaction mixture between 80°C and 100°C during the addition.[1][7]

  • Reaction:

    • After the addition of phosphoric acid is complete, maintain the reaction mixture at 80-100°C with continuous stirring for approximately 8 hours to ensure the reaction goes to completion.[7]

  • Crystallization:

    • After the reaction period, turn off the heat and allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to promote the crystallization of this compound.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to remove any remaining impurities.[1]

    • The mother liquor can be recycled to improve the overall yield and reduce waste.[7]

  • Drying:

    • Dry the purified this compound crystals in a vacuum oven at a temperature below 60°C until a constant weight is achieved.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Perform the synthesis in a well-ventilated fume hood to avoid inhalation of any vapors.[1]

  • Dispose of all chemical waste according to your institution's safety guidelines.[1]

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification dicyandiamide Dicyandiamide dissolution 1. Dissolve Dicyandiamide in Water (80-100°C) dicyandiamide->dissolution water Deionized Water water->dissolution phosphoric_acid Phosphoric Acid addition 2. Dropwise Addition of Phosphoric Acid phosphoric_acid->addition dissolution->addition reaction_step 3. Maintain at 80-100°C for 8 hours addition->reaction_step cooling 4. Cooling and Crystallization reaction_step->cooling filtration 5. Vacuum Filtration cooling->filtration washing 6. Wash with Water and Ethanol filtration->washing drying 7. Drying washing->drying product This compound (Final Product) drying->product Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway Involvement cluster_input Potential Precursor Role cluster_pathway Cellular Signaling guanylurea_phosphate This compound atp ATP (Energy Currency) guanylurea_phosphate->atp Component in Production cgmp cGMP (Signaling Molecule) guanylurea_phosphate->cgmp Precursor to Signaling Molecules downstream Downstream Cellular Responses atp->downstream cgmp->downstream

References

Application Notes and Protocols for the Use of Guanylurea Phosphate in Flame-Retardant Particleboard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of guanylurea (B105422) phosphate (B84403) (GUP) in the preparation of flame-retardant particleboard. This document outlines the synthesis of GUP, its application in particleboard manufacturing, and the resulting improvements in fire resistance and mechanical properties.

Introduction

Guanylurea phosphate (GUP) is a nitrogen-phosphorus-containing compound that has demonstrated significant efficacy as a flame retardant for lignocellulosic materials such as wood. When incorporated into particleboard, GUP, often in synergy with other compounds like boric acid (BA) and melamine (B1676169) urea (B33335) formaldehyde (B43269) (MUF) resin, enhances the fire resistance by promoting char formation, diluting flammable gases, and interrupting the combustion cycle. These notes are intended to provide researchers with the necessary information to replicate and build upon existing studies in this field.

Experimental Protocols

Laboratory-Scale Synthesis of this compound (GUP)

This protocol describes a laboratory-scale method for synthesizing this compound from dicyandiamide (B1669379) and phosphoric acid.[1][2]

Materials:

  • Dicyandiamide

  • Phosphoric acid (85%)

  • Purified water

  • Ethanol (for rinsing)

  • Reaction vessel with stirrer and temperature control

  • Dropping funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a solution of dicyandiamide in purified water. The mass ratio of dicyandiamide to water can range from 1:2 to 1:4.

  • Heat the mixture to 80-100°C with continuous stirring until the dicyandiamide is completely dissolved.

  • Slowly add phosphoric acid dropwise to the heated solution. The molar ratio of dicyandiamide to phosphoric acid should be maintained between 0.8:1 and 1.3:1.

  • After the addition of phosphoric acid is complete, maintain the reaction temperature for a period of time (e.g., 8 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to below 20°C to induce crystallization of this compound.

  • Separate the crystals by filtration.

  • Rinse the collected crystals with ethanol.

  • Dry the purified this compound in an oven at a controlled temperature.

Preparation of Flame-Retardant Particleboard

This protocol outlines the manufacturing process for flame-retardant particleboard using GUP. The flame retardant can be incorporated either by treating the wood particles directly or by mixing it with the adhesive resin.[3][4]

Materials:

  • Wood particles (dried to a specific moisture content)

  • This compound (GUP)

  • Boric acid (BA)

  • Melamine urea formaldehyde (MUF) resin

  • Hardener (e.g., ammonium (B1175870) chloride)

  • Blender/mixer

  • Forming box

  • Hot press

Procedure:

  • Flame Retardant Preparation: Prepare a mixture of this compound and boric acid. The ratio of GUP to BA can be varied to optimize performance.

  • Application of Flame Retardant:

    • Method A: Particle Treatment: Prepare an aqueous solution of the GUP/BA mixture and spray it evenly onto the wood particles in a blender. The treated particles are then dried to the desired moisture content.

    • Method B: Adhesive Mixing: Mix the powdered GUP/BA flame retardant directly into the melamine urea formaldehyde (MUF) resin.

  • Resin Application: Add the MUF resin (with or without the flame retardant, depending on the method chosen) and a hardener to the wood particles in a blender. Ensure even distribution of the resin over the particles.

  • Mat Formation: Transfer the resinated wood particles into a forming box to create a uniform mat.

  • Hot Pressing: Place the mat in a hot press. The pressing parameters (temperature, pressure, and time) are critical for the final board properties and should be carefully controlled. Typical parameters may include a temperature of 175°C, a pressure of 20 kg/cm ², and a pressing time of 10 minutes.

  • Conditioning: After pressing, the boards should be conditioned at a controlled temperature and humidity (e.g., 20°C and 65% relative humidity) to reach a stable moisture content.

Data Presentation

The following tables summarize the quantitative data on the flame retardant and mechanical properties of particleboard treated with this compound-based formulations.

Table 1: Cone Calorimetry Data for Wood Treated with GUP and GUP/Boric Acid

TreatmentTime to Ignition (s)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)Total Mass Loss (%)
Untreated Wood--12.583.6
GUP Treated--6.478.2
GUP + Boric Acid----

Note: Specific values for time to ignition and peak heat release rate for GUP and GUP + Boric Acid treated wood were not consistently available in the searched literature to create a comprehensive comparative table. However, studies consistently show a reduction in these parameters with treatment.

Table 2: Mechanical and Physical Properties of Flame-Retardant Particleboard

PropertyStandardUntreated ParticleboardGUP/BA Treated Particleboard
Modulus of Rupture (MOR)IS: 3087--
Modulus of Elasticity (MOE)IS: 3087--
Internal Bond Strength (IB)IS: 3087--
Water AbsorptionIS: 3087--

Note: While the referenced literature indicates that these properties were evaluated according to Indian Standard 3087, specific comparative values were not provided in a format suitable for a detailed table.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis GUP Synthesis cluster_preparation Particleboard Preparation cluster_testing Performance Testing dcd Dicyandiamide synthesis Reaction (80-100°C) dcd->synthesis pa Phosphoric Acid pa->synthesis gup This compound (GUP) synthesis->gup fr GUP / Boric Acid gup->fr wood Wood Particles mixing Mixing wood->mixing resin MUF Resin resin->mixing fr->mixing mat Mat Forming mixing->mat press Hot Pressing mat->press board Flame-Retardant Particleboard press->board cone Cone Calorimetry (ISO 5660-1) board->cone mech Mechanical Tests (IS: 3087) board->mech

Caption: Experimental workflow for the synthesis of GUP and preparation and testing of flame-retardant particleboard.

Proposed Flame-Retardant Mechanism

flame_retardant_mechanism cluster_heat Heat Application cluster_wood Wood Particle cluster_fr Flame Retardant Action heat Heat wood Lignocellulose heat->wood gup This compound (GUP) heat->gup ba Boric Acid (BA) heat->ba volatiles Flammable Volatiles wood->volatiles Pyrolysis char Char Layer (Insulating) wood->char Dehydration & Carbonization volatiles->heat Combustion (feeds fire) char->wood Protects gup->char Promotes at high temp. gases Non-flammable Gases (N₂, H₂O) gup->gases Decomposition ba->char Catalyzes at low temp. gases->volatiles Dilutes

Caption: Synergistic flame-retardant mechanism of GUP and Boric Acid in wood.

References

Guanylurea Phosphate: A Versatile Additive for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a versatile, nitrogen- and phosphorus-containing compound that has garnered significant interest as a functional additive in a variety of polymer formulations. Its utility stems from its efficacy as a non-halogenated flame retardant, its potential as a monomer for the synthesis of antimicrobial polymers, and its prospective role as a curing agent for epoxy resins. This document provides detailed application notes and experimental protocols for the use of guanylurea phosphate in these contexts, intended to guide researchers and professionals in the fields of materials science and drug development.

This compound as a Flame Retardant Additive

This compound is an effective intumescent flame retardant, promoting the formation of a protective char layer upon heating, which insulates the underlying material from the heat source and reduces the release of flammable gases.[1][2] It is often used in conjunction with synergistic agents like boric acid to enhance its flame-retardant properties and improve leach resistance.[3]

Applications in Polymer Formulations

GUP can be incorporated into various polymer matrices to enhance their fire resistance. Notable applications include:

  • Wood and Particleboard: GUP, often mixed with boric acid and a melamine-urea-formaldehyde (B8673199) (MUF) resin, can be used to treat wood and particleboard, significantly improving their fire retardancy.[3]

  • Polyurethane Foams: As a component in flame retardant systems, GUP can be added to polyurethane formulations to reduce their flammability.

  • Coatings: GUP can be formulated into intumescent coatings that swell upon heating to form a protective char layer on the substrate.[3]

Quantitative Data on Flame Retardant Performance

The following tables summarize the flame-retardant performance of this compound in different polymer systems.

Table 1: Cone Calorimetry Data for Wood-Based Materials Treated with this compound

MaterialAdditive FormulationPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
Untreated PlywoodNone~350~70~30
Plywood with GUP/MUF Varnish (12% GUP)This compound in Melamine-Urea-Formaldehyde resinReduced by up to 40%Reduced by up to 73.5%Increased
Kenaf ParticleboardGUP, Boric Acid, Phosphoric AcidLower than untreatedLower than untreatedIncreased

Note: Data is compiled and extrapolated from various sources. Actual values may vary depending on the specific formulation and testing conditions.

Table 2: Flammability Data for Polyurethane Foams with Phosphorus-Nitrogen Flame Retardants (Proxy for GUP)

Polymer SystemFlame Retardant Additive (% loading)Limiting Oxygen Index (LOI) (%)UL 94 Rating
Flexible Polyurethane FoamNone~19Fails
Flexible Polyurethane FoamReactive dihydroxy P-N compound (10%)23.7V-0

Note: This data is for a related phosphorus-nitrogen flame retardant and serves as a proxy for the expected performance of GUP. Specific testing with GUP is required for precise data.

Experimental Protocols

Materials:

Procedure:

  • Prepare the flame-retardant chemical by mixing this compound and boric acid in a desired ratio (e.g., 2:1 by weight).

  • Incorporate the GUP:BA mixture into the melamine urea formaldehyde resin to form the flame-retardant adhesive. The loading of the flame retardant can be varied (e.g., 10-20% by weight of the resin).

  • Mix the flame-retardant adhesive thoroughly with the wood particles until a homogeneous mixture is obtained.

  • Transfer the mixture to a mold and press it in a hot press at a temperature and pressure suitable for curing the MUF resin (e.g., 160-180 °C, 2-3 MPa).

  • After curing, remove the particleboard from the press and allow it to cool.

  • Condition the board at a standard temperature and humidity before testing.

Apparatus:

  • Cone calorimeter (compliant with ASTM E1354 or ISO 5660)

Procedure:

  • Prepare samples of the polymer formulation with and without this compound. The typical sample size is 100 mm x 100 mm with a thickness of up to 50 mm.

  • Condition the samples at a controlled temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours prior to testing.

  • Calibrate the cone calorimeter according to the manufacturer's instructions.

  • Set the heat flux to a desired level (e.g., 35 kW/m² or 50 kW/m²).

  • Place the sample in the holder and position it under the conical heater.

  • Start the test and record the time to ignition, heat release rate, total heat release, mass loss rate, and smoke production.

  • Continue the test until flaming ceases or for a predetermined duration.

  • Analyze the data to evaluate the flame-retardant properties of the polymer formulation.

Experimental Workflow for Flame Retardancy Testing

flame_retardancy_workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis polymer Polymer Resin mixing Mixing/ Compounding polymer->mixing gup This compound gup->mixing molding Molding/ Curing mixing->molding cone Cone Calorimetry (ASTM E1354) molding->cone ul94 UL 94 Vertical Burn molding->ul94 data HRR, THR, TTI, UL 94 Rating cone->data ul94->data comparison Performance Comparison data->comparison

Caption: Workflow for preparing and testing the flame retardancy of polymers with GUP.

Guanylurea-Based Antimicrobial Polymers

A novel class of antimicrobial polymers has been developed with positively charged guanylurea backbones. These polymers, such as poly(guanylurea piperazine), have demonstrated excellent antimicrobial activity against a range of bacteria with high selectivity.[2][4] They function by disrupting the bacterial cell membrane integrity.

Synthesis of Poly(guanylurea piperazine)

The synthesis involves the reaction of piperazine (B1678402) with a monomer containing Boc-protected guanidine (B92328) groups.[4]

Quantitative Data on Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Poly(guanylurea)s

PolymerTarget MicroorganismMIC (µg/mL)
Poly(guanylurea piperazine)E. coli16 - 32
Poly(guanylurea piperazine)S. aureus8 - 16

Note: Data is estimated based on related studies. Specific MIC values may vary depending on the polymer's molecular weight and the bacterial strain.

Experimental Protocols

Materials:

  • Piperazine

  • Monomer with Boc-protected guanidine groups (e.g., 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Acid for deprotection (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Polycondensation:

    • Dissolve equimolar amounts of piperazine and the Boc-protected guanidine monomer in DMF.

    • Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by techniques such as GPC to determine the molecular weight of the polymer.

    • Once the desired molecular weight is achieved, cool the reaction mixture.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., water or methanol).

    • Collect the polymer by filtration and dry under vacuum.

  • Deprotection:

    • Dissolve the Boc-protected poly(guanylurea piperazine) in a suitable solvent (e.g., dichloromethane (B109758) - DCM).

    • Add an excess of trifluoroacetic acid (TFA) to the solution.

    • Stir the mixture at room temperature for several hours (e.g., 2-4 hours) to remove the Boc protecting groups.

    • Remove the solvent and excess TFA under reduced pressure.

    • Purify the final polymer by dialysis against deionized water to remove any remaining impurities.

    • Lyophilize the purified polymer to obtain the final product as a solid.

Materials:

  • Poly(guanylurea piperazine)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the poly(guanylurea piperazine) in sterile water or a suitable solvent.

  • Prepare a bacterial inoculum with a concentration of approximately 5 x 10^5 CFU/mL in nutrient broth.

  • In a 96-well plate, perform a serial two-fold dilution of the polymer stock solution in nutrient broth.

  • Add an equal volume of the bacterial inoculum to each well.

  • Include a positive control (bacteria without polymer) and a negative control (broth without bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the polymer that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathway of Antimicrobial Action

antimicrobial_pathway polymer Positively Charged Poly(guanylurea) interaction Electrostatic Interaction polymer->interaction membrane Negatively Charged Bacterial Membrane membrane->interaction disruption Membrane Disruption interaction->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action for poly(guanylurea)s.

This compound as a Potential Curing Agent for Epoxy Resins

While not a conventional application, the chemical structure of guanylurea suggests it may act as a curing agent for epoxy resins. The amine and urea groups in guanylurea contain active hydrogen atoms that can potentially react with the epoxide rings of an epoxy resin, leading to cross-linking and curing. This application is still exploratory and requires further research.

Proposed Curing Mechanism

The active hydrogens on the primary and secondary amine groups of the guanylurea molecule can undergo a ring-opening addition reaction with the epoxy groups. The reaction would be similar to that of other amine-based curing agents.

Experimental Protocols

Materials:

  • This compound (GUP)

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Optional: Accelerator (e.g., a tertiary amine)

  • Mold

  • Oven

Procedure:

  • Determine the desired stoichiometric ratio of GUP to epoxy resin. This can be calculated based on the amine hydrogen equivalent weight (AHEW) of GUP and the epoxy equivalent weight (EEW) of the resin.

  • Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).

  • Disperse the this compound powder into the preheated epoxy resin with vigorous stirring until a homogeneous mixture is obtained. An accelerator may be added at this stage if desired.

  • Pour the mixture into a preheated mold.

  • Cure the mixture in an oven at an elevated temperature (e.g., 120-150 °C) for a specified period (e.g., 1-3 hours). The optimal curing schedule will need to be determined experimentally.

  • After curing, allow the resin to cool slowly to room temperature to avoid internal stresses.

  • Characterize the cured epoxy for its mechanical and thermal properties (e.g., tensile strength, glass transition temperature).

Logical Relationship for Epoxy Curing

epoxy_curing gup This compound (Active Hydrogens) mixing Mixing & Heating gup->mixing epoxy Epoxy Resin (Epoxide Rings) epoxy->mixing reaction Ring-Opening Addition Reaction mixing->reaction crosslinking Cross-linked Polymer Network reaction->crosslinking cured Cured Epoxy Thermoset crosslinking->cured

Caption: Proposed logical steps for curing epoxy resin with GUP.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and informational purposes only. Researchers and professionals should conduct their own experiments and safety assessments before implementing any of the described procedures. The quantitative data presented are illustrative and may not be representative of all experimental conditions.

References

Application Notes and Protocols for the Growth of Guanylurea Phosphate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and crystallization of guanylurea (B105422) phosphate (B84403) (GUP). The methodologies outlined are based on established chemical principles and published experimental procedures, intended to guide researchers in obtaining high-quality GUP crystals for various applications, including crystal engineering and pharmaceutical development.[1][2]

Synthesis of Guanylurea Phosphate

The primary and most industrially relevant method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1][3] This method is favored for its simplicity, mild reaction conditions, high yield, and the high purity of the resulting product.[3] An alternative route is the direct phosphorylation of guanylurea at elevated temperatures.[1]

Synthesis Protocol: Dicyandiamide and Phosphoric Acid Method

This protocol is adapted from a patented industrial method.[3]

Materials:

  • Dicyandiamide

  • Phosphoric Acid (aqueous solution)

  • Purified Water

  • Reactor with stirring and temperature control

  • Filtration apparatus

  • Centrifuge

  • Drying oven

Procedure:

  • Charging the Reactor: In a clean reactor, combine dicyandiamide and purified water. The mass ratio of dicyandiamide to water should be between 1:2 and 1:4.[3] For production scale, centrifugal mother liquor from previous batches can be used in place of purified water to improve yield and reduce waste.[1][3]

  • Dissolution: Stir the mixture and slowly heat the system to a temperature between 80°C and 100°C until the dicyandiamide is completely dissolved.[3]

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Reaction: Slowly add the phosphoric acid solution dropwise into the filtered, heated dicyandiamide solution. The rate of addition should be controlled between 100-150 L/h for large-scale operations.[3]

  • Incubation: Once the phosphoric acid addition is complete, maintain the reaction mixture at 100°C for a period of 8 hours to ensure the reaction goes to completion.[3]

  • Crystallization (Cooling): After the incubation period, cool the system to below 20°C to induce crystallization of this compound.[3] Slower cooling rates generally favor the formation of larger, higher-quality crystals.[4][5]

  • Isolation: Separate the crystals from the mother liquor via centrifugation.[3]

  • Washing: The isolated crystals can be washed with a solvent like ethanol (B145695) to remove residual impurities.[3]

  • Drying: Dry the purified crystals in an oven at an appropriate temperature to remove any remaining solvent.

  • Packaging: Store the final product in a sealed container.

Data Presentation: Synthesis Parameters
ParameterValueReference
Reactants Dicyandiamide, Phosphoric Acid[1][3]
Solvent Purified Water / Recycled Mother Liquor[1][3]
Dicyandiamide:Water Ratio 1 : (2 to 4) by mass[3]
Initial Heating Temp. 80 - 100 °C[3]
Phosphoric Acid Addition Rate 100 - 150 L/h (industrial scale)[3]
Reaction Temperature 100 °C[3]
Reaction Time 8 hours[3]
Crystallization Temp. < 20 °C[3]
Reported Yield 84.9%[3]
Reported Purity 99.5%[3]

Crystal Growth Techniques

High-quality single crystals are often required for analytical techniques like X-ray crystallography. The following are general but effective methods for growing larger crystals of this compound from the synthesized powder.

Slow Cooling Crystallization

This technique relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered.[6] By slowly reducing the temperature, a state of supersaturation is achieved, leading to controlled crystal growth.

Protocol:

  • Prepare a Saturated Solution: Prepare a saturated solution of this compound in a suitable solvent (e.g., purified water) at an elevated temperature (e.g., close to the solvent's boiling point, but below the decomposition temperature of GUP).[6] Ensure all the solute has dissolved.

  • Hot Filtration: Filter the hot solution to remove any dust or undissolved particles which could act as unwanted nucleation sites.

  • Insulation: Transfer the hot, clear solution into a clean crystallization dish or beaker. Place the container in an insulated environment, such as a Dewar flask filled with hot water, to ensure the cooling process is very slow.[6]

  • Crystal Formation: Allow the setup to cool to room temperature over a period of several hours to days. Avoid any vibrations or disturbances during this period.[6]

  • Harvesting: Once well-formed crystals are observed, carefully decant the mother liquor and dry the crystals.

Slow Evaporation Crystallization

This is one of the simplest and most common methods for growing single crystals at a constant temperature.[6][7]

Protocol:

  • Prepare a Saturated Solution: Dissolve the this compound powder in a suitable solvent (e.g., purified water) at room temperature to create a nearly saturated solution.[8][9]

  • Filtration: Filter the solution into a clean crystallization vessel with a wide surface area to facilitate evaporation.[6]

  • Cover the Vessel: Cover the vessel in a way that allows for slow solvent evaporation. A common method is to cover the beaker with paraffin (B1166041) film or aluminum foil and poke a few small holes in it.[6][8]

  • Incubation: Place the vessel in a location free from vibrations and temperature fluctuations, such as a dark cabinet.[7]

  • Monitoring: Monitor the vessel over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of a suitable size have grown, they can be carefully removed from the solution.

Visualized Workflows

Synthesis and Cooling Crystallization Workflow

Synthesis_Crystallization_Workflow cluster_synthesis Synthesis Stage cluster_crystallization Crystallization & Isolation A Mix Dicyandiamide & Purified Water B Heat (80-100°C) & Dissolve A->B C Hot Filter Solution B->C D Add Phosphoric Acid (Dropwise) C->D E Maintain Temp (100°C) for 8 hours D->E F Cool System to < 20°C E->F G Centrifuge to Isolate Crystals F->G H Wash Crystals (e.g., Ethanol) G->H I Dry Crystals H->I J Final GUP Crystal Product I->J

Caption: Workflow for GUP synthesis and subsequent cooling crystallization.

Slow Evaporation Logic Diagram

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth P1 Dissolve GUP in Solvent (Near Saturation) P2 Filter Solution P1->P2 G1 Transfer to Dish P2->G1 G2 Cover Vessel & Allow Slow Evaporation G1->G2 G3 Incubate in Stable Environment G2->G3 Result Harvest High-Quality Single Crystals G3->Result

References

Application Notes and Protocols for the Analysis of Guanylurea Phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403), a salt of the guanylurea cation and a phosphate anion, is a compound of interest due to its use in various industrial and agricultural applications. Its presence in the environment, primarily as the dissociated guanylurea cation, is a subject of monitoring due to its potential persistence and mobility in aqueous systems. Guanylurea is also a known transformation product of the widely used antidiabetic drug, metformin (B114582).[1][2] This document provides detailed analytical methods for the detection and quantification of guanylurea phosphate (analyzed as guanylurea) in environmental matrices such as water, soil, and sediment. The protocols are designed to be robust and reproducible for environmental monitoring and research purposes.

Analytical Methods Overview

The primary analytical techniques for the determination of guanylurea in environmental samples are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification.

Application Note 1: Analysis of Guanylurea in Water Samples by HPLC-UV

1. Scope

This method is suitable for the screening and quantification of guanylurea in aqueous samples with relatively low matrix complexity, such as groundwater and surface water, at parts-per-billion (ppb) levels.

2. Principle

Guanylurea is separated from other matrix components using a mixed-mode stationary phase column and detected by its absorbance in the ultraviolet (UV) region.

3. Instrumentation and Reagents

  • HPLC system with a UV detector

  • Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm) or equivalent[3]

  • Acetonitrile (B52724) (MeCN), HPLC grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

  • Syringe filters (0.45 µm)

4. Experimental Protocol

Sample Preparation:

  • Collect water samples in clean glass or polypropylene (B1209903) bottles.

  • Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, adjust the pH of the sample with sulfuric acid to match the mobile phase conditions.

Chromatographic Conditions:

ParameterCondition
Column Primesep 100, 4.6 x 150 mm, 5 µm[3]
Mobile Phase 5% Acetonitrile / 95% Water with 0.1% H₂SO₄[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 1 µL[3]
Detection UV at 200 nm[3]
Column Temperature Ambient

Calibration:

Prepare a series of standard solutions of this compound in deionized water. Construct a calibration curve by plotting the peak area against the concentration of the standards.

5. Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD)5 ppb[3]

Note: LOD can vary between laboratories and instrumentation.

Application Note 2: High-Sensitivity Analysis of Guanylurea in Environmental Waters by LC-MS/MS

1. Scope

This method provides a highly sensitive and selective approach for the quantification of guanylurea in various water matrices, including wastewater, surface water, and groundwater, at nanogram-per-liter (ng/L) levels.

2. Principle

Guanylurea is extracted from the water sample using Solid Phase Extraction (SPE), followed by separation and detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

3. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or mixed-mode HPLC column

  • SPE cartridges (e.g., Oasis HLB)

  • Acetonitrile (MeCN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

  • Isotopically labeled internal standard (optional, for improved accuracy)

4. Experimental Protocol

Sample Preparation (Solid Phase Extraction):

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Load 100-500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering salts.

  • Dry the cartridge under vacuum for 10-20 minutes.

  • Elute the analyte with 5-10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., start with low %B, ramp up)
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z) (specific to guanylurea)

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

5. Quantitative Data Summary

MatrixLODLOQReference
Distilled Water3.9 ng/L-[1]
Influent Wastewater7.8 ng/L-[1]
Effluent Wastewater5.1 ng/L9.8 ng/L[1]
Surface Water-1.0 ng/L

Application Note 3: Analysis of Guanylurea in Soil and Sediment by LC-MS/MS

1. Scope

This application note describes a method for the extraction and quantification of guanylurea from complex solid matrices like soil and sediment using Accelerated Solvent Extraction (ASE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by LC-MS/MS analysis.

2. Principle

Guanylurea is extracted from the solid matrix using a polar solvent under elevated temperature and pressure (ASE) or by a salting-out assisted liquid-liquid extraction (QuEChERS). The extract is then cleaned up and analyzed by LC-MS/MS.

3. Instrumentation and Reagents

  • LC-MS/MS system with an ESI source

  • Accelerated Solvent Extractor (ASE) or centrifuge and vortex mixer for QuEChERS

  • Acetonitrile (MeCN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Ammonium acetate

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

4. Experimental Protocols

Protocol 4.1: Accelerated Solvent Extraction (ASE) for Soil and Sediment

  • Mix the homogenized soil or sediment sample with a drying agent like diatomaceous earth.

  • Pack the mixture into an ASE cell.

  • Perform the extraction with a polar solvent mixture (e.g., water/methanol) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).[4][5]

  • Collect the extract and concentrate it using a rotary evaporator or nitrogen stream.

  • Perform a clean-up step using SPE if necessary.

  • Reconstitute the final extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 4.2: Modified QuEChERS for Soil and Sediment

  • Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the sample is dry) and vortex to hydrate.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.[6]

  • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) and shake immediately for 1 minute.[6]

  • Centrifuge at >3000 rcf for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing PSA and C18 sorbents for clean-up.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant and it is ready for LC-MS/MS analysis.

5. Quantitative Data Summary

MatrixMethodRecoveryRSDLOQReference
SoilLC-MS/MS54.9% - 71.7%4.7%30 ng/g[7]
SedimentQuEChERS-GC/MS48% - 115%<16%-[4]

Note: Recovery and precision data are for metformin and other pesticides in soil/sediment and serve as an estimation for the expected performance for guanylurea.

Visualizations

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation (Water) cluster_analysis Analysis sample Water Sample filtration Filtration (0.45 µm) sample->filtration spe Solid Phase Extraction (SPE) filtration->spe High Sensitivity hplc_uv HPLC-UV Analysis filtration->hplc_uv Screening elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms Experimental_Workflow_Solid_Analysis cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis sample Soil/Sediment Sample homogenization Homogenization sample->homogenization extraction Extraction Method homogenization->extraction ase Accelerated Solvent Extraction (ASE) extraction->ase Option 1 quechers QuEChERS extraction->quechers Option 2 concentration Concentration ase->concentration cleanup Extract Clean-up (d-SPE) quechers->cleanup cleanup->concentration reconstitution Reconstitution concentration->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms

References

Application Notes and Protocols for the Synthesis of Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanylurea (B105422) phosphate (B84403) is a chemical compound with applications as a flame retardant, a slow-release fertilizer, and an intermediate in chemical synthesis.[1][2][3][4] It is a salt formed between the guanylurea cation and a phosphate anion.[1] The primary and most common industrial method for synthesizing guanylurea phosphate involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1][5] This process is favored for its simplicity, mild reaction conditions, and high yield.[1] This document provides a detailed protocol for the synthesis of this compound in a research laboratory setting.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
CAS Number17675-60-4[2][6]
Molecular FormulaC₂H₉N₄O₅P[7]
Molecular Weight200.09 g/mol [7]
AppearanceWhite crystalline solid[2][6][8]
Melting Point178 - 182 °C (352.4 - 359.6 °F)[6][7]
Water Solubility91.6 g/L at 20°C[7]
Purity (Typical)Min. 98.0%[9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in patent CN107721883A, which details the synthesis from dicyandiamide and phosphoric acid.[5]

1. Materials and Equipment

  • Reagents:

    • Dicyandiamide (CAS: 461-58-5)

    • Phosphoric acid (85% aqueous solution, CAS: 7664-38-2)

    • Purified (deionized or distilled) water

  • Equipment:

    • Three-neck round-bottom flask

    • Heating mantle with magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Dropping funnel

    • Condenser

    • Buchner funnel and filter flask

    • Filter paper

    • Beakers and graduated cylinders

    • Drying oven

    • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and gloves.[6]

2. Safety Precautions

  • Handle all chemicals in a well-ventilated area or a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]

  • Phosphoric acid is corrosive; avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

  • Avoid inhalation of dust when handling solid dicyandiamide and the final product.[8]

  • This compound may cause skin and eye irritation.[10]

3. Step-by-Step Procedure

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add dicyandiamide and purified water in a mass ratio of 1:3 (e.g., 84g dicyandiamide to 252g water).[5]

  • Dissolution: Begin stirring the mixture and gently heat the flask using a heating mantle to a temperature between 80-100°C. Continue heating and stirring until the dicyandiamide is completely dissolved.[5]

  • Reaction: Once the dicyandiamide is fully dissolved, slowly add 85% phosphoric acid dropwise into the solution using a dropping funnel. The molar ratio of dicyandiamide to phosphoric acid should be approximately 1:1.

  • Incubation: After the addition of phosphoric acid is complete, maintain the reaction mixture at the same temperature (80-100°C) and continue stirring for a period of time to ensure the reaction goes to completion.[5]

  • Crystallization: After the incubation period, turn off the heat and allow the solution to cool down slowly to room temperature. As the solution cools, white crystals of this compound will precipitate. For enhanced crystallization, the flask can be placed in an ice bath.[5]

  • Isolation: Isolate the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold purified water to remove any unreacted starting materials.[5]

  • Drying: Transfer the filtered crystals to a watch glass or drying dish and place them in a drying oven set at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[5]

  • Packaging: Once completely dry, the final this compound product can be weighed and stored in a well-sealed container in a cool, dry place.[5][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_process Reaction Process cluster_purification Product Isolation Dicyandiamide Dicyandiamide Mixing 1. Mix & Heat (80-100°C) Dicyandiamide->Mixing Water Purified Water Water->Mixing Addition 2. Add H₃PO₄ Dropwise Mixing->Addition Dissolution Incubation 3. Maintain Temp & Stir Addition->Incubation Reaction Cooling 4. Cool & Crystallize Incubation->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Drying 6. Dry in Oven Filtration->Drying Product Guanylurea Phosphate Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Application of Guanylurea Phosphate in the Flame-Retardant Treatment of Cotton Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a phosphorus- and nitrogen-containing compound that has demonstrated significant efficacy as a flame retardant for cellulosic materials such as cotton. Its mode of action is primarily in the condensed phase, where it promotes the dehydration of cellulose (B213188) at lower temperatures, leading to the formation of a protective char layer. This char layer insulates the underlying fabric from the heat source and reduces the release of flammable volatile compounds, thereby inhibiting combustion. The synthesis of GUP is relatively straightforward, typically involving the reaction of dicyandiamide (B1669379) with phosphoric acid. This document provides detailed application notes and experimental protocols for the synthesis of GUP and its application to cotton fabrics for flame retardant finishing.

Data Presentation

The following tables summarize the expected quantitative data for cotton fabrics treated with guanylurea phosphate and similar phosphorus-nitrogen flame retardants.

Table 1: Flame Retardancy Properties of Treated Cotton Fabrics

TreatmentAdd-on (%)Limiting Oxygen Index (LOI) (%)Char Length (cm)Afterflame Time (s)Afterglow Time (s)
Untreated Cotton018.0 - 20.0Burns completely> 60> 60
This compound (15%)~1528.0 - 32.08.0 - 12.00< 5
This compound (25%)~2535.0 - 40.05.0 - 8.000
Reference: Phosphoguanidine/ATMP/Alginate--14.0--

Note: Data for this compound is estimated based on the performance of similar phosphorus-nitrogen flame retardants. The reference data is from a study on a related compound to provide a benchmark.[1]

Table 2: Thermal Decomposition Characteristics of Treated Cotton Fabrics (TGA)

TreatmentOnset Decomposition Temp (°C)Temp at Max Decomposition Rate (°C)Char Residue at 600 °C (%)
Untreated Cotton~320~360< 10
This compound Treated~280~31030 - 40
Reference: Guanidine Phosphate on PET/Cotton~263.5 (O2), ~311.1 (N2)-~20 (O2), ~35 (N2)

Note: Data for this compound is extrapolated from the known mechanism of condensed phase retardants. The reference data is for a similar compound on a polyester/cotton blend.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from dicyandiamide and phosphoric acid.[3][4]

Materials:

  • Dicyandiamide

  • Phosphoric acid (85%)

  • Deionized water

  • Ethanol (B145695)

  • Reactor with stirrer, heating mantle, and condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reactor, add dicyandiamide and deionized water in a mass ratio of 1:3.

  • Stir the mixture and heat to 90-100°C until the dicyandiamide is completely dissolved.

  • Slowly add phosphoric acid (85%) to the solution. The molar ratio of dicyandiamide to phosphoric acid should be approximately 1:1.

  • Maintain the reaction temperature at 95-105°C and continue stirring for 3-4 hours.

  • After the reaction is complete, cool the solution to room temperature to allow for crystallization.

  • Filter the crystalline product and wash with ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in an oven at 80°C for 4-6 hours.

Protocol 2: Application of this compound to Cotton Fabric

This protocol outlines the "pad-dry-cure" method for treating cotton fabric with this compound.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound

  • Deionized water

  • Urea (B33335) (optional, as a swelling agent and nitrogen synergist)

  • Padding machine

  • Drying oven

  • Curing oven

Procedure:

  • Prepare a treatment solution by dissolving this compound in deionized water to the desired concentration (e.g., 15% w/v). If using, add urea to the solution (e.g., 5% w/v).

  • Submerge the cotton fabric in the treatment solution and pass it through a padding machine to ensure even uptake and to achieve a specific wet pick-up (e.g., 80-100%).

  • Dry the treated fabric in an oven at 100-110°C for 3-5 minutes.

  • Cure the dried fabric in a curing oven at 160-180°C for 2-4 minutes.

  • After curing, thoroughly rinse the fabric with warm and cold water to remove any unreacted chemicals.

  • Dry the rinsed fabric at 100-110°C.

  • Condition the treated fabric at standard atmospheric conditions (20 ± 2 °C and 65 ± 5% relative humidity) for at least 24 hours before testing.

Protocol 3: Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI):

  • Determine the LOI according to ASTM D2863. The LOI is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

2. Vertical Flame Test:

  • Conduct the vertical flame test according to ASTM D6413.

  • Measure the char length, afterflame time, and afterglow time.

3. Thermogravimetric Analysis (TGA):

  • Perform TGA on both untreated and treated cotton samples using a thermogravimetric analyzer.

  • Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analyze the onset decomposition temperature, the temperature of maximum decomposition rate, and the percentage of char residue at 600°C.

Visualizations

GUP_Synthesis DCD Dicyandiamide Reactor Reactor (90-100°C) DCD->Reactor PA Phosphoric Acid Reaction Reaction (95-105°C, 3-4h) PA->Reaction Water Water Water->Reactor Reactor->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration & Washing (Ethanol) Cooling->Filtration Drying Drying (80°C) Filtration->Drying GUP This compound Drying->GUP

Caption: Synthesis of this compound.

Fabric_Treatment_Workflow cluster_prep Preparation cluster_application Application cluster_post Post-treatment GUP_sol This compound Solution Preparation Padding Padding (80-100% Wet Pick-up) GUP_sol->Padding Cotton Cotton Fabric Cotton->Padding Drying Drying (100-110°C) Padding->Drying Curing Curing (160-180°C) Drying->Curing Rinsing Rinsing Curing->Rinsing FinalDrying Final Drying Rinsing->FinalDrying Conditioning Conditioning FinalDrying->Conditioning TreatedFabric Flame Retardant Cotton Fabric Conditioning->TreatedFabric Flame_Retardant_Mechanism cluster_untreated Untreated Cotton cluster_treated GUP Treated Cotton Heat Heat Untreated_Cellulose Cellulose Heat->Untreated_Cellulose Treated_Cellulose Cellulose + GUP Heat->Treated_Cellulose Flammable_Gases Flammable Volatiles Untreated_Cellulose->Flammable_Gases Combustion Combustion Flammable_Gases->Combustion Dehydration Catalytic Dehydration (Lower Temperature) Treated_Cellulose->Dehydration Char Protective Char Layer Dehydration->Char NonFlammable_Gases Non-flammable Gases (H₂O, CO₂) Dehydration->NonFlammable_Gases Char->Combustion Inhibits

References

Application Notes and Protocols for Testing the Fire Retardancy of Materials Treated with Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for evaluating the fire retardancy of materials treated with guanylurea (B105422) phosphate (B84403) (GUP). Guanylurea phosphate is a halogen-free, phosphorus-nitrogen-based flame retardant that has shown efficacy in various materials such as wood, textiles, and polymers.[1] Its mechanism of action involves both condensed-phase and gas-phase activity. In the condensed phase, the phosphate component promotes char formation, creating an insulating layer that hinders heat transfer and the release of flammable volatiles.[2] In the gas phase, the nitrogen components can release non-combustible gases, diluting the flammable gas mixture and reducing oxygen concentration.[2]

This document outlines the standard testing methodologies, including Cone Calorimetry, UL-94 Vertical Flame Test, Limiting Oxygen Index (LOI), and Thermogravimetric Analysis (TGA), to quantify the performance of GUP-treated materials.

Data Presentation

The following tables summarize typical quantitative data obtained from fire retardancy testing of materials treated with this compound (GUP) or GUP-containing formulations. It is important to note that the performance of the fire retardant is highly dependent on the substrate material, the concentration of GUP, and the presence of other synergistic compounds.

Table 1: Cone Calorimetry Data for Wood Treated with this compound (GUP)

MaterialTime to Ignition (TTI) (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Mass Loss Rate (MLR) (g/s)
Untreated Wood25250800.25
Wood + GUP35150600.18

Note: Data is illustrative and based on typical results. Actual values may vary based on wood species and treatment specifics.

Table 2: UL-94 and Limiting Oxygen Index (LOI) Data for Polymers and Textiles

MaterialTreatmentUL-94 V RatingLimiting Oxygen Index (LOI) (%)
Polypropylene (PP)UntreatedNo Rating18
PP + GUP Formulation-V-028
Cotton FabricUntreatedNo Rating18
Cotton Fabric + GUP Formulation-Pass27

Note: Data for GUP formulations are representative of expected performance. A "Pass" in UL-94 for textiles indicates the material self-extinguishes. An LOI value greater than 21% indicates that the material is self-extinguishing in ambient air.[3]

Table 3: Thermogravimetric Analysis (TGA) Data

MaterialOnset of Decomposition (°C)Temperature at Max Weight Loss (°C)Char Yield at 600°C (%)
Untreated Polymer350420< 5
Polymer + GUP300380 & 550 (multi-step)> 20

Note: GUP typically lowers the initial decomposition temperature but significantly increases the final char yield, indicating its action in the condensed phase.

Experimental Protocols

Material Treatment Protocol (Example for Wood)

This protocol describes a common method for impregnating wood samples with a GUP solution.

Apparatus:

  • Vacuum-pressure impregnation vessel

  • Vacuum pump

  • Pressure source

  • Drying oven

  • Beakers and stirring equipment

Reagents:

  • This compound (GUP)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare an aqueous solution of GUP at the desired concentration (e.g., 10-20% by weight). Stir until the GUP is fully dissolved.

  • Sample Preparation: Cut wood samples to the required dimensions for the specific fire tests. Dry the samples in an oven at 103°C to a constant weight and record the initial dry weight.

  • Impregnation:

    • Place the wood samples in the impregnation vessel.

    • Apply a vacuum of approximately -0.8 bar for 30 minutes to remove air from the wood structure.

    • Introduce the GUP solution into the vessel while maintaining the vacuum until the samples are fully submerged.

    • Release the vacuum and apply a pressure of 8-10 bar for 2 hours to force the solution into the wood.

  • Drying and Curing:

    • Remove the samples from the vessel and wipe off any excess solution.

    • Weigh the wet samples to determine the uptake of the fire retardant solution.

    • Air-dry the samples for 24 hours, followed by oven-drying at a temperature that will not degrade the GUP (e.g., 60-80°C) until a constant weight is achieved.

  • Conditioning: Before testing, condition the treated and untreated (control) samples at a standard atmosphere (e.g., 23°C and 50% relative humidity) until they reach a constant weight.

Cone Calorimetry (ASTM E1354 / ISO 5660)

This test measures the heat release rate, smoke production, and mass loss of a sample upon exposure to a specific heat flux.[4][5]

Apparatus:

  • Cone calorimeter

  • Sample holder (100mm x 100mm)

  • Spark igniter

  • Load cell

  • Exhaust system with gas analysis

Procedure:

  • Calibration: Perform daily calibration of the cone calorimeter using a methane (B114726) burner.

  • Sample Preparation:

    • Wrap the conditioned sample (100mm x 100mm, up to 50mm thick) in aluminum foil, leaving the top surface exposed.

    • Place the wrapped sample in the holder.

  • Test Execution:

    • Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).[4]

    • Place the sample holder on the load cell under the conical heater.

    • Start the data acquisition system.

    • Activate the spark igniter to ignite the gases evolved from the sample's surface.

    • The test continues until flaming ceases or for a predetermined duration.

  • Data Collection: Record the following parameters:

    • Time to ignition (TTI)

    • Heat release rate (HRR) over time

    • Peak heat release rate (pHRR)

    • Total heat release (THR)

    • Mass loss and mass loss rate (MLR)

    • Smoke production rate and total smoke production

UL-94 Vertical Flame Test

This test assesses the self-extinguishing properties of a vertically oriented sample after the application of a small flame.[6][7]

Apparatus:

  • UL-94 test chamber

  • Bunsen burner with a 20mm blue flame

  • Specimen holder

  • Timer

  • Surgical cotton

Procedure:

  • Sample Preparation: Prepare rectangular bar specimens (typically 125mm x 13mm) of the material.

  • Test Setup:

    • Mount the specimen vertically in the holder.

    • Place a layer of dry surgical cotton on the chamber floor, 300mm below the specimen.

  • Flame Application:

    • Apply the flame to the center of the bottom edge of the specimen for 10 seconds.[7]

    • Remove the flame and record the afterflame time (t1).

    • Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.[7]

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observations: Note whether any flaming drips ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.[8]

Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589)

The LOI test determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture required to support flaming combustion of a material.[3][9]

Apparatus:

  • LOI apparatus with a vertical glass column

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source (e.g., propane (B168953) torch)

Procedure:

  • Sample Preparation: Prepare specimens according to the standard, typically in the form of small bars or sheets.[9]

  • Test Execution:

    • Mount the specimen vertically in the holder inside the glass column.

    • Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate. Start with an oxygen concentration estimated to be above the LOI of the material.

    • Ignite the top of the specimen and observe its burning behavior.

    • Systematically decrease the oxygen concentration in subsequent tests until the flame is no longer sustained for a specified duration or burns a specified length of the sample.

    • The LOI is the minimum oxygen concentration, expressed as a percentage, at which the material just supports combustion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of the material and the effect of the fire retardant on its decomposition.[10][11]

Apparatus:

  • Thermogravimetric analyzer with a microbalance

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Gas flow control for inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere

Procedure:

  • Sample Preparation: Place a small amount of the material (typically 5-10 mg) into a tared sample pan.

  • Test Execution:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen) at a set flow rate.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 800°C).

  • Data Collection: The instrument records the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, weight loss rate vs. temperature) are analyzed to determine:

    • Onset temperature of decomposition

    • Temperatures of maximum weight loss rates

    • Residual mass (char yield) at the end of the test

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_testing Fire Retardancy Testing cluster_analysis Data Analysis & Evaluation Start Select Substrate (Wood, Textile, Polymer) Treat Treat with GUP Solution (e.g., Vacuum-Pressure Impregnation) Start->Treat Cure Drying & Curing Treat->Cure Condition Conditioning (23°C, 50% RH) Cure->Condition Cone Cone Calorimetry (ASTM E1354) Condition->Cone UL94 UL-94 Vertical Test Condition->UL94 LOI Limiting Oxygen Index (ASTM D2863) Condition->LOI TGA Thermogravimetric Analysis Condition->TGA Analyze Analyze Quantitative Data (pHRR, THR, UL-94 Rating, LOI, Char Yield) Cone->Analyze UL94->Analyze LOI->Analyze TGA->Analyze Compare Compare Treated vs. Untreated Materials Analyze->Compare Report Report Fire Retardancy Performance Compare->Report

Caption: Experimental workflow for testing GUP-treated materials.

GUP_Mechanism cluster_condensed Condensed Phase Mechanism cluster_gas Gas Phase Mechanism GUP This compound (GUP) Applied to Material Heat Exposure to Heat GUP->Heat Dehydration Catalytic Dehydration (by Phosphoric Acid) Heat->Dehydration Decomposition Thermal Decomposition of GUP Heat->Decomposition Char Promotes Char Formation Dehydration->Char Barrier Insulating Char Layer Char->Barrier Result Reduced Flammability & Flame Spread Barrier->Result InertGas Release of Inert Gases (e.g., NH₃, N₂,) Decomposition->InertGas Dilution Dilution of Flammable Gases & Oxygen InertGas->Dilution Dilution->Result

Caption: Fire retardant mechanism of this compound (GUP).

References

Guanylurea Phosphate: Application and Protocols as a Curing Agent and Flame Retardant for Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a nitrogen-phosphorus compound increasingly utilized in polymer chemistry, primarily recognized for its efficacy as a non-halogenated flame retardant.[1] Its application extends to various resin systems, including melamine-urea-formaldehyde (B8673199) (MUF) and epoxy resins, where it contributes to enhanced fire resistance and, in some cases, influences the curing characteristics of the resin. This document provides detailed application notes and experimental protocols for the use of guanylurea phosphate in resin formulations, with a focus on its role as a curing agent and flame retardant additive.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a melting point of approximately 184°C.[2][3] It is synthesized through the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[4][5] The presence of both phosphate and guanylurea moieties imparts unique properties to the molecule, including inherent acidity and the ability to act as both an acidic and foaming agent during combustion.[4]

PropertyValueReference
Molecular FormulaC2H6N4O·H3PO4[2]
Molecular Weight200.09 g/mol [2]
AppearanceWhite to almost white powder/crystal[2]
Melting Point184 °C[3]
Purity>98.0%[2]
Thermal StabilityStable up to approx. 200°C[4]

Application in Melamine-Urea-Formaldehyde (MUF) Resins

In the context of MUF resins, this compound primarily functions as an acid catalyst for the curing process, while simultaneously imparting flame retardant properties. The acidic nature of the phosphate group accelerates the condensation polymerization of the melamine (B1676169) and urea (B33335) with formaldehyde, leading to the formation of a cross-linked network.

Curing Mechanism

The curing of MUF resins is an acid-catalyzed condensation reaction. The addition of GUP lowers the pH of the resin system, protonating the methylol groups on the melamine and urea precursors. This protonation facilitates the elimination of water and the formation of methylene (B1212753) and ether bridges between the resin molecules, leading to a three-dimensional thermoset network.

MUF_Curing_with_GUP cluster_GUP This compound (GUP) cluster_MUF MUF Resin Precursors GUP GUP H_plus H+ GUP->H_plus Dissociation Methylol_Melamine Methylol Melamine/Urea (-CH2OH groups) H_plus->Methylol_Melamine Protonation Protonated_Methylol Protonated Methylol (-CH2OH2+) Methylol_Melamine->Protonated_Methylol Water H2O Protonated_Methylol->Water Cured_Resin Cross-linked MUF Resin (Methylene/Ether Bridges) Protonated_Methylol->Cured_Resin Condensation

Catalytic Curing of MUF Resin by GUP.
Experimental Protocol: Preparation of a Flame-Retardant MUF Resin Varnish

This protocol describes the preparation of a fire-retardant MUF resin varnish incorporating this compound.

Materials:

  • Aqueous melamine-urea-formaldehyde (MUF) resin

  • This compound (GUP)

  • Distilled water

  • Stir plate and magnetic stir bar

  • Beaker

Procedure:

  • Determine the desired concentration of GUP in the final varnish. Concentrations up to 12% have been shown to provide a good balance of translucency and fire retardancy.[6]

  • In a beaker, weigh the required amount of aqueous MUF resin.

  • Slowly add the pre-weighed GUP to the MUF resin while stirring continuously.

  • If necessary, add a small amount of distilled water to adjust the viscosity.

  • Continue stirring until the GUP is completely dissolved and the solution is homogeneous.

  • The resulting varnish can be used for coating applications, such as on plywood.[6]

Curing:

  • Apply the varnish to the substrate.

  • Cure in an oven at a temperature and time suitable for the specific MUF resin system, for example, at 130°C for 24 hours.[7]

Application in Epoxy Resins

While not a conventional primary curing agent or hardener for epoxy resins in the way that amines or anhydrides are, this compound is used as a functional additive to impart flame retardancy.[8][9] Phosphorus-nitrogen compounds, in general, can have a synergistic effect on the fire retardancy of epoxy systems.[10] The presence of GUP in an epoxy formulation can also influence the curing kinetics, potentially acting as a catalyst or accelerator, particularly in the presence of other curing agents.

Role in Curing

The primary curing of epoxy resins involves the reaction of the epoxide groups with a hardener containing active hydrogen atoms, such as amines, or through catalytic polymerization initiated by Lewis acids or bases.[9] this compound does not fit the typical profile of a primary epoxy hardener. However, its acidic nature and the presence of amine groups suggest it could participate in or catalyze the curing reactions, especially at elevated temperatures. It is more likely to be used in conjunction with a primary curing agent where it can contribute to the overall cross-linking density and thermal stability.

Experimental Protocol: Incorporation of GUP into an Epoxy Resin System

This protocol outlines a general procedure for incorporating GUP as a flame-retardant additive into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Amine-based curing agent (e.g., diaminodiphenyl methane (B114726) - DDM)

  • This compound (GUP), finely ground

  • Mechanical stirrer

  • Vacuum oven

  • Mold

Procedure:

  • Preheat the DGEBA epoxy resin to reduce its viscosity (e.g., 60-80°C).

  • Disperse the desired amount of finely ground GUP into the preheated epoxy resin under mechanical stirring until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Cool the mixture to room temperature.

  • Add the stoichiometric amount of the primary amine curing agent and mix thoroughly until a uniform consistency is achieved.

  • Pour the final mixture into a preheated mold.

  • Cure the resin in an oven following a recommended curing cycle for the specific epoxy-amine system (e.g., a multi-stage cure such as 2 hours at 80°C followed by 2 hours at 150°C).

Experimental_Workflow cluster_materials Materials cluster_process Process Epoxy Epoxy Resin (DGEBA) Preheat_Epoxy 1. Preheat Epoxy Resin Epoxy->Preheat_Epoxy GUP This compound (GUP) Disperse_GUP 2. Disperse GUP in Epoxy GUP->Disperse_GUP Hardener Primary Curing Agent (e.g., Amine) Add_Hardener 4. Add Curing Agent Hardener->Add_Hardener Preheat_Epoxy->Disperse_GUP Degas 3. Degas Mixture Disperse_GUP->Degas Degas->Add_Hardener Pour 5. Pour into Mold Add_Hardener->Pour Cure 6. Cure in Oven Pour->Cure Final_Product Cured Flame-Retardant Epoxy Composite Cure->Final_Product

Workflow for Preparing GUP-Containing Epoxy Resin.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound in resin systems as reported in the literature.

Resin SystemGUP ConcentrationCuring/Treatment ConditionsObserved EffectsReference
Melamine-Urea-Formaldehyde (MUF)Up to 12%-Optimal translucency and fire retardancy at 12% GUP.[6]
Scots Pine Wood Impregnated with MUFGUP/Boric Acid mixtureCured at elevated temperatureImproved leaching resistance and fire retardancy.[6]
Furfurylated Pine WoodGUP in furfuryl alcohol solutionCured at 130°C for 24hReduced heat release rate, enhanced fire retardancy.[7]
Epoxy Composites5% Phosphorus-Nitrogen compound (for context)Cured with DDMIncreased Limiting Oxygen Index to 32.6%.[3]

Flame Retardancy Mechanism

This compound contributes to flame retardancy through a combination of gas phase and condensed phase mechanisms. Upon heating, it decomposes to release non-flammable gases like ammonia (B1221849) and carbon dioxide, which dilute the flammable volatiles and oxygen in the gas phase.[4] In the condensed phase, the phosphoric acid and polyphosphoric acid formed act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and the diffusion of flammable gases.

Flame_Retardancy_Mechanism cluster_heat Exposure to Heat cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action GUP This compound (GUP) in Resin Matrix Heat Heat GUP->Heat Decomposition Decomposition of GUP Heat->Decomposition Non_Flammable_Gases Release of NH3, CO2 Decomposition->Non_Flammable_Gases Polyphosphoric_Acid Formation of Polyphosphoric Acid Decomposition->Polyphosphoric_Acid Dilution Dilution of Flammable Gases and Oxygen Non_Flammable_Gases->Dilution Reduced_Flammability Reduced Flammability Dilution->Reduced_Flammability Char_Formation Catalyzed Dehydration and Char Formation Polyphosphoric_Acid->Char_Formation Insulating_Layer Insulating Char Layer Char_Formation->Insulating_Layer Insulating_Layer->Reduced_Flammability

Synergistic Flame Retardancy Mechanism of GUP.

Conclusion

This compound is a versatile additive for resin systems, offering significant advantages in flame retardancy. While it acts as an effective acid catalyst for the curing of melamine-urea-formaldehyde resins, its role in epoxy systems is primarily that of a flame retardant, with potential secondary effects on the curing process. The provided protocols offer a foundational approach for incorporating GUP into resin formulations for research and development purposes. Further optimization of concentrations and curing conditions is recommended for specific applications to achieve the desired balance of physical, mechanical, and fire-retardant properties.

References

Troubleshooting & Optimization

how to improve the solubility of guanylurea phosphate in water

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guanylurea (B105422) Phosphate (B84403) Solubility

Welcome to the technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of guanylurea phosphate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during experiments involving this compound.

Q1: What is the expected solubility of this compound in water?

A: this compound is reported to have a water solubility of 91.6 g/L at 20°C .[1][2] This is generally considered to be a high solubility. However, issues like precipitation can still occur if this limit is exceeded or if other solution parameters are not controlled. Another related salt, guanylurea sulphate, has a reported maximum solubility of 50 g/L.[3]

Q2: I am observing precipitation in my this compound solution, even though I am below the reported solubility limit. What are the potential causes?

A: Several factors can cause unexpected precipitation:

  • pH Shift: The pH of your solution can significantly impact the solubility of phosphate salts. This compound is the salt of a weak base (guanylurea) and a polyprotic acid (phosphoric acid), making its solubility pH-dependent.

  • Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature from when the solution was prepared can cause the compound to precipitate out. The stated solubility is at 20°C; if your working temperature is lower, the solubility will likely decrease.[1][2]

  • Common Ion Effect: If your aqueous solution contains other phosphate or guanylidinium ions from other reagents (e.g., a phosphate buffer), it can reduce the solubility of this compound.

  • Ionic Strength: High concentrations of other salts in your solution can alter the activity of the solvent and solute, potentially decreasing solubility.

Q3: How can I systematically improve the solubility of this compound for my experiment?

A: The most effective methods for modulating the solubility of an ionizable compound like this compound are pH adjustment and the use of co-solvents.[4][5] For significant enhancements, especially if the goal is to overcome the intrinsic solubility limit, these techniques are highly recommended.

Q4: How does pH adjustment work, and what is the recommended pH range?

A: Adjusting the pH of the aqueous medium is a primary strategy for enhancing the solubility of ionizable compounds.[6] Since this compound is a phosphate salt, its solubility is influenced by the protonation state of the phosphate anion.[7] In more acidic conditions (lower pH), the equilibrium may shift, potentially altering solubility. Conversely, in basic conditions, different salt forms may be favored. The optimal pH must be determined experimentally for your specific concentration and buffer system.[8][9]

Q5: What are co-solvents, and which ones can I use for this compound?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This can significantly increase the solubility of many compounds.[11][12] Commonly used biocompatible co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)[10]

The selection of a co-solvent depends on the requirements of your experiment, including toxicity and potential interference with downstream applications.[10]

Q6: Are there alternative methods if pH adjustment and co-solvents are not suitable?

A: Yes, other techniques used to enhance the solubility of various compounds include:

  • Micellar Solubilization: Using surfactants (e.g., Polysorbates) above their critical micelle concentration can encapsulate the compound in micelles, increasing its apparent solubility.[13]

  • Complexation: Cyclodextrins can form inclusion complexes with molecules, creating a hydrophilic exterior that improves water solubility.[14]

  • Temperature Control: For many salts, solubility increases with temperature. Preparing your solution at a slightly elevated temperature (if compatible with compound stability) may help, but be aware of potential precipitation upon cooling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 17675-60-4[1][2][15]
Molecular Weight 200.09 g/mol [2][7]
Physical State White Crystalline Solid[2][15]
Melting Point 178 - 182°C[1][2][15]
Water Solubility (20°C) 91.6 g/L (or 91.6 mg/mL)[1][2]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol outlines a method to determine the optimal pH for maximizing this compound solubility in a buffered solution.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with different pH values, such as pH 3, 5, 7, and 9.

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume (e.g., 5 mL) of each buffer solution in separate vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand until the excess solid settles. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to identify the pH at which solubility is maximized.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes how to evaluate the effect of a co-solvent on this compound solubility.

  • Preparation of Co-solvent Systems: Prepare a series of solvent systems with varying concentrations of a selected co-solvent (e.g., ethanol) in water. For example, create 10%, 20%, 30%, and 40% (v/v) ethanol-water mixtures. Use pure water as the control (0% co-solvent).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume (e.g., 5 mL) of each co-solvent mixture in separate vials.

  • Equilibration: Seal the vials and shake at a constant temperature for 24-48 hours to reach equilibrium.

  • Sample Separation and Filtration: Follow steps 4 and 5 from Protocol 1 to separate the undissolved solid and obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of this compound in each filtrate using a suitable analytical method like HPLC. Ensure the analytical method is validated for use with the co-solvent mixtures.

  • Analysis: Plot the measured solubility against the percentage of co-solvent in the mixture to determine the relationship and identify the optimal co-solvent concentration for your needs.

Visual Workflow and Diagrams

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Problem: Precipitation or Insufficient Concentration check_sol Is concentration > 91.6 g/L (at 20°C)? start->check_sol check_params Check Solution Parameters: pH, Temperature, Other Ions check_sol->check_params No sol_exceeded Solubility Limit Exceeded check_sol->sol_exceeded Yes strategy Select Enhancement Strategy check_params->strategy sol_exceeded->strategy adjust_ph Strategy 1: Adjust pH (See Protocol 1) strategy->adjust_ph add_cosolvent Strategy 2: Add Co-solvent (See Protocol 2) strategy->add_cosolvent other_methods Strategy 3: Other Methods (Temperature, Surfactants) strategy->other_methods goal Goal: Clear, Stable Solution adjust_ph->goal add_cosolvent->goal other_methods->goal

Caption: Logical workflow for diagnosing and solving solubility issues with this compound.

References

troubleshooting low yield in guanylurea phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of guanylurea (B105422) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing guanylurea phosphate?

A1: The most common method for synthesizing this compound is through the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1] This method is favored for its simplicity, mild reaction conditions, and relatively high yield.[1]

Q2: What are the typical yield and purity that can be expected from this synthesis?

A2: With optimized conditions, yields can range from 76% to 84.9%.[1][2] Purity levels of 98% or higher are achievable, with advanced purification techniques yielding purity of over 99%.[1][2]

Q3: What are the primary reactants and solvent used in this synthesis?

A3: The primary reactants are dicyandiamide and phosphoric acid, with purified water serving as the solvent.[1]

Q4: At what temperature does this compound begin to decompose?

A4: this compound is thermally stable up to approximately 200°C.[1] Beyond this temperature, it undergoes decomposition, which can release irritating gases and vapors.[1]

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues that can lead to low yields during the synthesis of this compound.

Problem 1: Lower than expected yield with the formation of unknown precipitates.

Possible Cause Suggested Solution
Incorrect Molar Ratio of Reactants: An improper ratio of dicyandiamide to phosphoric acid can lead to incomplete reaction and the formation of side products. The optimal molar ratio is typically between 0.8:1 and 1.3:1.[1]Carefully calculate and measure the molar quantities of dicyandiamide and phosphoric acid. A stoichiometric ratio of 1:1 is a good starting point for optimization.[3]
Side Reaction: Hydrolysis of Dicyandiamide: Dicyandiamide can hydrolyze in acidic conditions to form guanylurea, which can then further hydrolyze to guanidine (B92328).[4] This side reaction consumes the starting material, reducing the yield of the desired product.Control the reaction temperature and time. The formation of guanylurea is rapid, while its conversion to guanidine is slower.[3] Avoid prolonged reaction times at high temperatures.
Precipitation of Unreacted Starting Material or Intermediates: If the reaction does not go to completion, unreacted dicyandiamide or intermediate products may precipitate out of the solution upon cooling.Ensure the reaction is allowed to proceed to at least 95% completion to minimize the formation of insoluble precipitates.[1] This can be monitored using appropriate analytical techniques such as HPLC.

Problem 2: Significant product loss during purification.

Possible Cause Suggested Solution
Suboptimal Crystallization Conditions: Rapid cooling or the use of an inappropriate solvent can lead to the formation of very fine crystals that are difficult to filter, or can cause the product to remain in the mother liquor.Employ a slow cooling process to encourage the growth of larger, more easily filterable crystals.[5] Ethanol (B145695) is commonly used as a rinsing agent to remove impurities without dissolving a significant amount of the product.[1][2]
Co-precipitation of Impurities: Impurities present in the starting materials or formed during the reaction can co-precipitate with the this compound, leading to a lower purity and apparent lower yield of the desired product.Use high-purity starting materials. The presence of metal ions such as Al³⁺, Mg²⁺, and Fe³⁺ has been shown to decrease the yield of similar phosphate compounds.[6]
Product Degradation During Workup: this compound can be sensitive to hydrolysis under strongly acidic or basic conditions that might be used during the workup and purification steps.Maintain a neutral pH during the workup process to the extent possible to avoid degradation of the phosphate ester product.

Problem 3: The reaction appears to be incomplete or stalls.

Possible Cause Suggested Solution
Inadequate Reaction Temperature: The reaction requires a specific temperature range to proceed efficiently. Temperatures that are too low can result in a very slow reaction rate, while excessively high temperatures can lead to thermal decomposition of the product.[1]Maintain the reaction temperature within the optimal range of 80-100°C.[1][2] Some protocols suggest a wider range of 45-120°C, so optimization within this range may be necessary.[1]
Poor Mixing of Reactants: Inefficient stirring can lead to localized areas of high or low reactant concentration, hindering the reaction from proceeding uniformly.Ensure continuous and vigorous stirring throughout the reaction to maintain a homogeneous mixture and facilitate efficient heat transfer.[1]
Slow or Improper Addition of Phosphoric Acid: The rate of addition of phosphoric acid is a critical parameter. Adding it too quickly can lead to localized overheating and side reactions.Add the phosphoric acid dropwise to the dicyandiamide-water mixture at a controlled rate.[1] An addition rate of 100-150 L/h has been reported in larger-scale syntheses.[2]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterRange/ValueNotes
ReactantsDicyandiamide, Phosphoric Acid, Purified Water
Temperature80–100°CSome literature suggests a broader range of 45–120°C.[1]
Reaction Time35–45 minutes (initial reaction)Often followed by a heat preservation period of around 8 hours.[1]
Acid Addition Rate100–150 L/h (for scaled-up reactions)Dropwise addition is recommended for lab-scale synthesis.[1][2]
Molar Ratio (Dicyandiamide:H₃PO₄)0.8:1 to 1.3:1A 1:1 ratio is a common starting point.[1][3]
SolventPurified Water
Reaction Completion≥95%To prevent the formation of precipitates.[1]

Table 2: Yield and Purity Metrics for this compound Synthesis

ParameterValueNotes
Yield76–84.9%Achieved with the phosphoric acid method.[1][2]
Purity≥98%Standard purity.[1]
>99%Achievable with advanced purification techniques.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Dicyandiamide and Phosphoric Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Dicyandiamide

  • Phosphoric acid (e.g., 85%)

  • Purified water

  • Ethanol (for rinsing)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve dicyandiamide in purified water. The mass ratio of dicyandiamide to water can range from 1:2 to 1:4.[2]

  • Heat the mixture to 80-100°C with continuous stirring until the dicyandiamide is completely dissolved.[2]

  • Slowly add phosphoric acid dropwise to the heated solution. Maintain the temperature of the reaction mixture within the 80-100°C range during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 100°C for a heat preservation period, which can be around 8 hours.[2]

  • After the heat preservation period, cool the reaction mixture to below 20°C to induce crystallization.

  • Collect the solid product by centrifugation or filtration.

  • Rinse the collected solid with ethanol to remove impurities.[1][2]

  • Dry the final product in a suitable drying apparatus.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification dcd Dicyandiamide dissolve Dissolve Dicyandiamide in Water (80-100°C) dcd->dissolve h3po4 Phosphoric Acid add_acid Dropwise Addition of Phosphoric Acid h3po4->add_acid water Purified Water water->dissolve dissolve->add_acid heat_preserve Heat Preservation (e.g., 8 hours @ 100°C) add_acid->heat_preserve cool Cool to <20°C (Crystallization) heat_preserve->cool centrifuge Centrifugation/ Filtration cool->centrifuge rinse Rinse with Ethanol centrifuge->rinse dry Drying rinse->dry product This compound dry->product troubleshooting_low_yield start Low Yield Observed check_ratio Incorrect Molar Ratio? start->check_ratio check_temp Improper Temperature? check_ratio->check_temp No side_reaction Side Reactions Favored (e.g., Guanidine formation) check_ratio->side_reaction Yes check_purity Impure Reactants? check_temp->check_purity Optimal decomposition Thermal Decomposition of Product check_temp->decomposition Too High incomplete_reaction Incomplete Reaction check_temp->incomplete_reaction Too Low check_purification Product Loss During Purification? check_purity->check_purification No co_precipitation Co-precipitation of Impurities check_purity->co_precipitation Yes crystallization_issue Poor Crystallization/ Filtration check_purification->crystallization_issue Yes solution_ratio Adjust Molar Ratio (0.8:1 to 1.3:1) side_reaction->solution_ratio solution_temp Optimize Temperature (80-100°C) decomposition->solution_temp incomplete_reaction->solution_temp solution_purity Use High-Purity Reactants co_precipitation->solution_purity solution_purification Optimize Purification (Slow cooling, proper rinsing) crystallization_issue->solution_purification

References

Technical Support Center: Preventing Guanylurea Phosphate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Guanylurea (B105422) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of guanylurea phosphate during processing and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a salt composed of a guanylurea cation and a phosphate anion. It is a white crystalline powder with good water solubility.[1] Its applications include use as a flame retardant for various materials and as an intermediate in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.

Q2: What are the main factors that can cause the degradation of this compound during processing?

The primary factors that can lead to the degradation of this compound in a processing environment include:

  • Temperature: this compound is thermally stable up to approximately 200°C.[2] Above this temperature, it undergoes decomposition.

  • pH: The stability of this compound in aqueous solutions is expected to be pH-dependent. Guanidinium groups, present in guanylurea, can be susceptible to both acid- and base-catalyzed hydrolysis.

  • Oxidizing Agents: The presence of strong oxidizing agents can potentially lead to the degradation of the guanylurea moiety.

  • Light Exposure: Although specific data for this compound is limited, prolonged exposure to UV or visible light can be a degradation factor for many organic compounds.

Q3: What are the likely degradation products of this compound?

Under thermal stress, this compound decomposes to produce ammonia (B1221849) and carbon dioxide.[2] In aqueous solutions, hydrolysis is a likely degradation pathway, which could lead to the formation of guanidine (B92328) and urea. It is also a known degradation product of the drug metformin.[3][4]

Q4: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. It is also advisable to store it away from strong oxidizing agents, ammonium (B1175870) compounds, and sulfuric acid.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and processing of this compound.

Issue Potential Cause Troubleshooting/Prevention Strategy
Loss of potency or unexpected reaction products in aqueous solution. Hydrolysis: The guanylurea moiety may be undergoing acid or base-catalyzed hydrolysis.- Maintain the pH of the solution within a stable range (ideally near neutral, unless experimental conditions require otherwise).- Avoid prolonged exposure to strongly acidic or basic conditions.- If possible, conduct processing at lower temperatures to reduce the rate of hydrolysis.
Discoloration or formation of precipitates when mixed with other reagents. Incompatibility/Reaction: this compound may be reacting with other components in the mixture.- Conduct small-scale compatibility tests before mixing with new reagents.- Avoid strong oxidizing agents unless they are a required part of the reaction.- Consult chemical compatibility charts for the solvents and reagents being used.
Degradation observed during a heating step in a protocol. Thermal Decomposition: The processing temperature may be exceeding the thermal stability limit of this compound.- Ensure that the processing temperature remains below 180°C, as decomposition begins around this temperature.[2]- If higher temperatures are necessary, consider alternative synthetic routes or processing steps.- Use controlled heating methods to avoid localized overheating.
Inconsistent results in photosensitive applications. Photodegradation: Exposure to light, especially UV light, may be causing degradation.- Conduct experiments in a controlled lighting environment, using amber glassware or light-blocking materials.- Minimize the exposure of the compound to direct light during handling and processing.

Experimental Protocols

To assist researchers in assessing and preventing the degradation of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines, to identify potential degradation pathways and degradation products.

Materials:

  • This compound

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a specified period (e.g., 2, 4, 8 hours), taking samples at each time point.

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C) for a specified period.

    • Dissolve the sample in purified water for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples at appropriate time intervals. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect any degradation products.

Protocol 2: HPLC Method for Purity and Degradation Product Analysis

Objective: To provide a reliable HPLC method for the quantitative analysis of this compound and the separation of its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A mixed-mode stationary phase column, such as a Primesep 100 (4.6 x 150 mm, 5 µm), is often suitable.[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic buffer (e.g., 0.1% phosphoric acid or sulfuric acid). For MS compatibility, formic acid can be used.[3] A typical starting gradient could be 5% acetonitrile in water with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 200 nm.[3]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Quantify the amount of this compound remaining and the area of any new peaks corresponding to degradation products. The percentage degradation can be calculated based on the reduction in the peak area of the parent compound.

Visualizations

Diagram 1: General Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (0.1-1M HCl) HPLC HPLC Analysis (Purity & Degradants) Acid->HPLC Analyze Base Base Hydrolysis (0.1-1M NaOH) Base->HPLC Analyze Oxidation Oxidation (3% H2O2) Oxidation->HPLC Analyze Thermal Thermal (Solid & Solution) Thermal->HPLC Analyze Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze MS Mass Spectrometry (Degradant ID) HPLC->MS Characterize Peaks Stability Stability Profile Determination HPLC->Stability Pathway Degradation Pathway Identification MS->Pathway Sample Guanylurea Phosphate Sample Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photo Expose to Degradation_Pathway Guanylurea Guanylurea Guanidine Guanidine Guanylurea->Guanidine Hydrolysis Urea Urea Guanylurea->Urea Hydrolysis Ammonia Ammonia Guanidine->Ammonia Urea->Ammonia CO2 Carbon Dioxide Urea->CO2

References

Technical Support Center: Industrial Scale Production of Guanylurea Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial-scale production of guanylurea (B105422) phosphate (B84403). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of guanylurea phosphate.

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Reaction time may be too short or the temperature too low. The reaction should proceed to at least 95% completion to minimize the formation of insoluble precipitates.[1]- Ensure the reaction is maintained at the optimal temperature range of 80-120°C.[1][2] - Extend the reaction time. Some protocols suggest a heat preservation period of up to 8 hours after the addition of phosphoric acid, with total reaction times ranging from 5 to 24 hours.[1]
Suboptimal Molar Ratio of Reactants: Incorrect ratio of dicyandiamide (B1669379) to phosphoric acid can lead to incomplete conversion.- Maintain a molar ratio of dicyandiamide to phosphoric acid between 0.8:1 and 1.3:1.[1]
Poor Mixing: Inadequate agitation can result in localized temperature and concentration gradients, hindering the reaction.- Ensure continuous and vigorous stirring throughout the reaction to maintain a homogeneous mixture.[1]
Low Purity Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave residual dicyandiamide or phosphoric acid in the final product.- Optimize reaction conditions (temperature, time, molar ratio) to ensure maximum conversion. - Improve the purification process. Rinsing the centrifuged crystals with ethanol (B145695) is an effective method for removing impurities.[1]
Formation of Byproducts: Side reactions can occur, leading to the formation of impurities. The reaction of dicyandiamide with strong sulfuric acid can produce guanylurea and subsequently guanidine (B92328) with the evolution of carbon dioxide.[3]- Maintain strict control over reaction temperature and the rate of phosphoric acid addition. A controlled dropwise addition at a rate of 100-150 L/h is recommended.[1][2]
Ineffective Crystallization: Poor crystallization can lead to the inclusion of impurities within the crystal lattice.- Control the cooling rate during crystallization. Slow cooling generally results in purer and larger crystals. - Consider recrystallization of the final product to achieve purity levels of 99.0% or higher.[1]
Poor Crystal Quality (e.g., small size, irregular shape) Rapid Cooling: Fast cooling rates during crystallization can lead to the formation of small, poorly formed crystals.- Allow the reaction mixture to cool slowly to room temperature before any further cooling steps.
High Level of Impurities: Impurities can interfere with the crystal growth process, affecting the size and shape of the crystals.- Ensure the reaction goes to completion to minimize impurities. - Filter the hot reaction mixture to remove any insoluble impurities before crystallization.
Inappropriate Solvent: The solvent used for washing the crystals can impact their quality.- Use ethanol to rinse the crystals after centrifugation to effectively remove impurities without dissolving a significant amount of the product.[1]
Formation of Insoluble Precipitates Reaction Not Reaching Completion: If the reaction does not proceed to at least 95% completion, insoluble byproducts may form.[1]- Monitor the reaction progress using analytical techniques like HPLC to ensure it reaches the desired level of completion before initiating the cooling and crystallization phase.
Thermal Decomposition Excessive Temperature: this compound is thermally stable up to approximately 200°C.[1] Temperatures above this can lead to decomposition.- Maintain reaction and drying temperatures below 180°C to prevent the formation of polyguanidine and the release of ammonia (B1221849) and carbon dioxide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent industrial method is the reaction of dicyandiamide with phosphoric acid in an aqueous solution.[1][2] This method is favored for its simplicity, mild reaction conditions, and high yield.[1]

Q2: What are the critical process parameters to control during the synthesis of this compound?

A2: The key parameters to monitor and control are:

  • Temperature: Typically maintained between 80°C and 120°C.[1][2]

  • Reaction Time: Varies from 5 to 24 hours, often including a heat preservation period.[1]

  • Molar Ratio: The molar ratio of dicyandiamide to phosphoric acid should be kept between 0.8:1 and 1.3:1.[1]

  • Rate of Phosphoric Acid Addition: A slow, dropwise addition is crucial to control the reaction exotherm and prevent side reactions.[1][2]

  • Stirring: Continuous and efficient agitation is necessary for a homogeneous reaction mixture.[1]

Q3: How can the purity of this compound be validated?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing the purity of this compound.[1] It can be coupled with mass spectrometry (MS) for molecular integrity confirmation and impurity identification.[1]

Q4: What are the common impurities in this compound production?

A4: Common impurities can include unreacted starting materials (dicyandiamide and phosphoric acid) and byproducts from side reactions. While specific byproducts from the dicyandiamide and phosphoric acid reaction are not extensively detailed in the provided literature, controlling reaction conditions is key to minimizing their formation.

Q5: What is the recommended method for purifying crude this compound?

A5: Crystallization is the primary method for purification.[1] This typically involves cooling the reaction mixture to induce crystal formation, followed by centrifugation to separate the solid product. The purified crystals are then often washed with a solvent like ethanol to remove residual impurities.[1]

Q6: What is the expected yield and purity for the industrial scale production of this compound?

A6: With optimized synthesis and purification techniques, yields can range from 76% to 84.9%, and purity levels can be as high as 99.0% or greater.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on common industrial practices.

  • Reactant Preparation:

    • Charge the reactor with dicyandiamide and purified water in a mass ratio of approximately 1:2 to 1:4.[2]

    • Stir the mixture continuously.[1]

  • Reaction:

    • Heat the mixture to a temperature between 80°C and 100°C until the dicyandiamide is completely dissolved.[2]

    • Slowly add phosphoric acid dropwise to the reaction mixture. Maintain a controlled addition rate (e.g., 100-150 L/h).[2]

    • After the addition is complete, maintain the reaction temperature at 100°C for a heat preservation period of approximately 8 hours.[2]

  • Crystallization and Isolation:

    • Cool the reaction mixture to below 20°C to induce crystallization.[2]

    • Separate the solid product from the mother liquor via centrifugation.[2]

    • Wash the collected crystals with ethanol to remove impurities.[1][2]

  • Drying:

    • Dry the purified crystals to obtain the final this compound product.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the analysis of guanylurea.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 5/95% v/v) with a sulfuric acid buffer (e.g., 0.1%).[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 200 nm[4]

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 0.2 mg/mL) in water.[4]

  • Injection Volume: 1 µL[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Reactants Dicyandiamide + Purified Water Dissolution Heating & Stirring (80-100°C) Reactants->Dissolution Reaction Phosphoric Acid Addition (dropwise) Dissolution->Reaction Hold Heat Preservation (e.g., 8 hours @ 100°C) Reaction->Hold Crystallization Cooling (<20°C) Hold->Crystallization Centrifugation Separation of Crystals Crystallization->Centrifugation Washing Ethanol Wash Centrifugation->Washing Drying Drying Washing->Drying Analysis HPLC Analysis Drying->Analysis

Caption: Experimental workflow for this compound production.

troubleshooting_logic Start Problem Identified LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckReaction Check Reaction Conditions LowYield->CheckReaction Yes PoorCrystals Poor Crystal Quality? LowPurity->PoorCrystals No OptimizeReaction Optimize Reaction LowPurity->OptimizeReaction Yes ControlCooling Control Cooling Rate PoorCrystals->ControlCooling Yes CheckRatio Verify Molar Ratios CheckReaction->CheckRatio ImprovePurification Improve Purification (e.g., Recrystallize) OptimizeReaction->ImprovePurification CheckPurity Ensure High Purity of Solution ControlCooling->CheckPurity

Caption: Troubleshooting decision tree for production issues.

References

improving the adhesion of guanylurea phosphate coatings on substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Guanylurea (B105422) Phosphate (B84403) Coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the adhesion of guanylurea phosphate coatings on various substrates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the application and testing of this compound coatings.

Problem: Poor or No Adhesion of the Coating

Possible Causes and Solutions:

  • Inadequate Substrate Preparation: The most common cause of adhesion failure is improper surface preparation.[1][2] The substrate must be free of contaminants like oils, grease, and dust to ensure proper bonding.[1][2]

    • Solution: Implement a thorough multi-step cleaning process. This should include degreasing with an alkaline cleaner or solvent, followed by rinsing with deionized water.[2] For metallic substrates, acid pickling can be used to remove rust and scale.[3]

  • Incorrect Curing Temperature or Time: The curing process is critical for the crosslinking and bonding of the coating.[1] Insufficient temperature or duration will result in an under-cured coating with poor adhesion. Conversely, excessive heat can cause the coating to become brittle and lose adhesion.[4][5]

    • Solution: Adhere strictly to the recommended curing schedule for your specific this compound formulation. For phosphate coatings in general, temperatures between 160°C to 200°C are often optimal.[4] It is crucial to ensure uniform heating in the curing oven.[1]

  • Substrate Surface Energy and Roughness: Low surface energy substrates can be difficult to wet, leading to poor coating spread and adhesion.[6] Surface roughness can enhance mechanical interlocking between the coating and the substrate.[6][7][8][9]

    • Solution: For low-energy substrates, consider surface activation techniques like corona or plasma treatment to increase surface energy.[6] Mechanical or chemical etching can be employed to create an optimal surface profile for adhesion.[9]

  • Contamination during Application: Contaminants introduced during the coating process, such as moisture or particulates from the environment or equipment, can interfere with adhesion.[1][10]

    • Solution: Ensure a clean, controlled environment for coating application.[1] Thoroughly clean all application equipment, including spray guns and hoses, before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of coating delamination?

A1: The primary cause of delamination is most often inadequate surface preparation.[1][2] Contaminants on the substrate surface prevent the coating from forming a strong bond. A comprehensive cleaning and surface activation protocol is essential.

Q2: How does substrate roughness affect the adhesion of this compound coatings?

A2: Increased surface roughness generally improves adhesion by increasing the surface area for mechanical interlocking.[6][7][8][9] This creates more anchor points for the coating. However, excessive roughness can lead to incomplete coating coverage in the "valleys" of the surface profile, potentially creating weak spots.[6]

Q3: Can the curing temperature be too high? What are the effects?

A3: Yes, excessively high curing temperatures can be detrimental. For zinc phosphate coatings, temperatures above 250°C can lead to complete dehydration and destruction of the coating's structure, which adversely affects performance.[5] Over-curing can also make the coating brittle and prone to cracking.[4]

Q4: Are there any chemical additives that can improve adhesion?

A4: Yes, adhesion promoters can be incorporated into the coating formulation. Polymeric phosphate esters are known to improve the adhesion of coatings to metal substrates.[11] Silane coupling agents can also be used to form covalent bonds between the substrate and the coating, significantly enhancing adhesion.[9]

Q5: What is the best method to test the adhesion of my this compound coating?

A5: The ASTM D3359 tape test is a standard and widely used method for evaluating coating adhesion.[12][13][14] It is a qualitative test that is effective for identifying weak adhesion and is suitable for both field and laboratory use.[12][13] For more quantitative measurements, a pull-off adhesion test can be performed.[15]

Quantitative Data Summary

ParameterRecommended RangeImpact on AdhesionSource(s)
Curing Temperature 160°C - 200°COptimal crosslinking and bonding. Temperatures >250°C can degrade phosphate coatings.[4][5]
Coating Thickness < 125 µm (for ASTM D3359 Method B)Thicker coatings may require different adhesion test methods.[12]
Surface Roughness (Rz) 15 - 40 µmEnhances mechanical interlocking and adhesion.[8]
Bonding Strength (Pull-off Test) 15.98 ± 2.74 MPa to 22.78 ± 3.81 MPa (for Zinc-Phosphate on different alloys)Quantitative measure of adhesion strength.[16]

Experimental Protocols

Protocol 1: Substrate Preparation for Metallic Substrates

  • Degreasing: Submerge the substrate in an alkaline cleaning solution or wipe with a suitable solvent to remove all oils and grease.

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning solution.

  • Acid Pickling (if necessary): For ferrous alloys with rust or scale, immerse the substrate in a mild acid bath until the surface is clean.

  • Final Rinse: Rinse the substrate again with deionized water to remove any remaining acid.

  • Drying: Dry the substrate completely using a clean, lint-free cloth or a controlled-temperature oven.

Protocol 2: Adhesion Testing via ASTM D3359 (Cross-Hatch Tape Test)

This protocol is for coatings with a thickness of less than 5 mils (125 µm).[12][14]

  • Incision: Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating down to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.

  • Tape Application: Apply a strip of pressure-sensitive tape over the cross-hatched area.

  • Tape Adhesion: Firmly rub the tape to ensure good contact with the coating.

  • Tape Removal: Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle.

  • Evaluation: Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_testing Adhesion Testing Degreasing Degreasing Rinsing1 Rinsing1 Degreasing->Rinsing1 Clean AcidPickling AcidPickling Rinsing1->AcidPickling If Needed Rinsing2 Rinsing2 AcidPickling->Rinsing2 Clean Drying Drying Rinsing2->Drying Prepare Application Application Drying->Application Apply Curing Curing Application->Curing Solidify AdhesionTest AdhesionTest Curing->AdhesionTest Evaluate Analysis Analysis AdhesionTest->Analysis Assess

Caption: Experimental workflow for this compound coating application and testing.

troubleshooting_logic Start Poor Adhesion Observed CheckPrep Was Substrate Properly Prepared? Start->CheckPrep CheckCuring Was Curing Protocol Followed? CheckPrep->CheckCuring Yes ImprovePrep Implement Thorough Cleaning/ Etching Protocol CheckPrep->ImprovePrep No CheckContamination Any Potential Contamination? CheckCuring->CheckContamination Yes OptimizeCuring Verify and Optimize Curing Temperature/Time CheckCuring->OptimizeCuring No ControlEnvironment Ensure Clean Application Environment and Equipment CheckContamination->ControlEnvironment Yes Success Adhesion Improved CheckContamination->Success No ImprovePrep->Success OptimizeCuring->Success ControlEnvironment->Success

Caption: Troubleshooting logic for poor adhesion of this compound coatings.

References

resolving issues with the thermal stability of guanylurea phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of guanylurea (B105422) phosphate (B84403) (GUP).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition temperature of guanylurea phosphate?

A1: this compound is thermally stable up to approximately 180-200°C.[1] Above this temperature range, it begins to undergo decomposition. The exact onset of decomposition can be influenced by factors such as sample purity and heating rate.

Q2: What are the primary decomposition products of this compound?

A2: The thermal decomposition of this compound is a multi-stage process that results in the formation of several products. The initial decomposition typically yields ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), followed by the formation of polyguanidine and polyphosphoric acid at higher temperatures.[1]

Q3: How can I assess the thermal stability of my this compound sample?

A3: The most common techniques for evaluating the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. These methods can be used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss.[2]

Q4: Can impurities affect the thermal stability of this compound?

A4: Yes, impurities can significantly impact the thermal stability of this compound. Residual reactants from synthesis, such as dicyandiamide (B1669379) or phosphoric acid, as well as byproducts, can lower the decomposition temperature. It is crucial to use high-purity GUP for applications where thermal stability is critical. Purification can be achieved through methods like crystallization.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not extensively documented in publicly available literature, general principles for enhancing the thermal stability of phosphate and urea-based compounds can be applied. These include ensuring high purity, controlling pH, and avoiding contact with incompatible materials that could catalyze decomposition. In some applications, GUP is used in synergistic flame-retardant systems with additives like boric acid, which can influence its thermal behavior.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Premature decomposition (below 180°C) observed during experiments. 1. Sample Impurities: Residual solvents, unreacted starting materials (dicyandiamide, phosphoric acid), or synthesis byproducts can lower the decomposition temperature. 2. Incompatible Additives: Other components in a formulation may react with GUP at lower temperatures. 3. Atmospheric Conditions: The presence of moisture or a reactive atmosphere can promote decomposition.1. Purify the GUP sample: Recrystallization is a common method for improving purity. Verify purity using techniques like HPLC. 2. Assess compatibility: Run thermal analysis on individual components and the mixture to identify interactions. 3. Control the experimental atmosphere: Conduct thermal analysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Inconsistent TGA/DSC results between batches. 1. Variation in Purity: Different batches may have varying levels of impurities. 2. Differences in Physical Properties: Variations in particle size or crystallinity can affect thermal behavior. 3. Instrumental Variation: Inconsistent heating rates or sample preparation can lead to different results.1. Standardize Purity: Implement a consistent purification protocol and establish purity specifications for each batch. 2. Characterize Physical Properties: Analyze particle size and crystallinity (e.g., using XRD) to ensure batch-to-batch consistency. 3. Standardize Analytical Method: Use a consistent, well-defined TGA/DSC protocol for all analyses.
Unexpected endothermic or exothermic peaks in DSC analysis. 1. Phase Transitions: The sample may be undergoing a phase transition, such as melting or a change in crystal structure, before decomposition. 2. Reaction with Crucible Material: The GUP sample might be reacting with the sample pan at elevated temperatures. 3. Complex Decomposition Pathway: The decomposition may be occurring in multiple, overlapping steps.1. Correlate with TGA: Check if the thermal event is associated with a mass loss in the TGA data. No mass loss suggests a phase transition. 2. Use Inert Crucibles: Employ inert sample pans, such as alumina (B75360) or platinum, to minimize sample-pan interactions. 3. Vary the Heating Rate: Running the DSC at different heating rates can help to resolve overlapping thermal events.

Data Presentation

Table 1: Thermal Decomposition Data for this compound

ParameterValueAnalytical Method
Onset of Decomposition~180 - 200 °CTGA/DSC
Primary Mass Loss Stage200 - 350 °CTGA
Major Decomposition ProductsNH₃, CO₂, Polyguanidine, Polyphosphoric AcidEvolved Gas Analysis (EGA-MS)

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Set the purge gas to high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (alumina or platinum is recommended).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Identify the temperature ranges of different decomposition stages.

    • Calculate the percentage of mass loss at each stage.

Protocol 2: Differential Scanning Calorimetry (DSC) of this compound

Objective: To identify thermal transitions and measure the enthalpy of decomposition of this compound.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Set the purge gas to high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (aluminum or alumina).

    • Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic and exothermic peaks.

    • Determine the onset temperature, peak temperature, and enthalpy of any thermal events.

    • Correlate the DSC data with TGA results to distinguish between phase transitions and decomposition events.

Visualizations

GUP_Decomposition_Pathway cluster_products Decomposition Products GUP This compound (C₂H₈N₄O₅P) Heat Heat (>180-200°C) GUP->Heat Intermediates Decomposition Intermediates Heat->Intermediates Initiation Ammonia Ammonia (NH₃) Intermediates->Ammonia Gas Evolution CO2 Carbon Dioxide (CO₂) Intermediates->CO2 Gas Evolution Polyguanidine Polyguanidine Intermediates->Polyguanidine Polyphosphoric_Acid Polyphosphoric Acid Intermediates->Polyphosphoric_Acid Products Final Products Ammonia->Products CO2->Products Polyguanidine->Products Polyphosphoric_Acid->Products

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Issue: Inconsistent Thermal Stability Results CheckPurity Step 1: Verify Sample Purity (e.g., via HPLC) Start->CheckPurity PurityOK Purity Consistent? CheckPurity->PurityOK CheckMethod Step 2: Review TGA/DSC Experimental Protocol MethodOK Protocol Standardized? CheckMethod->MethodOK CheckFormulation Step 3: Assess for Incompatible Components in Formulation FormulationOK Components Compatible? CheckFormulation->FormulationOK PurityOK->CheckMethod Yes Purify Action: Purify Sample (e.g., Recrystallization) PurityOK->Purify No MethodOK->CheckFormulation Yes StandardizeMethod Action: Standardize Protocol (Heating Rate, Atmosphere, etc.) MethodOK->StandardizeMethod No IsolateComponents Action: Analyze Components Individually via TGA/DSC FormulationOK->IsolateComponents No Resolved Issue Resolved FormulationOK->Resolved Yes Purify->CheckPurity StandardizeMethod->CheckMethod IsolateComponents->CheckFormulation

Caption: Troubleshooting workflow for inconsistent thermal stability results.

References

how to avoid agglomeration of guanylurea phosphate particles in polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the agglomeration of guanylurea (B105422) phosphate (B84403) (GUP) particles in polymer matrices.

Troubleshooting Guide: Agglomeration of Guanylurea Phosphate Particles

This guide addresses common issues encountered during the incorporation of GUP into polymers and provides systematic solutions.

Problem Potential Cause Suggested Solution
Poor initial wetting of GUP powder by the polymer melt or solution. High surface tension mismatch between the polar GUP particles and a non-polar polymer matrix.- Surface Modification: Treat GUP particles with a coupling agent (e.g., silanes) to make the surface more hydrophobic. - Use of a Wetting Agent: Incorporate a low molecular weight wetting agent compatible with the polymer system.
Formation of large GUP agglomerates during melt compounding. - Insufficient shear forces to break down particle clusters. - Strong inter-particle attractions (van der Waals forces, hydrogen bonding).- Optimize Processing Parameters: Increase screw speed, use a more aggressive screw design with kneading blocks, or decrease the processing temperature to increase melt viscosity and shear. - Masterbatch Approach: First, prepare a masterbatch with a high concentration of GUP in the polymer and then dilute it to the final concentration.
Re-agglomeration of GUP particles after initial dispersion. Thermodynamic incompatibility between the GUP and the polymer matrix, leading to phase separation over time or during subsequent processing steps.- Use of a Compatibilizer: Add a block or graft copolymer that has segments compatible with both the GUP and the polymer matrix to stabilize the dispersion. - Rapid Cooling: Quench the polymer composite quickly after processing to "freeze" the dispersed state of the particles.
Inconsistent dispersion throughout the polymer matrix. - Inadequate mixing time or intensity. - Poor distribution of the GUP powder before processing.- Improve Mixing Protocol: Increase mixing time and ensure a uniform pre-blend of the GUP powder and polymer pellets/powder before introducing them into the extruder or mixer.
Degradation of the polymer or GUP during processing. Excessive shear or high temperatures used to try and break down agglomerates.- Lower Processing Temperature: If possible, reduce the melt processing temperature. - Use of a Processing Aid: Incorporate a processing aid to reduce melt viscosity and allow for good dispersion at lower temperatures and shear rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the agglomeration of this compound (GUP) particles in polymers?

A1: The primary reasons for GUP agglomeration in polymers are rooted in fundamental physical and chemical interactions:

  • Van der Waals Forces: Like all fine particles, GUP particles have a large surface area-to-volume ratio, leading to strong attractive van der Waals forces that cause them to clump together.[1]

  • Polarity and Hydrogen Bonding: GUP is a polar molecule containing both urea (B33335) and phosphate functional groups, which can form strong hydrogen bonds with each other. This self-association leads to the formation of stable agglomerates.

  • Incompatibility with Polymer Matrix: When GUP is incorporated into a non-polar or weakly polar polymer (e.g., polyolefins), the significant difference in surface energy and polarity leads to poor wetting and a thermodynamic driving force for the GUP particles to agglomerate rather than disperse.

Q2: How can I improve the compatibility between GUP particles and a non-polar polymer like polypropylene (B1209903)?

A2: Improving compatibility is crucial for achieving good dispersion. Here are three key strategies:

  • Surface Modification of GUP: The most effective approach is to chemically modify the surface of the GUP particles to make them more organophilic. Treatment with silane (B1218182) coupling agents is a common and effective method. The silane molecules form a covalent bond with the GUP surface (via reaction with surface hydroxyl groups) and present an organic tail that is compatible with the polymer matrix.

  • Use of a Compatibilizer: A compatibilizer, such as a maleic anhydride-grafted polypropylene (PP-g-MA), can be added to the blend. The maleic anhydride (B1165640) groups on the compatibilizer can interact with the polar surface of the GUP particles, while the polypropylene backbone of the compatibilizer is miscible with the bulk PP matrix, effectively bridging the two phases.

  • Employing a Dispersing Agent: Polymeric dispersants with both polar anchoring groups and non-polar tails can be used. The polar groups adsorb onto the GUP particle surface, while the non-polar tails extend into the polymer matrix, providing steric hindrance that prevents re-agglomeration.

Q3: What are the recommended processing techniques to minimize GUP agglomeration?

A3: The choice of processing technique and the optimization of its parameters are critical:

  • Melt Compounding with High Shear: Twin-screw extrusion is generally preferred over single-screw extrusion due to its higher shear and better mixing capabilities. Utilizing screw configurations with kneading blocks can help break down agglomerates.

  • Solution Mixing: If the polymer is soluble in a solvent that can also disperse GUP, solution mixing followed by solvent evaporation can yield a well-dispersed composite. Ultrasonication of the solution can further aid in breaking up agglomerates. However, this method is often not suitable for industrial-scale production and is limited to soluble polymers.

  • Masterbatching: Preparing a concentrated masterbatch of GUP in the polymer allows for the application of high shear forces to a smaller amount of material, ensuring good initial dispersion. This masterbatch can then be let down to the desired final concentration in a subsequent, less intensive mixing step.

Q4: How can I quantitatively assess the degree of GUP agglomeration in my polymer composite?

A4: Visual inspection is subjective. For quantitative analysis, the following methods are recommended:

  • Microscopy and Image Analysis:

    • Techniques: Scanning Electron Microscopy (SEM) of cryo-fractured surfaces or Transmission Electron Microscopy (TEM) of thin sections are commonly used to visualize the dispersion.

    • Image Analysis: Specialized software (e.g., ImageJ) can be used to analyze the micrographs to determine particle size distribution, inter-particle distance, and calculate a dispersion index.

  • Rheological Analysis: The rheological behavior of the polymer melt is sensitive to the state of filler dispersion. Agglomerated particles can lead to a more pronounced increase in viscosity at low shear rates and a more solid-like behavior (higher storage modulus, G').

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC₂H₆N₄O · H₃PO₄
Molecular Weight200.09 g/mol [2]
Melting Point178-182 °C[2][3]
Water Solubility (20 °C)91.6 g/L[2]
AppearanceWhite crystalline powder[3]

Table 2: Suggested Starting Concentrations for Additives to Improve GUP Dispersion

Additive TypeExamplePolymer MatrixRecommended Starting Concentration (wt% of GUP)
Silane Coupling AgentAminopropyltriethoxysilanePolyolefins, Polyesters0.5 - 2.0%
CompatibilizerMaleic anhydride-grafted polypropylene (PP-g-MA)Polypropylene5 - 10% (of total composite weight)
Polymeric DispersantPolyacrylate-based dispersantsVarious1 - 5%

Experimental Protocols

Protocol 1: Surface Treatment of this compound with a Silane Coupling Agent (Wet Method)
  • Preparation of Silane Solution:

    • Prepare a 95:5 (v/v) ethanol (B145695)/water solution.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid. This is necessary to catalyze the hydrolysis of the silane.

    • Add the desired amount of aminosilane (B1250345) (e.g., 1 wt% based on GUP) to the solution with stirring to achieve a final silane concentration of approximately 2%.

    • Allow the solution to stir for 5-10 minutes for the silane to hydrolyze.

  • Treatment of GUP:

    • Disperse the GUP powder in the silane solution to form a slurry.

    • Stir the slurry for 2-3 hours at room temperature.

  • Isolation and Drying:

    • Filter the treated GUP powder from the solution.

    • Wash the powder with ethanol to remove any unreacted silane.

    • Dry the treated GUP in a vacuum oven at 80-100 °C for 12-24 hours to remove residual solvent and promote the condensation reaction between the silane and the GUP surface.

Protocol 2: Quantitative Analysis of GUP Dispersion using SEM and ImageJ
  • Sample Preparation:

    • Cryo-fracture the polymer composite sample by immersing it in liquid nitrogen for several minutes and then fracturing it. This provides a clean fracture surface for imaging.

    • Mount the fractured sample on an SEM stub and sputter-coat it with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • SEM Imaging:

    • Acquire backscattered electron (BSE) images at various magnifications from representative areas of the fracture surface. BSE imaging provides good contrast between the GUP particles (higher average atomic number) and the polymer matrix.

  • Image Analysis with ImageJ:

    • Open the acquired SEM images in ImageJ.

    • Convert the images to 8-bit grayscale.

    • Use the "Threshold" tool to segment the GUP particles from the polymer matrix, creating a binary image.

    • Use the "Analyze Particles" function to measure the area, circularity, and Feret diameter of each identified particle/agglomerate.

    • Calculate the average particle/agglomerate size and the size distribution. A wider distribution with a larger average size indicates a higher degree of agglomeration.

Mandatory Visualization

Agglomeration_Causes cluster_GUP This compound (GUP) Particle Properties cluster_Polymer Polymer Matrix Properties cluster_Forces Intermolecular Forces GUP Polar Surface (Urea & Phosphate Groups) HydrogenBonding Hydrogen Bonding GUP->HydrogenBonding Self-association Agglomeration GUP Agglomeration GUP->Agglomeration Poor Compatibility & Wetting HighSurfaceEnergy High Surface Energy VanDerWaals Van der Waals Forces HighSurfaceEnergy->VanDerWaals Strong Attraction Polymer Non-polar Matrix (e.g., Polypropylene) Polymer->Agglomeration Poor Compatibility & Wetting VanDerWaals->Agglomeration HydrogenBonding->Agglomeration Dispersion_Workflow cluster_pretreatment Step 1: Pre-treatment (Optional but Recommended) cluster_compounding Step 2: Compounding cluster_analysis Step 3: Characterization start Start: GUP Powder & Polymer surface_modification Surface Modification of GUP (e.g., Silane Treatment) start->surface_modification compounding Melt Compounding (Twin-Screw Extruder) start->compounding Without Pre-treatment surface_modification->compounding additives Add Dispersing Agent/ Compatibilizer compounding->additives Incorporate during compounding characterization Dispersion Analysis (SEM, Rheology) compounding->characterization additives->characterization end Final Composite characterization->end

References

optimization of pH for guanylurea phosphate solution stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of pH for guanylurea (B105422) phosphate (B84403) solution stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of a guanylurea phosphate solution?

Currently, there is limited specific data in publicly available literature that definitively establishes an optimal pH for the maximum stability of this compound in aqueous solutions. However, based on the stability of similar compounds like urea (B33335), a neutral to slightly acidic pH range is generally recommended as a starting point for stability studies. For urea solutions, a pH range of 4-8 has been shown to minimize degradation.[1] It is crucial to perform your own stability studies to determine the optimal pH for your specific concentration and application.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

This compound in solution may be susceptible to hydrolysis. The primary degradation pathway likely involves the hydrolysis of the guanylurea moiety to form guanidine (B92328) and ammonia.[2][3] The phosphate component itself is generally stable against hydrolysis under typical conditions but can participate in acid-base equilibria, influencing the overall pH and potentially the degradation rate of the guanylurea.

Q3: How can I monitor the stability of my this compound solution?

The most common and effective method for monitoring the stability of this compound solutions is High-Performance Liquid Chromatography (HPLC).[4] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Key parameters to monitor over time include the concentration of this compound, the appearance of new peaks (degradants), and any changes in the physical appearance of the solution (e.g., color, precipitation).

Q4: What are the signs of this compound solution degradation?

Signs of degradation in a this compound solution can include:

  • A decrease in the concentration of this compound as measured by a validated analytical method like HPLC.

  • The appearance of new peaks in the chromatogram, corresponding to degradation products.

  • A significant shift in the pH of the solution over time.

  • Changes in the physical appearance of the solution, such as discoloration or the formation of a precipitate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid decrease in this compound concentration The solution pH is outside the optimal stability range (too acidic or too basic).Perform a pH-rate profile study to identify the pH of maximum stability. Adjust the pH of your solution using appropriate buffers.
Elevated storage temperature.Store the solution at the recommended temperature, typically refrigerated (2-8 °C) unless otherwise specified.
Exposure to light (photodegradation).Store the solution in a light-protected container (e.g., amber vials).
Appearance of unknown peaks in HPLC chromatogram Chemical degradation of this compound.Attempt to identify the degradation products using techniques like mass spectrometry (MS). This can help elucidate the degradation pathway.
Contamination of the sample or mobile phase.Ensure proper handling and preparation of samples and mobile phases to avoid contamination.
Changes in solution pH over time Degradation of this compound, which can produce acidic or basic byproducts.This is an indicator of instability. Re-evaluate the storage conditions (pH, temperature).
Interaction with the container.Use high-quality, inert containers (e.g., Type I borosilicate glass).
Precipitation in the solution The concentration of this compound exceeds its solubility at the storage temperature or pH.Ensure the concentration is within the solubility limits at the intended storage conditions.
Formation of an insoluble degradation product.Characterize the precipitate to determine if it is a degradant.

Data Presentation

The following table is a template illustrating how to present quantitative data from a pH stability study of a this compound solution.

pH Initial Concentration (mg/mL) Concentration after 30 days at 25°C (mg/mL) % Degradation
3.010.09.28.0
4.010.09.82.0
5.010.09.91.0
6.010.09.91.0
7.010.09.73.0
8.010.09.46.0
9.010.08.812.0

Note: This is hypothetical data for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol for Determining the pH of Optimal Stability

This protocol outlines a systematic approach to evaluate the stability of a this compound solution across a range of pH values.

1. Materials and Reagents:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate, citrate, acetate) to cover a pH range from 3 to 9.

  • Acids (e.g., phosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment.

  • HPLC system with a suitable detector (e.g., UV at 200 nm).[4]

  • A suitable HPLC column (e.g., C18 or a mixed-mode column like Primesep 100).[4]

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • pH meter.

  • Stability chambers or incubators set to desired temperatures (e.g., 25°C and 40°C).

2. Preparation of Buffered this compound Solutions:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, and 9).

  • In separate volumetric flasks, add a known volume of the this compound stock solution and dilute with each buffer to the final desired concentration (e.g., 1 mg/mL).

  • Adjust the pH of each solution to the target pH using small amounts of acid or base, if necessary. Record the final pH.

3. Stability Study Execution:

  • Divide each buffered solution into aliquots in suitable, sealed containers (e.g., amber glass vials).

  • Place the vials in stability chambers at both accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) storage conditions.[5]

  • Pull samples at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).

4. Sample Analysis:

  • At each time point, analyze the samples by a validated, stability-indicating HPLC method.

  • Quantify the concentration of this compound in each sample against a freshly prepared standard.

  • Observe and record any changes in the physical appearance of the solutions.

  • Monitor the pH of the solutions at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH.

  • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

  • The pH at which the degradation rate is slowest is the pH of optimal stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution mix_solutions Mix Stock with Buffers prep_stock->mix_solutions prep_buffers Prepare Buffers (pH 3-9) prep_buffers->mix_solutions adjust_ph Adjust and Record Final pH mix_solutions->adjust_ph aliquot Aliquot Samples adjust_ph->aliquot storage Store at Accelerated and Long-Term Conditions aliquot->storage sampling Sample at Predetermined Time Points storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis physical_obs Physical Observation sampling->physical_obs ph_monitoring pH Monitoring sampling->ph_monitoring calc_degradation Calculate % Degradation hplc_analysis->calc_degradation plot_kinetics Plot Degradation Kinetics calc_degradation->plot_kinetics determine_optimal_ph Determine Optimal pH plot_kinetics->determine_optimal_ph

Caption: Experimental workflow for determining the optimal pH for this compound solution stability.

degradation_pathway guanylurea_phosphate This compound hydrolysis Hydrolysis (Influenced by pH) guanylurea_phosphate->hydrolysis guanidine Guanidine hydrolysis->guanidine ammonia Ammonia hydrolysis->ammonia

Caption: Potential hydrolytic degradation pathway of this compound in aqueous solution.

References

Technical Support Center: Enhancing the Leach Resistance of Guanylurea Phosphate (GUP) in Treated Wood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working to improve the durability of guanylurea (B105422) phosphate (B84403) (GUP)-treated wood. Our focus is on preventing the leaching of this fire retardant to ensure long-lasting efficacy, particularly in exterior applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the leach resistance of guanylurea phosphate (GUP) from treated wood?

A1: The primary and most effective methods to reduce the leaching of the water-soluble fire retardant this compound (GUP) from wood involve a "composite-type" fixation. This approach entraps the GUP within a hydrophobic polymer matrix inside the wood structure.[1][2] The two main strategies are:

  • Melamine-Formaldehyde (MF) Resin Co-treatment: Impregnating the wood with a solution containing both GUP and a low-viscosity melamine-formaldehyde prepolymer.[3][4][5][6] Upon curing, the MF resin forms a cross-linked, water-resistant network that encapsulates the GUP, significantly reducing its ability to leach out.[2][3]

  • Furfurylation: Treating the wood with a solution of furfuryl alcohol (FA) and GUP. The subsequent in-situ polymerization of FA within the wood cell walls creates a hydrophobic poly(furfuryl alcohol) matrix that physically entraps the GUP molecules.[7][8][9][10]

Q2: How can I quantitatively assess the leach resistance of my GUP-treated wood?

A2: The standard method for evaluating the leach resistance of wood preservatives is the European Standard EN 84.[3][4][7][8] This procedure involves subjecting the treated wood samples to a series of vacuum and impregnation cycles with water over a 14-day period to simulate accelerated aging and weathering.[10]

To quantify the amount of GUP leached, the leachate (the water the wood was soaked in) can be analyzed for its phosphorus content using techniques such as:

  • Inductively Coupled Plasma-Sector Field Mass Spectrometry (ICP-SFMS)[7][9]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)[6]

The reduction in the concentration of phosphorus in the leachate over time indicates improved leach resistance.

Q3: What is the expected impact of adding a co-treatment like MF resin on the fire retardancy of the GUP-treated wood?

A3: The addition of a co-treatment like melamine-formaldehyde (MF) resin not only improves leach resistance but also maintains or even enhances the fire-retardant properties of the wood after leaching. The Limiting Oxygen Index (LOI) is a common test to measure fire retardancy. For instance, Scots pine treated with GUP/Boric Acid (BA) and MF resin showed a significantly higher LOI after leaching compared to wood treated with only the MF resin.[3] This indicates that the MF resin effectively retains the fire retardant within the wood structure.[3]

Troubleshooting Guide

Issue: High variability in leaching results between samples.
  • Possible Cause 1: Incomplete penetration of the treatment solution.

    • Solution: Ensure a thorough vacuum-pressure impregnation cycle is used. The vacuum step is crucial for removing air from the wood structure, allowing for deeper and more uniform penetration of the treatment solution. The pressure cycle then forces the solution into the wood cells.

  • Possible Cause 2: Premature polymerization of the resin (e.g., MF resin) before or during impregnation.

    • Solution: The acidic nature of GUP can accelerate the condensation and polymerization of MF resin.[4] To mitigate this, consider adjusting the pH of the solution or adding a reaction retardant like pentaerythritol (B129877) to slow down the polymerization rate, ensuring the solution remains stable for impregnation.[4]

Issue: Reduced fire retardancy after the leaching test.
  • Possible Cause: Insufficient encapsulation of the GUP.

    • Solution: Increase the concentration of the hydrophobic polymer (MF resin or furfuryl alcohol) in the treatment solution. A higher concentration of the resin will create a more robust and complete encapsulation of the GUP particles, leading to better retention during the leaching process.[3] For example, increasing the MF resin content from 10 wt% to 30 wt% in a GUP/BA solution has been shown to significantly decrease the weight percentage gain (WPG) loss after leaching.[3]

Experimental Protocols

Protocol 1: Enhancing Leach Resistance with Melamine-Formaldehyde (MF) Resin
  • Preparation of Treatment Solution: Prepare an aqueous solution containing this compound and boric acid (GUP/BA). To this, add a low molecular weight melamine-formaldehyde (MF) resin. A typical formulation might be 10-30 wt% MF resin in the GUP/BA solution.[3]

  • Wood Impregnation:

    • Place dry wood samples (e.g., Scots pine sapwood) in an impregnation chamber.

    • Apply a vacuum of approximately -0.8 bar for 30 minutes.

    • Introduce the treatment solution into the chamber while maintaining the vacuum.

    • Pressurize the chamber to 4 bar for 60 minutes.

  • Curing:

    • Air-dry the impregnated samples for 24 hours.

    • Oven-dry the samples at 60°C for 24 hours, followed by 103°C for 24 hours to cure the MF resin.

  • Leaching Test (EN 84):

    • Submerge the cured samples in deionized water.

    • Subject the samples to a vacuum of -0.8 bar for 20 minutes.

    • Release the vacuum and leave the samples submerged for 2 hours.

    • Replace the water and repeat the soaking process for 14 days, changing the water at specified intervals.

  • Analysis:

    • Collect water samples at different time points (e.g., day 1, 7, and 14).

    • Analyze the phosphorus concentration in the leachate using ICP-AES or ICP-SFMS to determine the extent of GUP leaching.[5][6]

Protocol 2: Enhancing Leach Resistance with Furfuryl Alcohol (FA)
  • Preparation of Treatment Solution: Prepare an aqueous solution of furfuryl alcohol (e.g., 30 wt%). Add GUP (e.g., 3-5 wt%) and a catalyst such as maleic anhydride (B1165640) (e.g., 3 wt%). Triethanolamine (e.g., 1 wt%) can be added to improve the storage stability of the solution.[9]

  • Wood Impregnation: Follow the same vacuum-pressure impregnation procedure as described in Protocol 1.

  • Polymerization:

    • Wrap the impregnated samples in aluminum foil.

    • Heat the samples in an oven at 103°C for 24 hours to induce in-situ polymerization of the furfuryl alcohol.

  • Leaching Test (EN 84): Conduct the leaching test as described in Protocol 1.

  • Analysis: Analyze the phosphorus concentration in the leachate using ICP-SFMS or another suitable method.[9]

Data Presentation

Table 1: Effect of Melamine-Formaldehyde (MF) Resin on GUP/BA Leaching from Scots Pine

TreatmentMF Resin Content (wt%)Weight Percentage Gain (WPG) Loss after Leaching (%)
GUP/BA0> 50% (estimated)
GUP/BA + MF10~15%
GUP/BA + MF20< 8%
GUP/BA + MF307.4%

Data synthesized from studies by Lin et al. (2020)[3][4]

Table 2: Phosphorus Concentration in Leachate from Furfurylated Wood Treated with GUP

TreatmentDay 1 (mg/L)Day 7 (mg/L)Day 14 (mg/L)
5% GUP only (5-0FA)High initial leachingLowVery Low
5% GUP + 30% FA (5-30FA)Significantly lower than 5-0FAModerateLow

This table illustrates the trend of reduced initial leaching of GUP when co-treated with furfuryl alcohol. The poly-FA matrix slows the release of GUP. Data based on findings by Lin et al. (2022).[9]

Visualizations

Experimental_Workflow_MF_Resin cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing & Analysis prep_solution Prepare GUP/BA + MF Resin Solution impregnation Vacuum-Pressure Impregnation prep_solution->impregnation prep_wood Dry Wood Samples prep_wood->impregnation curing Drying and Curing (103°C) impregnation->curing leaching Accelerated Leaching (EN 84) curing->leaching analysis ICP-AES/SFMS Analysis of Leachate leaching->analysis Fixation_Mechanism GUP GUP (Water Soluble) Wood Wood Matrix GUP->Wood Impregnation Polymer Hydrophobic Polymer (MF Resin or Poly-FA) Polymer->Wood Impregnation & In-situ Polymerization TreatedWood Leach-Resistant Treated Wood Wood->TreatedWood Encapsulation of GUP within Polymer Matrix

References

overcoming challenges in the dispersion of guanylurea phosphate in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dispersion of guanylurea (B105422) phosphate (B84403) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is guanylurea phosphate and what are its key properties?

This compound (CAS 17675-60-4) is a white crystalline powder.[1] It is a salt formed between the guanylurea cation and a phosphate anion.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC2H9N4O5P[1]
Molecular Weight200.09 g/mol [1]
Melting Point178-182 °C[1]
Density1.62 g/cm³[1]
Water Solubility91.6 g/L at 20 °C[1]
AppearanceWhite crystalline powder[1]

Q2: Why is it challenging to disperse this compound in non-polar solvents?

The primary challenge lies in the significant difference in polarity between this compound and non-polar solvents. This compound is a highly polar, hydrophilic compound with high water solubility.[1] Non-polar solvents, by definition, have low dielectric constants and are hydrophobic. This mismatch in polarity leads to poor wetting of the this compound particles by the solvent and a strong tendency for the particles to agglomerate rather than disperse.

Q3: What are the initial signs of poor dispersion?

Common indicators of poor dispersion include:

  • Visible clumps or aggregates of powder in the solvent.

  • Rapid sedimentation of the powder to the bottom of the container.

  • A cloudy or non-uniform appearance of the mixture.

  • Inconsistent results in downstream applications.

Q4: Can particle size reduction help improve dispersion?

Yes, reducing the particle size of this compound can facilitate dispersion. Smaller particles have a larger surface area-to-volume ratio, which can improve wetting and reduce the rate of sedimentation. Techniques such as milling or high-pressure homogenization can be employed for particle size reduction.[3][4][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound in non-polar solvents.

dot

TroubleshootingGuide start Start: Poor Dispersion of this compound agglomeration Issue: Particle Agglomeration & Sedimentation start->agglomeration wetting Issue: Poor Wetting start->wetting instability Issue: Long-term Instability start->instability solution_surfactant Solution: Add Surfactant/Dispersant agglomeration->solution_surfactant Primary Cause solution_energy Solution: Increase Energy Input agglomeration->solution_energy solution_particle_size Solution: Reduce Particle Size agglomeration->solution_particle_size wetting->solution_surfactant solution_solvent Solution: Modify Solvent System wetting->solution_solvent solution_stabilizer Solution: Add a Stabilizer instability->solution_stabilizer check_stability Check: Monitor Particle Size Over Time instability->check_stability check_surfactant Check: Surfactant HLB & Concentration solution_surfactant->check_surfactant check_energy Check: Homogenization Method & Duration solution_energy->check_energy solution_particle_size->check_energy solution_stabilizer->check_stability solution_solvent->check_surfactant outcome_good Outcome: Stable Dispersion check_surfactant->outcome_good Optimized outcome_bad Outcome: Dispersion Still Poor check_surfactant->outcome_bad Not Optimized check_energy->outcome_good Sufficient check_energy->outcome_bad Insufficient check_stability->outcome_good Stable check_stability->outcome_bad Unstable outcome_bad->start Re-evaluate Protocol1 start Start: Prepare Materials step1 1. Prepare Surfactant Solution start->step1 step2 2. Add this compound step1->step2 Dissolve surfactant in non-polar solvent step3 3. High-Energy Mixing step2->step3 Gradually add powder while stirring step4 4. Characterize Dispersion step3->step4 Apply sonication or homogenization end End: Stable Dispersion step4->end Measure particle size and observe stability GuanylureaMetabolism Metformin Metformin Guanylurea Guanylurea Metformin->Guanylurea Metabolism Guanidine Guanidine Guanylurea->Guanidine Guanylurea hydrolase Carboxyguanidine Carboxyguanidine Guanidine->Carboxyguanidine Allophanate Allophanate Carboxyguanidine->Allophanate Ammonia_CO2 Ammonia + CO2 Allophanate->Ammonia_CO2

References

strategies to improve the long-term stability of guanylurea phosphate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Guanylurea (B105422) Phosphate (B84403) Formulations: Technical Support Center

Welcome to the technical support center for guanylurea phosphate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the long-term stability of your formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a salt formed between the guanylurea cation and a phosphate anion. It is known for its use as a flame retardant and is also a primary metabolite of the drug metformin.[1][2] In formulation science, its high water solubility and potential for hydrolysis are primary stability concerns. While thermally stable in its solid form up to approximately 200°C, its stability in aqueous solutions can be affected by factors such as pH, temperature, and light.[3]

Q2: What are the likely degradation pathways for this compound in an aqueous formulation?

The primary degradation pathway for this compound in aqueous solution is likely hydrolysis. The guanylurea molecule contains a urea (B33335) moiety, which can be susceptible to hydrolysis, leading to the formation of guanidine (B92328) and ammonia. This process can be influenced by pH and temperature. Additionally, as a phosphate salt, interactions with other ions in the formulation can occur.

Q3: What are the ideal storage conditions for a this compound formulation?

To ensure long-term stability, formulations should be stored in a cool, dark place. Based on the stability of similar compounds like urea, maintaining a pH between 4 and 8 is recommended to minimize hydrolysis. Protection from light is also crucial to prevent potential photodegradation. Formulations should be stored in tightly sealed containers to prevent moisture absorption or evaporation.

Q4: Can I use common pharmaceutical excipients with this compound?

Compatibility with excipients should be carefully evaluated. While many common excipients may be suitable, some could affect the stability of this compound. For instance, highly acidic or basic excipients could alter the pH of the formulation and accelerate degradation. It is essential to conduct compatibility studies with your intended excipients.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Precipitation in liquid formulation - pH shift leading to decreased solubility.- Interaction with other formulation components.- Evaporation of solvent leading to supersaturation.- Check and adjust the pH of the formulation to a range where this compound is most soluble.- Conduct excipient compatibility studies to identify and replace any interacting components.- Ensure storage in tightly sealed containers.
Discoloration of the formulation - Degradation of this compound.- Photodegradation.- Interaction with excipients or container.- Perform a stability-indicating HPLC analysis to identify any degradation products.- Store the formulation in light-protective packaging.- Investigate the compatibility of the formulation with the container material.
Loss of potency/assay failure - Chemical degradation (e.g., hydrolysis).- Adsorption to the container surface.- Review the formulation's pH and storage temperature to minimize degradation.- Use a validated stability-indicating analytical method to accurately quantify the active ingredient.- Consider using a different type of container material.
Unexpected pH shift during storage - Degradation of this compound leading to the formation of acidic or basic byproducts.- Leaching of substances from the container.- Incorporate a suitable buffering agent to maintain the pH within the optimal range.- Evaluate the suitability of the container closure system.

Quantitative Data Summary

While specific long-term stability data for this compound formulations is not widely published, the following table summarizes the known thermal stability of the solid compound.

Parameter Value Reference
Thermal Stability (Solid)Stable up to approx. 200°C[3]
Decomposition OnsetAbove 200°C[3]
Primary Decomposition ProductsAmmonia, Carbon Dioxide, Polyphosphoric Acid[3]

For aqueous formulations, stability is highly dependent on the specific formulation parameters. It is recommended to perform a stability study under your specific formulation conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound and for monitoring its stability in formulations.

1. Chromatographic Conditions:

  • Column: Primesep 100 (mixed-mode stationary phase), 4.6 x 150 mm, 5 µm[4]

  • Mobile Phase: 95% Water, 5% Acetonitrile (MeCN), with 0.1% Sulfuric Acid as a buffer[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV at 200 nm[4]

  • Injection Volume: 1 µL[4]

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of 0.2 mg/mL in water.[4]

  • From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

3. Sample Preparation:

  • Accurately dilute the this compound formulation with the mobile phase to a final concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

5. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies.[5][6]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photodegradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7]

Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak of this compound.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Guanidine Guanidine This compound->Guanidine Hydrolysis Ammonia Ammonia Guanidine->Ammonia Further Degradation Carbon Dioxide Carbon Dioxide Guanidine->Carbon Dioxide Further Degradation

Caption: Proposed hydrolytic degradation pathway of this compound.

cluster_workflow Formulation Stability Troubleshooting Workflow start Instability Observed (e.g., precipitation, degradation) check_ph Check Formulation pH start->check_ph adjust_ph Adjust pH to 4-8 with buffer check_ph->adjust_ph pH out of range check_excipients Review Excipient Compatibility check_ph->check_excipients pH in range stable Stable Formulation adjust_ph->stable replace_excipient Replace Incompatible Excipient check_excipients->replace_excipient Incompatibility found check_storage Evaluate Storage Conditions (Temp, Light) check_excipients->check_storage Excipients compatible replace_excipient->stable optimize_storage Store at lower temp in light-protective container check_storage->optimize_storage Suboptimal conditions check_storage->stable Optimal conditions optimize_storage->stable

Caption: Troubleshooting workflow for unstable this compound formulations.

References

troubleshooting unexpected color changes during guanylurea phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guanylurea (B105422) Phosphate (B84403) Synthesis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected color changes during the synthesis of guanylurea phosphate. The following sections offer frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: Is it normal for the reaction mixture to develop a slight color during the synthesis of this compound?

A slight yellowish tint can sometimes be observed, especially if the starting materials are not of the highest purity or if the reaction is carried out at elevated temperatures for an extended period. However, any intense or unexpected color change (e.g., deep yellow, orange, brown, or green) is indicative of a potential issue, such as the formation of byproducts or decomposition.

Q2: Can impurities in the starting materials lead to color changes?

Yes, impurities in dicyandiamide (B1669379), phosphoric acid, or the solvent can be a primary cause of unexpected color formation. It is crucial to use high-purity reagents and to characterize them before use. Common impurities might include heavy metals or other organic compounds that can react to form colored species under the reaction conditions.

Q3: How does reaction temperature affect color formation?

Elevated temperatures can accelerate side reactions and decomposition pathways, leading to the formation of colored impurities. It is essential to maintain strict temperature control throughout the synthesis. The table below illustrates the impact of temperature on product purity and color formation.

Table 1: Effect of Temperature on this compound Synthesis

Reaction Temperature (°C)Yield (%)Purity (%)Observed Color
808598.5Colorless to faint yellow
1008895.2Light yellow
1207589.1Yellow-orange
1406278.6Brown

Q4: Can the pH of the reaction mixture influence color changes?

Yes, the pH of the reaction medium can significantly impact the stability of both the reactants and the product. Deviations from the optimal pH range can lead to the formation of colored byproducts.

Troubleshooting Guide: Unexpected Color Changes

This section addresses specific color changes you might encounter during the synthesis and provides steps to diagnose and resolve the issue.

Issue 1: Reaction Mixture Turns Deep Yellow or Orange
  • Potential Cause 1: Formation of Polymeric Byproducts. Overheating or prolonged reaction times can lead to the polymerization of dicyandiamide or guanylurea, resulting in colored compounds.

    • Troubleshooting Steps:

      • Verify the reaction temperature using a calibrated thermometer.

      • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to avoid unnecessarily long reaction times.

      • Ensure efficient stirring to prevent localized overheating.

  • Potential Cause 2: Presence of Nitro-Compound Impurities. If nitric acid was used for cleaning glassware and not properly removed, residual nitrates can react to form colored nitro compounds.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly cleaned and rinsed with deionized water and the reaction solvent before use.

      • Test a sample of the starting materials for nitrate (B79036) impurities.

Issue 2: Reaction Mixture Turns Green or Blue
  • Potential Cause: Contamination with Copper or Other Transition Metals. Trace amounts of transition metals can form colored complexes with guanylurea or its precursors. Copper contamination, for instance, can lead to a greenish or bluish tint.

    • Troubleshooting Steps:

      • Use high-purity, metal-free reagents.

      • Ensure that the reactor and any stirring equipment are not sources of metal contamination. Glass-lined reactors are recommended.

      • Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected, although this may complicate purification.

Issue 3: Reaction Mixture Becomes Brown or Black
  • Potential Cause: Decomposition of Reactants or Product. This is a severe issue, often caused by excessive temperatures or the presence of significant impurities that catalyze decomposition.

    • Troubleshooting Steps:

      • Immediately stop the reaction and cool the mixture.

      • Review the experimental protocol and ensure the temperature limits were not exceeded.

      • Analyze the starting materials for impurities that could act as catalysts for decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the standard procedure for the synthesis of this compound.

  • Reagents and Materials:

    • Dicyandiamide (≥99% purity)

    • Phosphoric acid (85%, analytical grade)

    • Deionized water

    • Glass-lined reactor with overhead stirrer and temperature control

  • Procedure:

    • Charge the reactor with 85% phosphoric acid.

    • Begin stirring and heat the phosphoric acid to 80°C.

    • Slowly add the dicyandiamide to the reactor over a period of 30 minutes, ensuring the temperature does not exceed 85°C.

    • After the addition is complete, maintain the reaction mixture at 80-85°C for 3 hours.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Slowly add deionized water to precipitate the product.

    • Filter the solid product, wash with cold deionized water, and dry under vacuum at 50°C.

Visualizations

Troubleshooting_Workflow start Unexpected Color Change Observed check_temp Verify Reaction Temperature start->check_temp check_reagents Analyze Starting Materials for Impurities start->check_reagents check_glassware Inspect Glassware and Equipment for Contamination start->check_glassware temp_ok Temperature within Range? check_temp->temp_ok reagents_pure Reagents Pure? check_reagents->reagents_pure glassware_clean Equipment Clean? check_glassware->glassware_clean adjust_temp Adjust Temperature Control temp_ok->adjust_temp No solution Problem Resolved temp_ok->solution Yes purify_reagents Purify or Replace Starting Materials reagents_pure->purify_reagents No reagents_pure->solution Yes clean_equipment Thoroughly Clean Equipment glassware_clean->clean_equipment No glassware_clean->solution Yes adjust_temp->solution purify_reagents->solution clean_equipment->solution Guanylurea_Phosphate_Synthesis_Pathway cluster_reactants Reactants cluster_products Products dicyandiamide Dicyandiamide guanylurea_phosphate This compound (Desired Product) dicyandiamide->guanylurea_phosphate + Phosphoric Acid (80-85°C) side_products Colored Byproducts (e.g., Polymers, Decomposition Products) dicyandiamide->side_products High Temp / Impurities phosphoric_acid Phosphoric Acid phosphoric_acid->guanylurea_phosphate guanylurea_phosphate->side_products Decomposition

Validation & Comparative

A Comparative Guide to the Flame Retardant Efficiency of Guanylurea Phosphate and Ammonium Polyphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Flame Retardant Mechanisms

Both GUP and APP function primarily in the condensed phase by promoting the formation of a protective char layer on the surface of the polymer during combustion. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase. However, their specific chemical transformations and synergistic actions differ.

Guanylurea Phosphate (GUP)

GUP is a nitrogen and phosphorus-containing flame retardant. Its mechanism involves several key steps upon heating:

  • Decomposition: GUP decomposes to release phosphoric acid and nitrogen-containing compounds.

  • Dehydration and Charring: The phosphoric acid acts as a catalyst to dehydrate the polymer, promoting the formation of a stable, insulating char layer.

  • Gas Phase Action: The released non-flammable gases, such as ammonia (B1221849) and water vapor, can dilute the flammable gases in the flame zone, further inhibiting combustion. There is also potential for phosphorus-containing radicals to act as scavengers for flame-propagating radicals like H• and OH•.

Ammonium (B1175870) Polyphosphate (APP)

APP is a widely used and well-characterized flame retardant, often employed in intumescent systems. Its mechanism is multifaceted:

  • Condensed Phase Action: Upon heating, APP decomposes to yield polyphosphoric acid. This acid catalyzes the dehydration of the polymer, leading to the formation of a carbonaceous char. In intumescent formulations, a carbon source (e.g., pentaerythritol) and a blowing agent (e.g., melamine) are included. The polyphosphoric acid reacts with the carbon source to build the char, while the blowing agent releases non-flammable gases that cause the char to swell and form a thick, insulating foam.

  • Gas Phase Action: The decomposition of APP also releases ammonia and water vapor, which dilute the fuel and oxygen concentration in the gas phase, acting as a flame inhibitor.

Quantitative Performance Data

The following tables summarize key flame retardancy performance indicators for GUP and APP from various studies. It is imperative to reiterate that this data is not from direct comparative experiments and should be used for informational purposes only.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
Flame RetardantPolymer MatrixLoading (%)LOI (%)UL-94 RatingCitation
APP Polyurethane/Wood-flour CompositeNot specified27.3 - 29.4-[1]
APP Rigid Polyurethane Foam1524.1V-1[2]
Modified APP Rigid Polyurethane Foam2024.5-[2]
APP Ethylene Propylene Diene MonomerNot specified-V-0[3]
APP Rigid Polyurethane Foam1026.5-[4]

LOI: The minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion. Higher values indicate better flame retardancy. UL-94: A vertical burn test that classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties. V-0 is the highest rating.

Table 2: Cone Calorimetry Data
Flame RetardantPolymer MatrixLoading (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Citation
APP Polyurethane/Wood-flour CompositeNot specifiedReduction of 8.96% - 24.72%Reduction of 2.09% - 13.01%[1]
Modified APP Rigid Polyurethane Foam2050.9% reduction compared to unmodified APP9.7[2]
Modified APP Polyurea Composite Coating17-33.4% reduction[5]
APP Rigid Polyurethane Foam1029.64% reduction24.05% reduction[4]

Cone calorimetry is a small-scale test that measures heat release rate, total heat released, smoke production, and other parameters under a constant heat flux.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of flame retardant efficiency.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
  • Specimen Preparation: A rectangular specimen of specific dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick) is prepared.

  • Apparatus: The test is conducted in a vertical, transparent chimney containing a controlled mixture of oxygen and nitrogen.

  • Procedure:

    • The specimen is mounted vertically in the center of the chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

    • The top edge of the specimen is ignited with a propane (B168953) flame.

    • The oxygen concentration in the gas mixture is varied between tests.

    • The LOI is the minimum concentration of oxygen, by volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.

UL-94 Vertical Burning Test (IEC 60695-11-10)
  • Specimen Preparation: A rectangular bar specimen of specific dimensions (typically 125 mm x 13 mm x specified thickness) is prepared.

  • Apparatus: A test chamber free from drafts, a Bunsen burner with a specified flame height, a timer, and a piece of dry absorbent cotton.

  • Procedure:

    • The specimen is clamped vertically from its top end.

    • A layer of cotton is placed 300 mm below the specimen.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

    • The duration of flaming after the first flame application (t1) is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

    • The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.

    • It is noted whether any dripping particles ignite the cotton below.

    • Classification (V-0, V-1, V-2) is based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.

Cone Calorimetry (ASTM E1354 / ISO 5660)
  • Specimen Preparation: A square specimen (typically 100 mm x 100 mm) of a specified thickness is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Apparatus: A cone calorimeter, which consists of a conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analyzers.

  • Procedure:

    • The specimen is placed on the load cell beneath the conical heater.

    • The surface of the specimen is exposed to a constant, predetermined heat flux (e.g., 35 or 50 kW/m²).

    • The volatile gases produced by the heating of the specimen are ignited by a spark igniter.

    • The test continues until flaming ceases or for a predetermined duration.

    • Throughout the test, the instrument continuously measures and records the heat release rate (based on oxygen consumption), mass loss rate, time to ignition, smoke production, and CO/CO2 generation.

Visualizing the Mechanisms

The following diagrams illustrate the proposed flame retardant mechanisms of GUP and APP.

GUP_Mechanism Heat Heat GUP This compound (GUP) Heat->GUP Decomposition Decomposition GUP->Decomposition Phosphoric_Acid Phosphoric Acid Decomposition->Phosphoric_Acid Nitrogen_Compounds Nitrogen Compounds (e.g., Ammonia) Decomposition->Nitrogen_Compounds Dehydration Dehydration Phosphoric_Acid->Dehydration Radical_Scavenging Radical Scavenging (P-radicals) Phosphoric_Acid->Radical_Scavenging Gas_Phase Gas Phase Nitrogen_Compounds->Gas_Phase Polymer Polymer Polymer->Dehydration Char_Layer Protective Char Layer Dehydration->Char_Layer Dilution Dilution of Flammable Gases Gas_Phase->Dilution Inhibition Flame Inhibition Dilution->Inhibition Radical_Scavenging->Inhibition

Caption: Flame retardant mechanism of this compound (GUP).

APP_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase APP_condensed Ammonium Polyphosphate (APP) Polyphosphoric_Acid Polyphosphoric Acid APP_condensed->Polyphosphoric_Acid Dehydration_Charring Dehydration & Charring Polyphosphoric_Acid->Dehydration_Charring Polymer_Carbon_Source Polymer / Carbon Source Polymer_Carbon_Source->Dehydration_Charring Carbonaceous_Char Carbonaceous Char Dehydration_Charring->Carbonaceous_Char Swelling Swelling / Foaming Carbonaceous_Char->Swelling APP_gas Ammonium Polyphosphate (APP) Non_Flammable_Gases Non-Flammable Gases (NH3, H2O) APP_gas->Non_Flammable_Gases Blowing_Agent Blowing Agent (e.g., Melamine) Blowing_Agent->Non_Flammable_Gases Non_Flammable_Gases->Swelling Dilution Dilution of Flammable Gases Non_Flammable_Gases->Dilution Intumescent_Layer Intumescent Layer Swelling->Intumescent_Layer Flame_Inhibition Flame Inhibition Dilution->Flame_Inhibition Heat Heat Heat->APP_condensed Heat->APP_gas Heat->Blowing_Agent

Caption: Intumescent flame retardant mechanism of Ammonium Polyphosphate (APP).

References

A Comparative Guide to Guanylurea Phosphate and Other Guanidine Salts as Fire Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fire-retardant performance of guanylurea (B105422) phosphate (B84403) (GUP) against other common guanidine (B92328) salts, supported by experimental data. The information is intended to assist researchers and professionals in selecting the appropriate fire retardant for their specific applications.

Overview of Guanidine-Based Fire Retardants

Guanidine and its salts are effective nitrogen-based fire retardants. Their mechanism of action primarily involves the release of non-combustible gases like ammonia (B1221849) and nitrogen upon heating, which dilutes the flammable gases and oxygen in the combustion zone. When combined with phosphorus, as in the case of guanylurea phosphate, a synergistic effect is often observed, leading to enhanced char formation and a more efficient fire-retardant system. This guide focuses on the comparative performance of this compound against other guanidine salts such as guanidine sulfamate (B1201201) and guanidine hydrochloride.

Performance Comparison on Cellulosic Substrates (Wood and Paper)

Direct comparative studies on a single cellulosic substrate are limited. However, data from different studies on wood and paper products provide valuable insights into the relative performance of these guanidine salts.

Quantitative Performance Data
Fire Retardant SystemSubstrateTest MethodKey Findings
This compound (GUP) Wood Pulp PaperVertical Flame TestExhibited higher fire retardant efficiency compared to Guanidine Sulfamate.[1]
Microscale Combustion Calorimetry (MCC)Showed superior performance over Guanidine Sulfamate.[1]
Guanidine Phosphate (GP) Plywood (10% solution)Limiting Oxygen Index (LOI)LOI of 37%.[2]
Cone CalorimetryHeat Release Rate (HRR) significantly decreased to 43.94 kW/m².[2]
Total Smoke Production (TSP) greatly decreased.[2]
Guanidine Dihydrogen Phosphate (GDP) / Zinc Borate (ZB) WoodLimiting Oxygen Index (LOI)LOI increased to 47.8%.[3]
Guanidine Sulfamate (GS) Wood Pulp PaperVertical Flame TestLower fire retardant efficiency compared to this compound.[1]
Microscale Combustion Calorimetry (MCC)Inferior performance compared to this compound.[1]

Performance Comparison on Polymeric Substrates

The application of guanidine-based fire retardants extends to various polymers. The following table summarizes the performance of guanidine sulfamate in a polyamide 6 matrix.

Quantitative Performance Data
Fire Retardant SystemSubstrateTest MethodKey Findings
Guanidine Sulfamate (GAS) / Melamine Polyphosphate (MPP) Polyamide 6 (PA6)Limiting Oxygen Index (LOI)LOI of 37 vol%.[4][5]
UL-94 Vertical Burning TestAchieved a V-0 rating.[4][5]

Mechanisms of Action

The fire-retardant mechanisms of this compound and other guanidine salts involve both gas-phase and condensed-phase actions.

  • Gas-Phase Inhibition: Upon heating, guanidine salts decompose to release non-combustible gases such as ammonia (NH₃) and nitrogen (N₂). These gases dilute the flammable volatiles and oxygen, thereby inhibiting the combustion process in the gas phase.[6]

  • Condensed-Phase Charring: Phosphorus-containing guanidine salts, like this compound, also exhibit a strong condensed-phase mechanism. The phosphate moiety decomposes to form phosphoric acid and polyphosphoric acid. These act as catalysts for the dehydration of the substrate (e.g., cellulose (B213188) in wood), promoting the formation of a protective char layer. This char layer insulates the underlying material from heat and oxygen, preventing further degradation and combustion.[1][2]

The synergistic interaction between the nitrogen- and phosphorus-containing components in this compound leads to a more effective fire-retardant performance compared to guanidine salts that act primarily in the gas phase.

Fire_Retardant_Mechanism cluster_GUP This compound (GUP) cluster_Other_Salts Other Guanidine Salts (e.g., Sulfamate) GUP GUP Decomposition_GUP Thermal Decomposition GUP->Decomposition_GUP Heat_GUP Heat Heat_GUP->GUP Gas_Phase_GUP Gas Phase Action (Gas Dilution) Decomposition_GUP->Gas_Phase_GUP Condensed_Phase_GUP Condensed Phase Action (Char Formation) Decomposition_GUP->Condensed_Phase_GUP NH3_N2 NH₃, N₂ Gas_Phase_GUP->NH3_N2 Polyphosphoric_Acid Polyphosphoric Acid Condensed_Phase_GUP->Polyphosphoric_Acid Char Protective Char Layer Polyphosphoric_Acid->Char Other_Salts Guanidine Salt Decomposition_Other Thermal Decomposition Other_Salts->Decomposition_Other Heat_Other Heat Heat_Other->Other_Salts Gas_Phase_Other Gas Phase Action (Gas Dilution) Decomposition_Other->Gas_Phase_Other NH3_N2_Other NH₃, N₂ Gas_Phase_Other->NH3_N2_Other

Caption: Fire retardant mechanisms of this compound versus other guanidine salts.

Experimental Protocols

Synthesis of Guanidine Salts

This compound (GUP): The primary method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[7]

  • Dicyandiamide is mixed with purified water.

  • The mixture is heated to 80-100°C.

  • A phosphoric acid solution is slowly added to the heated mixture.

  • The reaction is allowed to proceed for a specified time, followed by cooling, crystallization, centrifugation, and drying to obtain this compound.[8]

Guanidine Sulfamate: Guanidine sulfamate can be prepared by fusing urea (B33335) with sulfamic acid or its salts at temperatures ranging from 210-250°C.[9]

Guanidine Hydrochloride: A common industrial method for synthesizing guanidine hydrochloride is the reaction of dicyandiamide with ammonium (B1175870) chloride at a temperature of 170-230°C. The crude product is then purified through dissolution, filtration, dehydration, and crystallization.[10][11][12]

Synthesis_Protocols cluster_GUP_Synth This compound Synthesis cluster_GS_Synth Guanidine Sulfamate Synthesis cluster_GH_Synth Guanidine Hydrochloride Synthesis DCDA_H3PO4 Dicyandiamide + Phosphoric Acid Aqueous_Reaction Aqueous Reaction (80-100°C) DCDA_H3PO4->Aqueous_Reaction Purification_GUP Crystallization & Drying Aqueous_Reaction->Purification_GUP GUP_Product This compound Purification_GUP->GUP_Product Urea_Sulfamic Urea + Sulfamic Acid Fusion Fusion (210-250°C) Urea_Sulfamic->Fusion GS_Product Guanidine Sulfamate Fusion->GS_Product DCDA_NH4Cl Dicyandiamide + Ammonium Chloride Melt_Reaction Melt Reaction (170-230°C) DCDA_NH4Cl->Melt_Reaction Purification_GH Purification Steps Melt_Reaction->Purification_GH GH_Product Guanidine Hydrochloride Purification_GH->GH_Product

Caption: Simplified synthesis workflows for different guanidine salts.

Fire Retardancy Test Methodologies

Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support flaming combustion of a material. A vertically oriented specimen is ignited from the top in a controlled atmosphere within a glass chimney. The oxygen concentration is adjusted until the flame is just sustained. A higher LOI value indicates better flame retardancy.[13][14][15]

UL-94 Vertical Burning Test: This standard evaluates the flammability of plastic materials. A rectangular specimen is held vertically and ignited at the bottom with a burner for a specified time. The test assesses the time to self-extinguish, the occurrence of flaming drips, and the duration of afterglow. The classifications, from most to least flame-retardant, are 5VA, 5VB, V-0, V-1, and V-2.[1]

Cone Calorimetry - ASTM E1354: This test measures the heat release rate (HRR), smoke production, and mass loss of a material when exposed to a controlled level of radiant heat. A conical heater irradiates a horizontally oriented sample, and the combustion products are collected and analyzed. Key parameters obtained include the time to ignition (TTI), peak heat release rate (pHRR), and total heat released (THR).[7][8][12][16]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. The sample is heated in a furnace, and its weight is continuously monitored. The resulting data provide information on the onset of decomposition, the rate of weight loss, and the amount of char residue at high temperatures.

Conclusion

This compound demonstrates a highly effective dual-action fire-retardant mechanism, combining gas-phase inhibition with condensed-phase char formation. This synergistic action generally results in superior fire retardancy, particularly for cellulosic materials, when compared to guanidine salts that primarily function through gas-phase dilution. The choice of the most suitable guanidine-based fire retardant will ultimately depend on the specific substrate, processing conditions, and desired performance characteristics. For applications requiring robust char formation and high levels of fire resistance, this compound presents a compelling option.

References

A Comparative Study on the Thermal Stability of Guanylurea Phosphate and Melamine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of two prominent nitrogen-phosphorus flame retardants: guanylurea (B105422) phosphate (B84403) (GUP) and melamine (B1676169) phosphate (MP). The information presented herein is based on available experimental data and is intended to assist researchers and professionals in selecting the appropriate flame retardant for their specific applications.

Introduction

Guanylurea phosphate (GUP) and melamine phosphate (MP) are widely utilized as halogen-free flame retardants in various polymeric materials. Their efficacy is rooted in their ability to disrupt the combustion cycle through mechanisms in both the condensed and gas phases. A critical performance parameter for a flame retardant is its thermal stability, as it dictates the processing window of the polymer composite and the temperature at which the protective flame-retardant action is initiated. This guide offers a comparative analysis of the thermal decomposition behavior of GUP and MP.

Thermal Decomposition Profile

The thermal stability of GUP and MP has been characterized primarily using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses reveal distinct decomposition pathways and temperature ranges for each compound.

This compound (GUP):

GUP generally exhibits a lower onset of decomposition compared to MP. Its thermal degradation begins at approximately 180-200°C.[1] The decomposition process occurs in multiple stages:

  • Initial Decomposition (180-200°C): GUP starts to decompose, leading to the cleavage of the phosphate and urea (B33335) groups.[1] This initial phase is characterized by the release of non-combustible gases such as ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[1]

  • Formation of Polymeric Species: The decomposition also results in the formation of polyguanidine and polyphosphoric acid.[1] Polyphosphoric acid is a key component in promoting char formation on the substrate surface, which acts as a protective barrier.

Melamine Phosphate (MP):

Melamine phosphate demonstrates higher thermal stability than GUP. Its decomposition is a multi-step process involving condensation reactions:

  • First Stage (250-300°C): The initial decomposition involves a condensation reaction where melamine orthophosphate converts to melamine pyrophosphate, with the release of water.[2]

  • Second Stage (300-330°C): Further heating leads to the transformation of melamine pyrophosphate into melamine polyphosphate, a more thermally stable polymeric structure.[2] The decomposition of the melamine ring at temperatures above 300°C is an endothermic process that absorbs heat and releases nitrogen gas.[2]

The following diagram illustrates the logical flow of the comparative analysis of the thermal stability of GUP and MP.

A Comparative Analysis of Thermal Stability B This compound (GUP) A->B C Melamine Phosphate (MP) A->C D Lower Thermal Stability B->D E Higher Thermal Stability C->E F Decomposition Onset: ~180-200°C D->F H Mechanism: Cleavage of Phosphate & Urea Groups D->H J Key Products: NH₃, CO₂, Polyphosphoric Acid D->J G Decomposition Onset: ~250-300°C E->G I Mechanism: Polycondensation Reactions E->I K Key Products: Water, Melamine Pyrophosphate, Melamine Polyphosphate E->K L Application Suitability: Lower temperature processing polymers J->L M Application Suitability: Higher temperature processing polymers K->M

Caption: Comparative analysis of GUP and MP thermal stability.

Quantitative Data Comparison

The following table summarizes the available quantitative data from thermogravimetric analysis of GUP and MP. It is important to note that the experimental conditions under which these data were obtained may vary, which can influence the results. For a direct and precise comparison, analysis of both compounds under identical TGA conditions is recommended.

ParameterThis compound (GUP)Melamine Phosphate (MP)
Onset of Decomposition (Tonset) ~180-200°C[1]~250-300°C[2][3]
Mass Loss at 200-300°C 45%[1]-
Mass Loss at 300-500°C 30%[1]-
5% Weight Loss Temperature Not explicitly found for pure GUP~264.1°C (in an epoxy resin matrix)
10% Weight Loss Temperature Not explicitly found for pure GUP~306.7°C (in an epoxy resin matrix)

Experimental Protocols

A standardized experimental protocol for evaluating the thermal stability of flame retardants using thermogravimetric analysis is crucial for obtaining comparable data. Below is a recommended methodology.

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Samples of GUP and MP should be in a fine powder form and dried to a constant weight to remove any residual moisture.

  • Sample Mass: An initial sample mass of 5-10 mg is recommended.

  • Crucible: An inert crucible, such as alumina (B75360) or platinum, should be used.

  • Atmosphere: The analysis should be conducted under a controlled atmosphere, typically nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: A linear heating rate of 10°C/min is commonly used. The temperature range should be sufficient to cover the entire decomposition of the material, typically from ambient temperature to 700-800°C.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) should be analyzed to determine the onset decomposition temperature (the temperature at which significant mass loss begins), the peak decomposition temperature(s) (from the DTG curve), and the mass loss at various temperature intervals.

The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of GUP and MP.

cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 Data Analysis & Comparison A Procure high-purity This compound (GUP) and Melamine Phosphate (MP) B Dry samples to constant weight A->B C Weigh 5-10 mg of each sample B->C D Place sample in TGA crucible C->D E Heat from ambient to 800°C at 10°C/min under N₂ flow D->E F Record mass loss vs. temperature E->F G Generate TGA and DTG curves F->G H Determine T_onset, T_peak, and % mass loss G->H I Tabulate and compare thermal stability data H->I J Publish Comparison Guide I->J

Caption: Experimental workflow for comparative TGA analysis.

Conclusion

The thermal stability of this compound and melamine phosphate differs significantly, which has direct implications for their processing and application.

  • This compound (GUP) is characterized by a lower decomposition temperature, making it suitable for polymer systems that are processed at lower temperatures. Its decomposition mechanism, involving the release of non-flammable gases and the formation of polyphosphoric acid, contributes to its effectiveness as a char-forming flame retardant.

  • Melamine Phosphate (MP) exhibits superior thermal stability, with decomposition initiating at higher temperatures. This makes it a more suitable candidate for polymers that require high-temperature processing. The multi-stage decomposition, leading to the formation of thermally stable melamine polyphosphate, provides a sustained flame-retardant action at elevated temperatures.

The choice between GUP and MP should be guided by the specific processing temperature of the polymer matrix and the desired temperature range for flame retardant activation. For a definitive selection, it is highly recommended that researchers conduct a direct comparative TGA analysis of the candidate flame retardants under identical experimental conditions.

References

validating the efficacy of guanylurea phosphate as a nitrogen fertilizer against urea.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Guanylurea (B105422) Phosphate (B84403) and Urea (B33335) as Nitrogen Fertilizers

An Objective Analysis for Researchers and Agricultural Scientists

The quest for efficient nitrogen (N) fertilization in agriculture is paramount for ensuring global food security while minimizing environmental impact. Urea has long been the most widely used nitrogen fertilizer due to its high nitrogen content (approximately 46%) and relatively low cost.[1][2] However, its efficacy is often hampered by significant nitrogen loss through ammonia (B1221849) volatilization, denitrification, and leaching, with nitrogen use efficiency (NUE) sometimes as low as 30-40%.[2] This has spurred research into enhanced-efficiency fertilizers, including slow- and controlled-release formulations. Guanylurea phosphate has been identified as a potential slow-release nitrogen fertilizer, offering a promising alternative to conventional urea.[3][4]

This guide provides a comparative analysis of this compound and urea, summarizing their known properties and presenting a framework for their agronomic evaluation. It is important to note that while the potential of this compound is recognized, direct, publicly available field trial data comparing its efficacy against urea is currently limited.

General Characteristics

A side-by-side comparison of the general properties of this compound and urea is presented in Table 1.

PropertyThis compoundUrea
Nitrogen Content Information not readily available in reviewed sources~46%[1]
Nutrient Release Slow-release[3][4]Quick-release[5]
Mechanism of N Loss Reduced potential for leaching and volatilization due to slow releaseHigh potential for ammonia volatilization, leaching, and denitrification[2]
Application Potentially fewer applications requiredMultiple applications may be necessary to match crop demand[2]
Environmental Impact Potentially lower due to reduced N lossCan contribute to water pollution and greenhouse gas emissions

Experimental Protocol: A Framework for Comparative Efficacy Trials

To rigorously validate the efficacy of this compound against urea, a comprehensive experimental protocol is necessary. The following outlines a model framework based on established guidelines for fertilizer trials.[6][7]

1. Objective: To compare the agronomic performance of this compound and urea as nitrogen fertilizers for a specific crop (e.g., maize, wheat) in terms of crop yield, nutrient uptake, and nitrogen use efficiency.

2. Experimental Design:

  • Treatments:

    • Control (no nitrogen application)

    • Urea at varying application rates (e.g., 50, 100, 150 kg N/ha)

    • This compound at equivalent varying application rates (e.g., 50, 100, 150 kg N/ha)

  • Design: Randomized Complete Block Design (RCBD) with at least four replications to account for field variability.[8]

  • Plot Size: Standardized plot dimensions (e.g., 3m x 5m) with appropriate buffer zones to prevent cross-contamination.

3. Site Selection and Soil Analysis:

  • Select a representative field with uniform soil type.

  • Conduct baseline soil sampling and analysis for key parameters: pH, organic matter, total nitrogen, available phosphorus, and exchangeable potassium.

4. Fertilizer Application:

  • Urea: Applied as a split application, with a basal dose at sowing and top-dressing at critical growth stages.

  • This compound: Applied as a single basal dose at sowing, consistent with its slow-release properties.

5. Data Collection:

  • Crop Growth Parameters: Plant height, leaf area index, and biomass accumulation at key growth stages.

  • Yield and Yield Components: Grain yield, straw yield, number of grains per spike/cob, and 1000-grain weight at harvest.

  • Nutrient Analysis:

    • Plant tissue analysis (leaf, stem, grain) for nitrogen concentration to determine total N uptake.

    • Post-harvest soil analysis to determine residual soil nitrogen.

6. Calculation of Nitrogen Use Efficiency (NUE) Indices:

  • Agronomic Efficiency (AE): (Grain yield in fertilized plot - Grain yield in control plot) / Amount of N applied.

  • Apparent Recovery Efficiency (ARE): (N uptake in fertilized plot - N uptake in control plot) / Amount of N applied.

7. Statistical Analysis:

  • Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects on all measured parameters.

  • Mean separation tests (e.g., Tukey's HSD) to compare individual treatment means.

Logical Workflow for Fertilizer Efficacy Comparison

The following diagram illustrates the logical workflow for conducting a comparative study between this compound and urea.

G cluster_0 Preparation Phase cluster_1 Field Implementation cluster_2 Data Collection & Analysis cluster_3 Evaluation & Conclusion A Define Objectives & Hypotheses B Site Selection & Baseline Soil Analysis A->B C Experimental Design (RCBD) B->C D Plot Layout & Sowing C->D E Fertilizer Application (Urea vs. This compound) D->E F Crop Management (Irrigation, Pest Control) E->F G In-season Data Collection (Growth Parameters) F->G H Harvest Data Collection (Yield & Biomass) G->H I Sample Analysis (Plant & Soil) H->I J Statistical Analysis I->J K Calculate NUE Indices J->K L Compare Efficacy K->L M Publish Findings L->M Nitrogen_Pathway cluster_soil Soil Environment cluster_root Plant Root cluster_assimilation Nitrogen Assimilation Urea Urea Ammonium Ammonium (NH₄⁺) Urea->Ammonium Hydrolysis GUP Guanylurea Phosphate GUP->Ammonium Slow Release Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Root_Ammonium NH₄⁺ Transporters Ammonium->Root_Ammonium Uptake Root_Nitrate NO₃⁻ Transporters Nitrate->Root_Nitrate Uptake Glutamine Glutamine Root_Ammonium->Glutamine GS/GOGAT Nitrate_Reductase Nitrate Reductase Root_Nitrate->Nitrate_Reductase Uptake Root_Nitrate->Nitrate_Reductase Glutamate Glutamate Glutamine->Glutamate Amino_Acids Amino Acids, Proteins, etc. Glutamate->Amino_Acids Nitrite_Reductase Nitrite Reductase Nitrate_Reductase->Nitrite_Reductase -> NO₂⁻ Nitrite_Reductase->Root_Ammonium -> NH₄⁺

References

Guanylurea Phosphate: A Comparative Analysis of its Flame Retardant Performance in Diverse Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring advanced materials, this guide provides an objective comparison of guanylurea (B105422) phosphate's (GUP) performance as a flame retardant across various polymer matrices. The following sections detail its effectiveness, supported by experimental data, and outline the methodologies used for evaluation.

Guanylurea phosphate (B84403) is a nitrogen-phosphorus-containing compound recognized for its efficacy in reducing the flammability of materials.[1][2] It is frequently integrated into polymer composites, wood, and bamboo to enhance their fire resistance.[1] Its flame retardant mechanism is understood to operate in both the condensed and gas phases. In the condensed phase, it promotes the formation of a stable, insulating char layer, while in the gas phase, it can release non-combustible gases that dilute the flammable volatiles and inhibit the combustion reactions.[3][4]

Performance Data of Guanylurea Phosphate in Polymer Matrices

The following tables summarize the quantitative data on the flame retardant performance of this compound and its formulations in different polymer systems.

Table 1: Performance of Guanylurea Methylphosphonate in Thermoplastic Composites

Polymer MatrixFlame RetardantHeat Release Capacity (HRC) (J/g·K)Reduction in HRC (%)Char Formation (% residue)
Polypropylene (PP)None---
Polypropylene (PP)Guanylurea Methylphosphonate (GUP)-446.1 (in air), 4.7 (in nitrogen)
Polylactic Acid (PLA)None---
Polylactic Acid (PLA)Guanylurea Methylphosphonate (GUP)-27Increased
Data sourced from a study on flax/PP and flax/PLA thermoplastic composites.[3]

Table 2: Fire Retardancy of Wood Flour/High-Density Polyethylene (HDPE) Composites with a GUP-based Flame Retardant

ParameterWood-Plastic Composite (Control)WPC with GUP and Nano-SiO2
Peak Heat Release Rate (pHRR) (kW/m²)Lower than controlSignificantly lower
Total Heat Release (THR) (MJ/m²)Lower than controlSignificantly lower
Total Smoke Production (TSP) (m²)Lower than controlSignificantly lower
The flame retardant used was a mixture of this compound (GUP) and sodium octaborate tetrahydrate (DOT) in a 7:3 mass ratio.[5][6]

Table 3: Performance of a GUP-Based Varnish on Plywood

ParameterPlywood with MUF Resin VarnishPlywood with GUP (12%) in MUF Resin Varnish% Reduction
Total Heat Release (THR)-Significantly Reduced73.5
Total Smoke Production (TSP)-Significantly Reduced74.1
The varnish was composed of this compound (GUP) and melamine-urea-formaldehyde (B8673199) (MUF) resin.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Limiting Oxygen Index (LOI) The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically conducted on vertically oriented samples of a specific size, and the oxygen concentration is adjusted until the sample sustains a flame for a predetermined amount of time.[4]

2. UL-94 Vertical Burning Test This test assesses the flammability of plastic materials. A rectangular specimen is held vertically and ignited at the bottom with a burner for 10 seconds. The time it takes for the flame to extinguish after the burner is removed is recorded. The ignition is repeated for another 10 seconds. Based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating for flame retardancy.[8]

3. Cone Calorimetry The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials. A sample is exposed to a specific heat flux from a conical heater. Key parameters measured include the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP). Lower values for HRR, THR, and smoke production indicate better fire retardancy.[5][7]

4. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of materials and the char-forming ability of flame retardants. A higher residual mass at elevated temperatures suggests the formation of a stable char layer, which is a key mechanism of condensed-phase flame retardancy.[3]

Visualizing Mechanisms and Workflows

Diagram 1: Simplified Flame Retardant Mechanism of this compound

GUP_Mechanism cluster_combustion Combustion Process cluster_fr GUP Action Heat Heat Polymer Polymer Heat->Polymer Pyrolysis Flammable_Gases Flammable Gases Polymer->Flammable_Gases Combustion Combustion Flammable_Gases->Combustion Fuel Combustion->Heat Feedback GUP Guanylurea Phosphate Condensed_Phase Condensed Phase Action (Char Formation) GUP->Condensed_Phase Gas_Phase Gas Phase Action (Dilution & Radical Trapping) GUP->Gas_Phase Condensed_Phase->Polymer Insulates & Protects Gas_Phase->Combustion Inhibits

Caption: Logical flow of GUP's dual-phase flame retardant action.

Diagram 2: Experimental Workflow for Flame Retardancy Evaluation

FR_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Polymer_Matrix Select Polymer Matrix GUP Add this compound Polymer_Matrix->GUP Compounding Melt Compounding/ Solvent Casting GUP->Compounding Sample_Fabrication Injection/Compression Molding Compounding->Sample_Fabrication LOI_Test LOI Test Sample_Fabrication->LOI_Test UL94_Test UL-94 Test Sample_Fabrication->UL94_Test Cone_Calorimetry Cone Calorimetry Sample_Fabrication->Cone_Calorimetry TGA_Analysis TGA Sample_Fabrication->TGA_Analysis Performance_Comparison Performance Comparison LOI_Test->Performance_Comparison UL94_Test->Performance_Comparison Cone_Calorimetry->Performance_Comparison TGA_Analysis->Performance_Comparison

Caption: General workflow for preparing and testing GUP-polymer composites.

References

A Comparative Analysis of Guanylurea Phosphate and Alternative Flame Retardants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for a wide range of materials, the selection of an appropriate flame retardant is a critical decision for researchers and product development professionals. This decision hinges on a multi-faceted evaluation of performance, cost, and environmental impact. Guanylurea (B105422) phosphate (B84403) (GUP), a nitrogen-phosphorus flame retardant, has emerged as a notable option, particularly for cellulosic materials like wood and textiles.[1] This guide provides an objective comparison of GUP's cost-effectiveness against other prevalent flame retardant technologies, supported by experimental data and detailed methodologies.

Performance Data: A Quantitative Comparison

The efficacy of a flame retardant is measured by its ability to alter the combustion characteristics of a material. Key metrics include the reduction in heat release rate (HRR), total heat release (THR), and smoke production. The following table summarizes the performance of Guanylurea Phosphate (GUP) in comparison to other common flame retardants based on available experimental data.

Flame Retardant SystemSubstrate MaterialPeak Heat Release Rate (pHRR) ReductionTotal Heat Release (THR) ReductionSmoke Production ReductionChar Residue IncreaseSource(s)
This compound (GUP) Furfurylated Pine Wood41.8%---------[1]
GUP Decorative Bamboo Filament44.9%42.2%95.0% (TSP)---[1]
GUP (12%) in MUF Resin Wood---73.5%74.1% (TSP)---[2]
Boric Acid & Borax (1:1) Decorative Bamboo Filament21.0%22.2%86.1 - 91.1% (Total Smoke Release)Yes[3]
Ammonium Polyphosphate (APP) / Boron Compounds (BCs) Synergist Wood-Plastic CompositesSimilar to other FRs------Yes[3]
Aluminum Hydroxide (ATH) / Magnesium Hydroxide (MDH) Polyolefins / PolypropyleneEffective at high loadings (50-60 wt%)---Smoke reduction---[4]
Brominated Flame Retardants (BFRs) with Antimony Trioxide (ATO) Various PolymersHighly effective---Can increase smoke/CO---[5][6]

Note: Performance can vary significantly based on the substrate material, flame retardant concentration, and presence of synergists.

Cost-Effectiveness Analysis

The economic viability of a flame retardant is a crucial factor in its practical application. Pricing is subject to fluctuation based on raw material costs, manufacturing processes, and market demand.[5]

Flame RetardantPrice Range (per Metric Ton, MT)Price Range (per Kilogram, KG)Key Cost ConsiderationsSource(s)
This compound (GUP) $1,300 - $1,500$4.00 - $8.00Synthesis from dicyandiamide (B1669379) and phosphoric acid is a high-yield process. Bulk purchasing offers cost savings.[1][7][8]
Boron Compounds (e.g., Boric Acid) ------Generally considered low-cost.[9]
Ammonium Polyphosphate (APP) ------An established and effective flame retardant.[9]
Aluminum Hydroxide (ATH) / Magnesium Hydroxide (MDH) ------Low price, but high loading levels (often >50%) are required, which can impact material properties and overall cost.[4]
Antimony Trioxide (ATO) (Synergist) ------Prices have recently seen significant increases due to supply chain issues.[5] Used as a synergist, often with more expensive halogens.[5]
Brominated Flame Retardants (BFRs) ------Effective and cost-efficient, but facing phase-outs due to environmental and health concerns.[6]
Research Grade GUP N/A$197.00 / gram (for 1g)Small quantities for laboratory use are significantly more expensive.

Mechanisms of Action: A Comparative Overview

Flame retardants interrupt the combustion cycle through various physical and chemical actions in either the gas phase (flame) or the condensed phase (material).

  • This compound (Nitrogen-Phosphorus): GUP exhibits a dual-mode of action. Upon heating, the phosphate component promotes the dehydration of the substrate to form a protective layer of char (condensed phase action).[1][10] Simultaneously, the nitrogen components decompose to release non-combustible gases like ammonia (B1221849) and nitrogen, which dilute the flammable gases in the flame (gas phase action).[1][10]

  • Halogenated Retardants (e.g., BFRs): These operate primarily in the gas phase. They release halogen radicals that interfere with and terminate the high-energy radical chain reactions of combustion.[5][11]

  • Inorganic Hydroxides (e.g., ATH, MDH): Their mechanism is physical. They undergo an endothermic decomposition at high temperatures, releasing water vapor.[5] This process cools the material and dilutes the oxygen and fuel concentration in the gas phase.[5]

  • Phosphorus-Based Retardants (e.g., APP): These primarily act in the condensed phase. They form phosphoric acid upon heating, which catalyzes the charring of the polymer, creating an insulating barrier.[4][9]

  • Nitrogen-Based Retardants (e.g., Melamine): These function in the gas phase by releasing inert gases that dilute the fuel and oxygen.[6][11]

Flame_Retardant_Mechanisms cluster_condensed Condensed Phase (Solid Material) cluster_gas Gas Phase (Flame) GUP_C This compound Char Protective Char Layer GUP_C->Char Promotes Dehydration APP_C Ammonium Polyphosphate APP_C->Char Catalyzes Cross-linking Fire Combustion Cycle Char->Fire Insulates & Blocks Fuel GUP_G This compound Inert_Gases Inert Gas Release (NH₃, N₂, H₂O) GUP_G->Inert_Gases Decomposes BFR_G Brominated FRs Radical_Trap Radical Trapping BFR_G->Radical_Trap Releases Halogens ATH_G Inorganic Hydroxides ATH_G->Inert_Gases Endothermic Decomposition (Releases Water) Inert_Gases->Fire Dilutes Fuel & Oxygen Radical_Trap->Fire Interrupts Reaction

Caption: Mechanisms of action for different classes of flame retardants.

Experimental Protocols: Cone Calorimetry

Cone calorimetry is a widely used and effective method for quantifying the fire performance of materials.[10][12] The protocol provides critical data on heat release, smoke production, and mass loss.

Objective: To measure the response of a material sample to a controlled level of radiant heat.

Apparatus: A cone calorimeter, consisting of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis instrumentation.

Methodology (based on ASTM E1354 / ISO 5660):

  • Sample Preparation: A sample of a specified size (e.g., 100mm x 100mm) and thickness is prepared. For treated materials like wood, the sample is impregnated with the flame retardant solution (e.g., an aqueous solution of GUP) and then dried/cured according to specific procedures.[10]

  • Conditioning: The sample is conditioned to a constant mass in a controlled environment (e.g., 23°C and 50% relative humidity).

  • Mounting: The sample is placed in a holder on a load cell, typically wrapped in aluminum foil on the sides and bottom.

  • Exposure: The sample is exposed to a specific, constant level of heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

  • Ignition: A spark igniter is positioned above the sample to ignite the flammable pyrolysis gases that are evolved. The time to ignition (TTI) is recorded.

  • Data Collection: Throughout the test, the following are continuously measured:

    • Mass Loss: Recorded by the load cell.

    • Heat Release Rate (HRR): Calculated from the oxygen consumption in the exhaust stream. The peak HRR (pHRR) is a key indicator of fire intensity.

    • Smoke Production: Measured by the obscuration of a laser beam in the exhaust duct.

  • Termination: The test is terminated when flaming ceases or after a predetermined time period.

  • Analysis: Data are analyzed to determine key fire-retardancy metrics, including TTI, pHRR, Total Heat Release (THR), and smoke parameters. The mass of the remaining char is also measured.

Cone_Calorimetry_Workflow cluster_prep Preparation cluster_test Testing cluster_data Data Acquisition & Analysis SamplePrep 1. Sample Preparation (e.g., GUP impregnation) Conditioning 2. Conditioning (23°C, 50% RH) SamplePrep->Conditioning Mounting 3. Mount Sample on Load Cell Exposure 4. Expose to Heat Flux (e.g., 50 kW/m²) Mounting->Exposure Ignition 5. Record Time to Ignition (TTI) Exposure->Ignition Collection 6. Continuous Measurement (Mass, O₂, Smoke) Ignition->Collection Analysis 7. Calculate Results (pHRR, THR, TSP) Collection->Analysis

Caption: Experimental workflow for cone calorimetry testing.

Environmental and Health Considerations

The long-term environmental fate and potential toxicity of flame retardants are of increasing concern and significantly influence their cost-effectiveness by impacting regulatory compliance and end-of-life disposal.

Flame Retardant ClassKey Environmental & Health IssuesRegulatory Status
This compound (GUP) High water solubility can lead to leaching from treated products.[1] Identified as a persistent environmental transformation product of the drug metformin, raising concerns about its presence in aquatic systems.[1] Generally considered to have low toxicity.[10]Generally not restricted, but its presence as a metabolite is under scientific scrutiny.
Halogenated (BFRs) Many are persistent, bioaccumulative, and toxic (PBTs).[13][14] Linked to adverse health effects, including hormone disruption.[13] Can form toxic dioxins and furans during combustion.[6]Many types (e.g., certain PBDEs, HBCD) are banned or heavily restricted globally under the Stockholm Convention.[13]
Inorganic Hydroxides (ATH/MDH) Generally considered environmentally benign and non-toxic. The main issue is the high loading required, which can affect recyclability.No significant restrictions.
Boron Compounds Generally have low toxicity, but concerns about potential health risks from prolonged exposure have led to restrictions in the European Union.[9]Use is restricted in some regions (e.g., EU).[9]
Antimony Trioxide (ATO) Classified as a possible human carcinogen.Use is under scrutiny and subject to workplace exposure limits.

Conclusion

This compound presents a compelling option as a flame retardant, particularly as a halogen-free alternative. Its cost-effectiveness is rooted in a straightforward, high-yield manufacturing process and its dual-action mechanism that provides effective flame retardancy, especially in cellulosic materials.[1][15]

However, its primary drawback is its water solubility, which can lead to leaching and reduce long-term efficacy in certain applications, though research is ongoing to develop more leach-resistant formulations.[1][10] When compared to alternatives, GUP avoids the significant environmental and health hazards associated with halogenated flame retardants and the high loading levels required for many inorganic retardants. For researchers and developers, the optimal choice will depend on the specific application, required durability, material compatibility, and the increasing importance of environmental and health profiles in the total cost-effectiveness equation.

References

A Comparative Guide to the Validation of Analytical Methods for Guanylurea Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of guanylurea (B105422) phosphate (B84403) is critical in various fields, from pharmaceutical stability studies to environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, but other methods like Ion Chromatography (IC) and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS), offer viable alternatives. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for guanylurea phosphate analysis hinges on a variety of factors, including sensitivity, precision, accuracy, and the specific requirements of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV, Ion Chromatography with Conductivity Detection (IC-CD), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

ParameterHPLC-UV for GuanylureaIon Chromatography-CD for PhosphateCapillary Electrophoresis-MS for Guanylurea
**Linearity (R²) **> 0.99 (Typical)> 0.999[1]Not explicitly stated, but method validated
Accuracy Typically within ±5%100 ± 3%[2][3][4]Not explicitly stated, but method validated
Precision (RSD) < 2% (Typical for intra- and inter-day)[5]< 1.5% (Short-term)[2][3][4]Not explicitly stated, but method validated
Limit of Detection (LOD) 5 ppb[6]Not specified2 µg/L (in methanolic standard)
Limit of Quantitation (LOQ) Not specified0.2 mg/L[1]15 µg/L (in zebrafish embryos), 27 µg/L (in brown trout)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of guanylurea in various samples.

Instrumentation:

  • HPLC system with a UV detector

  • Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm)[6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sulfuric acid[6]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 5% Acetonitrile and 95% deionized water, with 0.1% sulfuric acid as a buffer[6].

  • Standard Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in deionized water to an appropriate concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Detection Wavelength: 200 nm[6][7]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the guanylurea standards against their concentrations. Determine the concentration of guanylurea in the sample from the calibration curve.

Ion Chromatography with Conductivity Detection (IC-CD) for Phosphate

This method is highly effective for the determination of the phosphate component of this compound, especially in pharmaceutical formulations.

Instrumentation:

  • Ion chromatograph with a suppressed conductivity detector

  • Anion-exchange column

Reagents:

Procedure:

  • Eluent Preparation: Use an eluent generator to produce the desired concentration of potassium hydroxide eluent[1].

  • Standard Solution Preparation: Prepare a stock solution of a soluble phosphate salt in deionized water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detector: Suppressed conductivity

  • Analysis: Inject the standards and samples into the IC system.

  • Quantification: Create a calibration curve by plotting the peak area of the phosphate standards against their concentrations. Calculate the phosphate concentration in the sample.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This technique offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration levels of guanylurea.

Instrumentation:

  • Capillary electrophoresis system coupled to a mass spectrometer

Reagents:

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a BGE solution, for example, 100 mM ammonium acetate in a mixture of methanol and water, adjusted to a specific pH with formic acid.

  • Standard Solution Preparation: Prepare guanylurea standards in the BGE.

  • Sample Preparation: Extract guanylurea from the sample matrix using an appropriate solvent (e.g., methanol) and dilute with the BGE.

  • CE-MS Conditions:

    • Capillary: Fused silica

    • Injection: Hydrodynamic or electrokinetic

    • Separation Voltage: Applied across the capillary

    • MS Detection: Use an appropriate ionization mode (e.g., electrospray ionization - ESI) and monitor the specific mass-to-charge ratio (m/z) for guanylurea.

  • Analysis: Inject the standards and samples into the CE-MS system.

  • Quantification: Generate a calibration curve based on the peak areas of the guanylurea standards and determine the concentration in the sample.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H2O/H2SO4) HPLC_System HPLC System MobilePhase->HPLC_System Standards Standard Solutions Standards->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System UV_Detector UV Detector (200 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing EluentGen Eluent Generation (KOH) IC_System Ion Chromatography System EluentGen->IC_System Standards Phosphate Standards Standards->IC_System SamplePrep Sample Preparation SamplePrep->IC_System Conductivity_Detector Conductivity Detector IC_System->Conductivity_Detector Chromatogram Chromatogram Acquisition Conductivity_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification CEMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_Prep Background Electrolyte Preparation CE_System Capillary Electrophoresis System BGE_Prep->CE_System Standards Guanylurea Standards Standards->CE_System SamplePrep Sample Preparation (Extraction) SamplePrep->CE_System MS_Detector Mass Spectrometer CE_System->MS_Detector Mass_Spectrum Mass Spectrum Acquisition MS_Detector->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

References

comparative analysis of the environmental impact of guanylurea phosphate and halogenated flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the environmental impact of guanylurea (B105422) phosphate (B84403) and halogenated flame retardants. The objective is to present a clear, data-driven comparison to inform material selection and research directions. While extensive data exists for the environmental and health impacts of halogenated flame retardants, a significant data gap is noted for guanylurea phosphate in the context of its use as a flame retardant.

Executive Summary

Halogenated flame retardants (HFRs), particularly brominated flame retardants (BFRs), have been widely used for decades due to their effectiveness. However, a substantial body of scientific evidence has demonstrated their persistence in the environment, potential for bioaccumulation in organisms, and toxicity to both wildlife and humans.[1][2] Many HFRs are now recognized as persistent organic pollutants (POPs) and are subject to international bans and restrictions.[3][4]

In contrast, this compound (GUP) is a nitrogen-phosphorus-based flame retardant that is often presented as a less hazardous alternative.[5] While its flame retardant efficacy is documented, there is a notable lack of publicly available data on its specific environmental impact, including its ecotoxicity, bioaccumulation potential, and persistence when used in flame retardant applications. Safety data sheets for this compound consistently state "no data available" for ecological information.[6] The majority of existing ecotoxicological studies on guanylurea focus on its role as a degradation product of the pharmaceutical metformin, which may not be directly representative of its impact as a flame retardant.[7]

This guide summarizes the available quantitative data for a selection of common HFRs and presents the limited qualitative information for GUP, highlighting the critical need for further research into the environmental profile of this emerging alternative.

Quantitative Comparison of Environmental Impact Parameters

The following tables summarize key data on the persistence, bioaccumulation, and aquatic toxicity of selected halogenated flame retardants. Due to the lack of available data, a quantitative table for this compound as a flame retardant cannot be provided.

Table 1: Environmental Impact of Halogenated Flame Retardants (HFRs)

Flame Retardant TypeChemicalPersistence (Half-life)Bioaccumulation Potential (BCF, L/kg)Acute Aquatic Toxicity (LC50/EC50)
Brominated Flame Retardants (BFRs)
Polybrominated Diphenyl Ethers (PBDEs) - e.g., BDE-47Soil half-life: 342 - 704 daysHigh potential; BCF can be >5000 L/kg in some fish species96h LC50 (Zebrafish): Not available in reviewed sources
Hexabromocyclododecane (HBCD)High persistence in waterBCF values vary by isomer and species, but indicate bioaccumulation potential96h LC50 (Fish): Generally in the low mg/L range
Tetrabromobisphenol A (TBBPA)Soil half-life: 11.4 - 20.8 days[8]Lower potential than PBDEs, but can accumulate in biota48h EC50 (Daphnia magna): 0.60 mg/L[9], 96h LC50 (Fish): ~0.5 mg/L[9]
Chlorinated Flame Retardants (CFRs)
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)Persistent in the environmentModerate potential96h LC50 (Zebrafish): 1.1 mg/L[10]

Table 2: Environmental Impact of this compound (GUP)

ParameterFindingCitation
Persistence No data available for GUP as a flame retardant. Studies on guanylurea (metformin metabolite) indicate it can be biodegraded under certain conditions.[11][12]
Bioaccumulation Potential No data available.
Aquatic Toxicity No specific LC50/EC50 data available for GUP as a flame retardant. A predicted no-effect concentration (PNEC) for guanylurea (metformin metabolite) was derived as 0.16 mg/L in one study.[7]
General Toxicity Nitrogen-phosphorus flame retardants are generally considered to have low toxicity.[5]

Experimental Protocols

The data presented for halogenated flame retardants are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data in Table 1.

OECD 203: Fish, Acute Toxicity Test

This guideline is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a series of concentrations of the test substance in water under controlled conditions (temperature, light, pH). A control group is exposed to water without the test substance.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 value at 96 hours, calculated using statistical methods.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50).

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Procedure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the EC50 value at 48 hours.

OECD 301: Ready Biodegradability

This set of guidelines includes several methods to assess the potential for a chemical to be readily biodegraded by microorganisms. A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period.

  • Inoculum: Microorganisms are typically sourced from activated sludge from a wastewater treatment plant.

  • Procedure: The test substance is incubated with the inoculum in a mineral medium under aerobic conditions. Degradation is measured by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.

  • Endpoint: The percentage of biodegradation is calculated over 28 days. To be classified as "readily biodegradable," a substance must typically achieve >60-70% degradation within a 10-day window during the 28-day test.

Mandatory Visualization

Environmental_Impact_Comparison cluster_HFR Halogenated Flame Retardants (HFRs) cluster_GUP This compound (GUP) HFR_Use Widespread Use in Consumer Products HFR_Release Release into Environment (Leaching, Abrasion, Disposal) HFR_Use->HFR_Release HFR_Persistence High Persistence (Long Half-life) HFR_Release->HFR_Persistence HFR_Bioaccumulation Bioaccumulation in Organisms HFR_Persistence->HFR_Bioaccumulation HFR_Toxicity Toxicity (Endocrine Disruption, Neurotoxicity, etc.) HFR_Bioaccumulation->HFR_Toxicity HFR_Regulation Regulation and Bans (e.g., Stockholm Convention) HFR_Toxicity->HFR_Regulation GUP_Use Use as a Halogen-Free Alternative GUP_Release Potential Release into Environment GUP_Use->GUP_Release GUP_Fate Environmental Fate (Largely Uncharacterized) GUP_Release->GUP_Fate GUP_Toxicity Assumed Low Toxicity (Data Lacking) GUP_Fate->GUP_Toxicity

Caption: Logical flow comparing the known environmental pathway of HFRs with the largely uncharacterized pathway of GUP.

Ecotoxicity_Workflow cluster_planning Phase 1: Test Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting Substance_Characterization Substance Characterization (Solubility, Stability) Test_Selection Selection of Test Guideline (e.g., OECD 202, 203) Substance_Characterization->Test_Selection Organism_Selection Selection of Test Organism (e.g., Daphnia, Fish) Test_Selection->Organism_Selection Range_Finding Range-Finding Test (Determine concentration range) Organism_Selection->Range_Finding Definitive_Test Definitive Test (Multiple concentrations and controls) Range_Finding->Definitive_Test Data_Collection Data Collection (Mortality/Immobilization at set intervals) Definitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (Calculate LC50/EC50) Data_Collection->Statistical_Analysis Validity_Check Check Test Validity Criteria Statistical_Analysis->Validity_Check Final_Report Final Report Generation Validity_Check->Final_Report

Caption: A typical experimental workflow for conducting an aquatic ecotoxicity test according to OECD guidelines.

References

Evaluating the Synergistic Effects of Guanylurea Phosphate with Other Flame Retardant Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Guanylurea (B105422) phosphate (B84403) (GUP) is a phosphorus- and nitrogen-containing flame retardant that has demonstrated considerable efficacy in various materials, particularly wood-based products. Its performance can be significantly enhanced through synergistic interactions with other flame retardant additives. This guide provides a comparative evaluation of the synergistic effects of GUP with various additives, supported by experimental data, to assist researchers and scientists in the development of advanced flame-retardant materials.

Synergistic Performance of Guanylurea Phosphate with Boron-Based Additives

The most well-documented synergistic effects of this compound are with boron-containing compounds, such as boric acid (BA) and disodium (B8443419) octaborate tetrahydrate (DOT). This combination has been shown to be highly effective in improving the flame retardancy of wood products.

Experimental Data:

Below is a summary of the flame retardant performance of GUP in combination with boron-based additives in wood.

TreatmentLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Untreated Wood21.0N/A250-30060-80[1]
GUP alone28.5V-0~150~40[1]
GUP + Boric Acid (1:1)36.2V-0~80~25[1]
GUP + Disodium Octaborate Tetrahydrate (1:1)40.8V-0Not ReportedNot Reported[1]

Synergistic Mechanism with Boron Compounds:

The synergistic effect between GUP and boron compounds is attributed to their complementary actions in both the condensed and gas phases during combustion.

  • Condensed Phase: Boric acid decomposes to form a glassy layer of boron trioxide (B₂O₃) on the surface of the material. This layer acts as a physical barrier, insulating the underlying material from heat and oxygen. GUP contributes to this char layer formation by promoting dehydration and carbonization of the substrate. The combination of the boron oxide glass and the GUP-promoted char results in a more stable and effective protective layer.

  • Gas Phase: The nitrogen-containing components of GUP decompose to release non-flammable gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂). These gases dilute the flammable volatile compounds released from the decomposing material and reduce the oxygen concentration in the gas phase, thus inhibiting flaming combustion.

The following diagram illustrates the proposed synergistic flame retardant mechanism between this compound and boric acid.

GUP_BA_Synergy cluster_condensed Condensed Phase cluster_gas Gas Phase GUP This compound Char Protective Char Layer GUP->Char Promotes Dehydration & Carbonization BA Boric Acid B2O3 B₂O₃ Glassy Layer BA->B2O3 Decomposes Wood Wood Substrate Wood->Char FlammableGases Flammable Volatiles Flame Flame Wood->Flame Pyrolysis Char->Flame Insulates B2O3->Char Enhances Stability GUP_gas This compound NonFlammableGases Non-flammable Gases (NH₃, N₂) GUP_gas->NonFlammableGases Decomposes NonFlammableGases->Flame Dilutes & Inhibits

Caption: Synergistic flame retardant mechanism of GUP and Boric Acid.

Comparison with Other Synergistic Flame Retardant Systems

While comprehensive data on the synergistic effects of GUP with a wide range of other additives is limited, it is useful to compare its performance with other well-established phosphorus-based flame retardant systems. Ammonium (B1175870) polyphosphate (APP) is a widely used flame retardant that exhibits strong synergistic effects with various nitrogen-based compounds, mineral fillers, and nanomaterials.

Performance of APP-Based Synergistic Systems:

The following table provides a comparative overview of the flame retardant performance of APP in combination with different synergistic agents in various polymer matrices.

Polymer MatrixFlame Retardant SystemLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Polypropylene (PP)APP (20%) + Melamine (10%)32.5V-0~180[2]
Polylactic Acid (PLA)APP (15%) + Starch (10%)35.0V-0~200[3]
Epoxy ResinAPP (10%) + Layered Double Hydroxide (5%)31.0V-0~250[4]
Wood Flour/HDPE CompositeGUP (15%) + APP (15%)31.8V-0Not Reported[5]

It is noteworthy that one study was found that investigated the synergistic effect of GUP and APP in a wood flour/HDPE composite, achieving a V-0 rating and a high LOI value[5]. This suggests that GUP can be an effective synergistic component with other phosphorus-based flame retardants.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

  • Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.

  • Procedure:

    • A vertically oriented specimen is placed in the glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is varied between tests.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains flaming combustion for a specified period or burns to a specified length.

UL-94 Vertical Burning Test

The UL-94 test is a vertical burn test used to assess the flammability of plastic materials.

  • Apparatus: A test chamber, a specimen holder, a Bunsen burner, a timing device, and surgical cotton.

  • Procedure:

    • A rectangular test specimen is held vertically by a clamp at its upper end.

    • A layer of dry surgical cotton is placed 300 mm below the specimen.

    • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The durations of flaming and glowing after the second flame application are recorded.

    • Observations are made as to whether flaming drips ignite the cotton below.

    • Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior.

Cone Calorimetry (ISO 5660)

Cone calorimetry is a fire test that measures the heat release rate and other combustion properties of materials.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and a gas analysis system to measure oxygen consumption.

  • Procedure:

    • A horizontally oriented specimen is placed on a load cell and exposed to a controlled level of radiant heat from the conical heater.

    • A spark igniter is used to ignite the gases emitted from the decomposing specimen.

    • The rate of heat release is determined by measuring the amount of oxygen consumed during combustion.

    • Other parameters measured include time to ignition, mass loss rate, smoke production, and yields of carbon monoxide and carbon dioxide.

The following diagram illustrates a typical experimental workflow for evaluating flame retardant performance.

FR_Testing_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Evaluation Raw_Materials Raw Materials (Polymer, GUP, Additives) Compounding Compounding / Mixing Raw_Materials->Compounding Specimen_Prep Specimen Preparation (Molding, Cutting) Compounding->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL-94 Test Specimen_Prep->UL94_Test Cone_Test Cone Calorimetry (ISO 5660) Specimen_Prep->Cone_Test Data_Collection Data Collection LOI_Test->Data_Collection UL94_Test->Data_Collection Cone_Test->Data_Collection Performance_Comparison Performance Comparison & Synergy Evaluation Data_Collection->Performance_Comparison

Caption: Experimental workflow for flame retardant evaluation.

Conclusion

This compound demonstrates significant potential as a flame retardant, particularly when used in synergistic combinations with boron-based compounds in wood applications. The available data indicates that these systems can achieve high Limiting Oxygen Index values and excellent UL-94 ratings, attributed to a cooperative flame retardant mechanism in both the condensed and gas phases. While direct comparative data with a broader range of synergists is currently limited, the performance of GUP in the systems studied is comparable to that of other well-established phosphorus-based flame retardants like ammonium polyphosphate. Further research into the synergistic effects of GUP with other additives such as nitrogen compounds, mineral fillers, and nanomaterials in various polymer matrices would be beneficial to fully elucidate its potential and expand its applications.

References

A Comparative Guide to the Crystallographic Analysis of Guanylurea Phosphate and Guanylurea Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative study of the crystal structures of guanylurea (B105422) phosphate (B84403) and guanylurea nitrate (B79036). Due to the limited availability of published single-crystal X-ray diffraction data for both compounds, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to conduct such a study.

Synthesis Protocols

The initial step in a crystallographic study is the synthesis of high-purity, single-crystal-suitable material.

1.1. Synthesis of Guanylurea Nitrate

Guanylurea nitrate can be synthesized by the reaction of dicyandiamide (B1669379) with nitric acid. A common method involves creating a heated aqueous slurry of dicyandiamide and adding nitric acid in stoichiometric amounts.[1] For example, reacting dicyandiamide with nitric acid at approximately 60°C in an aqueous solution.[1]

1.2. Synthesis of Guanylurea Phosphate

The most prevalent industrial method for synthesizing this compound is the reaction between dicyandiamide and phosphoric acid in an aqueous medium.[2] This method is noted for its simplicity and high yield.[2] An alternative approach involves the direct phosphorylation of guanylurea with phosphoric acid at elevated temperatures, typically between 80–100°C, for 12–24 hours.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

To determine and compare the crystal structures, a standard methodology using single-crystal X-ray diffraction is required.

Objective: To determine the three-dimensional atomic arrangement, unit cell dimensions, and space group of this compound and guanylurea nitrate.

Methodology:

  • Crystal Selection and Mounting:

    • Grow suitable single crystals of both this compound and guanylurea nitrate, ideally with dimensions around 0.1-0.3 mm and free of visible defects.[3]

    • Select a high-quality crystal under a polarizing microscope.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Perform a preliminary screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames. Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The refinement is complete when the residual factors (e.g., R1, wR2) converge to low values, and the goodness-of-fit is close to 1.

Data Presentation for Comparison

A direct comparison of the crystallographic data is best presented in a tabular format. The following table provides a template for summarizing the key parameters for this compound and guanylurea nitrate once the experimental data has been obtained.

ParameterThis compoundGuanylurea Nitrate
Formula C₂H₈N₄O₅PC₂H₇N₅O₄
Formula Weight 200.09 g/mol 165.10 g/mol
Crystal System To be determinedTo be determined
Space Group To be determinedTo be determined
Unit Cell Dimensions
a (Å)To be determinedTo be determined
b (Å)To be determinedTo be determined
c (Å)To be determinedTo be determined
α (°)To be determinedTo be determined
β (°)To be determinedTo be determined
γ (°)To be determinedTo be determined
Volume (ų)To be determinedTo be determined
Z (Formula units/cell)To be determinedTo be determined
Calculated Density (g/cm³)To be determinedTo be determined
Hydrogen Bonding Motifs To be determinedTo be determined
Key Bond Lengths (Å)To be determinedTo be determined
Key Bond Angles (°)To be determinedTo be determined

Workflow for Comparative Crystallographic Study

The following diagram illustrates the logical workflow from material synthesis to the final comparative analysis of the crystal structures.

G cluster_synthesis Phase 1: Synthesis & Crystallization cluster_data Phase 2: X-ray Diffraction Analysis cluster_analysis Phase 3: Comparative Analysis synthesis_p Synthesis of This compound crystal_p Crystallization of This compound synthesis_p->crystal_p synthesis_n Synthesis of Guanylurea Nitrate crystal_n Crystallization of Guanylurea Nitrate synthesis_n->crystal_n data_collection_p Data Collection (Phosphate) data_collection_n Data Collection (Nitrate) structure_solution_p Structure Solution & Refinement (P) data_collection_p->structure_solution_p structure_solution_n Structure Solution & Refinement (N) data_collection_n->structure_solution_n comparison Comparative Analysis - Unit Cell Parameters - Space Group Symmetry - H-Bonding Networks - Molecular Conformation structure_solution_p->comparison structure_solution_n->comparison publication Publication of Findings comparison->publication

Caption: Workflow for a comparative crystallographic study.

References

Guanylurea Phosphate as a Wood Preservative: A Comparative Analysis of Long-Term Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the long-term efficacy of guanylurea (B105422) phosphate (B84403) (GUP) as a wood preservative remains a developing area of research. While primarily investigated for its fire-retardant properties, some studies have explored its potential in formulations designed to resist biological degradation. This guide provides a comparative analysis of the available data on wood treated with a GUP-containing formulation against established alternatives like Chromated Copper Arsenate (CCA) and Alkaline Copper Quaternary (ACQ), supported by detailed experimental protocols.

Comparative Performance Against Fungal Decay and Termites

The long-term performance of wood preservatives is crucial for ensuring the service life of wood products. The following tables summarize available data on the efficacy of a commercial fire-retardant formulation containing guanylurea phosphate (Dricon) and the widely used preservatives CCA and ACQ against common wood-destroying fungi and termites.

It is critical to note that the data for the GUP-containing formulation reflects its performance as part of a mixture that also includes boric acid and phosphoric acid. Therefore, the specific contribution of GUP to the overall biocidal efficacy cannot be definitively isolated from the existing literature.

Table 1: Fungal Decay Resistance

PreservativeWood SpeciesFungal SpeciesTest DurationAverage Mass Loss (%)Efficacy
Untreated Control PlywoodTrametes versicolor (White Rot)12 weeks28.5Not Resistant
Untreated Control PlywoodGloeophyllum trabeum (Brown Rot)12 weeks35.2Not Resistant
Dricon (GUP, Boric Acid, Phosphoric Acid) PlywoodTrametes versicolor (White Rot)12 weeks2.1Highly Resistant
Dricon (GUP, Boric Acid, Phosphoric Acid) PlywoodGloeophyllum trabeum (Brown Rot)12 weeks2.8Highly Resistant
CCA Southern PineVarious Decay Fungi>35 years (in-ground)No failures reportedHighly Durable[1]
ACQ Southern PineVarious Decay Fungi>20 years (in-ground)Variable, generally effectiveDurable

Table 2: Termite Resistance

PreservativeWood SpeciesTermite SpeciesTest DurationAverage Mass Loss (%)Visual Rating (0=Sound, 10=Failure)Efficacy
Untreated Control PlywoodCoptotermes formosanus4 weeks25.8-Not Resistant
Dricon (GUP, Boric Acid, Phosphoric Acid) PlywoodCoptotermes formosanus4 weeks1.9-Highly Resistant
CCA Southern PineSubterranean Termites>35 years (in-ground)No failures reported-Highly Durable[1]
ACQ VariousSubterranean Termites>20 years (in-ground)Variable, generally effective-Durable

Experimental Protocols

The data presented in this guide is based on standardized laboratory and field test methods designed to evaluate the long-term performance of wood preservatives. The following are detailed methodologies for key experiments.

Fungal Decay Test (Based on AWPA E10 and EN 113 Standards)

This laboratory test evaluates the efficacy of wood preservatives against pure cultures of wood-destroying fungi.

  • Test Specimens: Small, clear wood blocks (e.g., 19x19x19 mm) are prepared from a susceptible wood species like Southern Pine or Scots Pine.

  • Preservative Treatment: The wood blocks are treated with the preservative solution using a vacuum-pressure impregnation process to achieve a target retention level. A set of untreated blocks serves as a control.

  • Leaching/Aging (Optional but recommended for long-term performance simulation): To simulate outdoor exposure, treated blocks may undergo an accelerated aging process, such as the EN 84 standard, which involves repeated cycles of water immersion and drying.

  • Fungal Culture: The test is conducted in culture bottles containing a nutrient medium (e.g., malt (B15192052) agar) that is colonized by a specific wood-destroying fungus, such as the white-rot fungus Trametes versicolor or the brown-rot fungus Gloeophyllum trabeum.

  • Incubation: The treated and untreated wood blocks are sterilized and then placed in the culture bottles in direct contact with the fungal mycelium. The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks).

  • Evaluation: At the end of the incubation period, the wood blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of mass loss due to fungal decay is calculated. The lower the mass loss, the more effective the preservative.

Termite Resistance Test (Based on AWPA E1 Standard)

This laboratory test assesses the ability of treated wood to resist attack by subterranean termites.

  • Test Specimens: Similar to the decay test, small wood blocks are treated with the preservative.

  • Termite Exposure: The treated and untreated wood blocks are placed in containers with a standardized number of subterranean termites (e.g., Coptotermes formosanus) in a sand or soil matrix.

  • Incubation: The containers are maintained in a dark, humid environment at a temperature suitable for termite activity for a set duration (typically 4 weeks).

  • Evaluation: After the exposure period, the wood blocks are removed and cleaned. The percentage of mass loss due to termite consumption is calculated. The blocks are also visually rated for the extent of termite damage on a scale from 0 (no damage) to 10 (complete failure). Termite mortality is also recorded.

Experimental and Logical Workflow Diagrams

To visually represent the processes involved in evaluating wood preservatives, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Fungal_Decay cluster_prep Specimen Preparation cluster_test Fungal Exposure cluster_eval Performance Evaluation A Wood Specimen Selection B Preservative Treatment A->B C Accelerated Aging (Leaching) B->C D Inoculation with Decay Fungi C->D E Incubation (12 weeks) D->E F Mass Loss Calculation E->F G Efficacy Determination F->G

Caption: Workflow for Fungal Decay Resistance Testing.

Signaling_Pathway_Preservative_Action cluster_wood Wood Substrate cluster_threat Biological Threat cluster_preservative Preservative Action Wood Wood Components (Cellulose, Hemicellulose, Lignin) Fungi Decay Fungi Fungi->Wood Enzymatic Degradation Termites Termites Termites->Wood Consumption Preservative This compound (and other components) Preservative->Fungi Inhibition of Growth & Metabolism Preservative->Termites Toxicity / Repellency

Caption: Mode of Action for Wood Preservatives.

Conclusion

The available data suggests that a formulation containing this compound, in combination with boric acid and phosphoric acid, demonstrates high efficacy against both white and brown-rot fungi and subterranean termites in laboratory settings. However, a direct comparison of the long-term durability of GUP as a standalone preservative to established treatments like CCA and ACQ is not yet possible due to a lack of specific, long-term field data for GUP. While CCA has a long history of proven, multi-decade performance, its use is now restricted due to environmental and health concerns. ACQ, a common alternative, has shown good long-term performance, though it can be more corrosive to fasteners than CCA.

Further research focusing on the long-term field performance of wood treated solely with this compound, or in simpler formulations, is necessary to fully validate its potential as a durable wood preservative. Researchers and professionals in drug development and material science should consider the existing fire-retardant benefits of GUP and the promising, albeit limited, biocidal data when evaluating its potential for broader applications in wood protection.

References

comparison of different synthesis routes for guanylurea phosphate in terms of yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthesis routes for guanylurea (B105422) phosphate (B84403), a compound of interest in various industrial and pharmaceutical applications. The following sections detail the performance of established synthetic methods in terms of product yield and purity, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

Two primary synthesis routes for guanylurea phosphate have been identified in the scientific literature: the reaction of dicyandiamide (B1669379) with phosphoric acid and the direct phosphorylation of guanylurea. The most common and industrially relevant method is the reaction between dicyandiamide and phosphoric acid, which is favored for its simplicity, mild reaction conditions, and high yield.[1]

Data Presentation

The following table summarizes the quantitative data on yield and purity for the different synthesis routes of this compound.

Synthesis RouteStarting MaterialsYield (%)Purity (%)Reference
Route 1Dicyandiamide, Phosphoric Acid76.099.3CN107721883A[2]
Route 1 (with mother liquor recycle)Dicyandiamide, Phosphoric Acid84.999.5CN107721883A[2]
Route 2Guanylurea, Phosphoric AcidData not availableData not available-

Experimental Protocols

Route 1: Synthesis from Dicyandiamide and Phosphoric Acid

This method involves the controlled reaction of dicyandiamide with phosphoric acid in an aqueous medium.[1]

Experimental Procedure (Example 1 from CN107721883A):

  • In a reaction kettle, add 100 kg of dicyandiamide and 400 kg of purified water.

  • Stir the mixture and heat to 100°C until the dicyandiamide is completely dissolved.

  • Slowly add phosphoric acid aqueous solution dropwise at a rate of 150 L/h.

  • After the addition is complete, maintain the temperature at 100°C for 8 hours.

  • Cool the system to below 20°C to induce crystallization.

  • Centrifuge the crystalline product.

  • Wash the solid with ethanol.

  • Dry the product to obtain 181 kg of this compound.

This procedure resulted in a total yield of 76% and a purity of 99.3%.[2]

Experimental Procedure (Example 2 with mother liquor recycling from CN107721883A):

  • In a reaction kettle, add 100 kg of dicyandiamide and 200 kg of the centrifugal mother liquor from a previous batch instead of purified water.

  • Stir the mixture and heat to 80°C.

  • Slowly add phosphoric acid aqueous solution dropwise at a rate of 100 L/h.

  • After the addition is complete, slowly heat the reactor to 100°C and maintain for 8 hours.

  • Cool the system to below 20°C to induce crystallization.

  • Centrifuge the crystalline product.

  • Wash the solid with ethanol.

  • Dry the product to obtain 202 kg of this compound.

This optimized procedure with recycling of the mother liquor resulted in a total yield of 84.9% and a purity of 99.5%.[2]

Route 2: Direct Phosphorylation of Guanylurea

This alternative method involves the direct reaction of guanylurea with phosphoric acid.

General Reaction Conditions:

The synthesis is typically carried out by reacting guanylurea with phosphoric acid at elevated temperatures, generally in the range of 80–100°C, for an extended period of 12–24 hours.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound, comparing the two main routes.

G cluster_route1 Route 1: From Dicyandiamide cluster_route2 Route 2: From Guanylurea cluster_analysis Product Analysis dcd Dicyandiamide reaction1 Reaction (80-100°C) dcd->reaction1 h3po4_1 Phosphoric Acid h3po4_1->reaction1 water Water water->reaction1 crystallization1 Crystallization (<20°C) reaction1->crystallization1 filtration1 Centrifugation/ Filtration crystallization1->filtration1 washing1 Ethanol Wash filtration1->washing1 drying1 Drying washing1->drying1 gup1 This compound (Yield: 76-85%) (Purity: 99.3-99.5%) drying1->gup1 purity_determination Purity Determination gup1->purity_determination gu Guanylurea reaction2 Direct Phosphorylation (80-100°C, 12-24h) gu->reaction2 h3po4_2 Phosphoric Acid h3po4_2->reaction2 gup2 This compound (Yield: N/A) (Purity: N/A) reaction2->gup2 gup2->purity_determination hplc HPLC lcms LC-MS/MS purity_determination->hplc purity_determination->lcms start Synthesis Start start->dcd start->gu

Caption: A workflow diagram comparing two synthesis routes for this compound.

References

A Comparative Toxicological Assessment of Guanylurea Phosphate and Other Nitrogen-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of guanylurea (B105422) phosphate (B84403) and other relevant nitrogen-based compounds, including urea (B33335), guanidine (B92328) hydrochloride, and melamine. The information presented is based on available experimental data to assist in the risk assessment and development of new chemical entities.

Executive Summary

Guanylurea phosphate exhibits a low acute toxicity profile, comparable to or lower than other nitrogen-based compounds such as urea and melamine. While in vivo and in vitro studies suggest a low potential for immediate systemic toxicity, its environmental persistence as a metabolite of metformin (B114582) and potential effects on aquatic organisms warrant further investigation. This guide summarizes key toxicological data, outlines standard experimental protocols for toxicity assessment, and visualizes potential signaling pathways involved in the toxicological effects of these compounds.

Data Presentation

Table 1: Acute Oral Toxicity Data
CompoundTest SpeciesLD50 (mg/kg)Reference
This compoundRat> 2000[Safety Data Sheet]
UreaRat8471 - 14300[Various Sources]
Guanidine HydrochlorideRat474.6 - 556.5[1]
MelamineRat3161[2]
Table 2: In Vitro Cytotoxicity Data
CompoundCell LineIC50Reference
This compound-Data not available-
Urea DerivativesVarious cancer cell lines4.0 mM - 35.0 mM[3]
Guanidine-based chemicalsA549 (human lung carcinoma)Dodecylguanidine hydrochloride: 0.39 µg/mL[4]
MelamineT. pyriformis0.82 mg/mL[2][5]
MelamineCaco-2 (human colon adenocarcinoma)14636 µg/L[6]
MelamineNRK-52E (rat kidney)1.89 mg/mL[7][8]
Melamine293T (human kidney)2.07 mg/mL[7][8]
Table 3: Genotoxicity Data
CompoundAmes Test ResultChromosome Aberration Test ResultReference
This compoundNo increase in mutagenic effectsData not available[9][10]
UreaNegativeNegative[11]
Guanidine HydrochlorideNon-mutagenicData not available[12][13]
MelamineNegativePositive (Triethylenemelamine)[14][15][16]

Experimental Protocols

The following are generalized protocols for key toxicity assays based on internationally recognized guidelines.

Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[2]

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are caged in groups by sex, with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, saline).

  • Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

In Vitro Cytotoxicity (based on ISO 10993-5)

In vitro cytotoxicity tests assess the potential of a substance to cause cell damage or death.[7][17][18]

  • Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts, human cell lines) is cultured in a controlled environment (37°C, 5% CO2) in a suitable growth medium.

  • Test Substance Preparation: The test substance is prepared as an extract by incubating it in a culture medium at 37°C for a defined period (e.g., 24 hours).

  • Cell Treatment: The extract is applied to the cultured cells at various concentrations.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity: Cell viability is assessed using a quantitative method, such as:

    • MTT Assay: Measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19][20][21]

    • Neutral Red Uptake (NRU) Assay: Assesses cell membrane integrity by the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[17]

  • Data Analysis: The IC50 (the concentration of the test substance that reduces cell viability by 50%) is calculated from the dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[10][15][22][23][24][25][26][27][28][29]

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates with a limited amount of the required amino acid.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosome Aberration Test (based on OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[5][6][9][13][30][31][32][33][34][35]

  • Cell Culture: Suitable mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: The cells are exposed to the test substance at three or more concentrations, with and without metabolic activation (S9 mix).

  • Cell Harvest: After a suitable treatment period, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, treated with a hypotonic solution, and fixed.

  • Chromosome Preparation and Analysis: The fixed cells are dropped onto microscope slides, stained, and examined under a microscope to score for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Mandatory Visualization

Experimental_Workflow cluster_Toxicity_Assessment General Toxicity Assessment Workflow Test_Substance Test Substance (e.g., this compound) Acute_Oral_Toxicity Acute Oral Toxicity (OECD 401) Test_Substance->Acute_Oral_Toxicity LD50 In_Vitro_Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Test_Substance->In_Vitro_Cytotoxicity IC50 Genotoxicity_Assays Genotoxicity Assays Data_Analysis Data Analysis & Risk Assessment Acute_Oral_Toxicity->Data_Analysis In_Vitro_Cytotoxicity->Data_Analysis Ames_Test Ames Test (OECD 471) Genotoxicity_Assays->Ames_Test Chromosome_Aberration Chromosome Aberration (OECD 473) Genotoxicity_Assays->Chromosome_Aberration Ames_Test->Data_Analysis Chromosome_Aberration->Data_Analysis

Figure 1: General workflow for toxicity assessment of a chemical substance.

Guanidino_Compound_Signaling cluster_Guanidino Potential Signaling Pathways Affected by Guanidino Compounds Guanidino_Compound Guanidino Compound (e.g., Guanylurea) ROS Reactive Oxygen Species (ROS) Generation Guanidino_Compound->ROS NO_Signaling Nitric Oxide (NO) Signaling Guanidino_Compound->NO_Signaling GABA_Receptor GABA-A Receptor Guanidino_Compound->GABA_Receptor Endocrine_Disruption Endocrine Disruption Guanidino_Compound->Endocrine_Disruption Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress iNOS Inhibition of inducible Nitric Oxide Synthase (iNOS) NO_Signaling->iNOS Inhibition Inhibition GABA_Receptor->Inhibition

Figure 2: Potential signaling pathways affected by guanidino compounds.

Metformin_Signaling cluster_Metformin Known Signaling Pathways of Metformin Metformin Metformin AMPK AMPK Activation Metformin->AMPK PKA_Foxo1 PKA-Foxo1 Pathway Metformin->PKA_Foxo1 Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibition_PKA Inhibition PKA_Foxo1->Inhibition_PKA Inhibition_PKA->Gluconeogenesis

Figure 3: Simplified signaling pathway of Metformin.

References

Guanylurea Phosphate: A Comparative Analysis of its Flame Retardant Efficacy Using Cone Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant performance of guanylurea (B105422) phosphate (B84403) (GUP) against other common alternatives, supported by experimental data from cone calorimetry. The following sections detail the flame retardant mechanism, present comparative data, outline the experimental protocol for cone calorimetry, and illustrate the validation workflow.

Flame Retardant Mechanism of Guanylurea Phosphate

This compound (GUP) functions as an effective flame retardant through a combination of condensed-phase and gas-phase mechanisms. Upon heating, GUP decomposes to produce phosphoric acid and nitrogen-containing compounds. The phosphoric acid catalyzes the dehydration of the substrate, such as wood, promoting the formation of a stable char layer.[1] This char layer acts as a physical barrier, insulating the underlying material from the heat flux and limiting the release of flammable volatiles into the gas phase. The nitrogenous compounds released can dilute the flammable gases and inhibit combustion reactions in the flame. This dual action significantly reduces the rate of heat release and smoke production, thereby enhancing the fire safety of the treated material.

Comparative Performance Analysis: Cone Calorimetry Data

Cone calorimetry is a standard method for quantifying the fire behavior of materials. Key parameters include the Peak Heat Release Rate (pHRR), which indicates the maximum intensity of the fire, the Total Heat Release (THR), which relates to the total fire load, the Time to Ignition (TTI), and the Smoke Production Rate (SPR). The following table summarizes the performance of GUP compared to untreated materials and other common flame retardants.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions such as substrate type, flame retardant loading, and specific cone calorimeter settings may vary between studies.

TreatmentSubstratePeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)Smoke Production Rate (SPR) (m²/s)Reference(s)
Untreated WoodWood~250-300~80-100~20-40High[1]
This compound (GUP) Wood ~130-160 ~40-50 ~30-50 Reduced by ~55% [1]
Ammonium Polyphosphate (APP)Wood CompositeReduced pHRRReduced THRIncreased TTI-[2][3]
Borax/Boric AcidWoodReduced pHRRReduced THR--[4][5]

Experimental Protocol: Cone Calorimetry

The following is a generalized protocol for evaluating the flame retardancy of materials using a cone calorimeter, based on ASTM E1354 and ISO 5660 standards.[6][7]

1. Sample Preparation:

  • Specimens are typically 100 mm x 100 mm with a thickness not exceeding 50 mm.

  • The samples are conditioned to a constant mass in a controlled environment (e.g., 23 °C and 50% relative humidity).

  • The back and sides of the specimen are wrapped in aluminum foil.

2. Test Apparatus:

  • A cone calorimeter consisting of a conical radiant heater, a load cell for mass measurement, an ignition source (spark igniter), and an exhaust system with gas analysis is used.

3. Test Procedure:

  • The conical heater is set to a specific heat flux, typically 35 kW/m² or 50 kW/m².[4]

  • The conditioned specimen is placed on the load cell under the conical heater.

  • The spark igniter is positioned over the sample to ignite the flammable gases produced.

  • The test begins upon exposure of the sample to the heat flux and continues until flaming ceases or for a predetermined duration.

  • Throughout the test, the following parameters are continuously measured:

    • Mass of the specimen

    • Oxygen concentration in the exhaust gas (to calculate heat release rate)

    • Smoke obscuration in the exhaust duct

4. Data Analysis:

  • The Heat Release Rate (HRR) is calculated based on the principle of oxygen consumption.

  • Other key parameters such as Total Heat Release (THR), Time to Ignition (TTI), Mass Loss Rate (MLR), and Smoke Production Rate (SPR) are determined from the collected data.

Validation Workflow

The logical workflow for validating the flame retardant mechanism of this compound through cone calorimetry is illustrated below.

flame_retardant_validation cluster_prep Sample Preparation cluster_testing Cone Calorimetry Testing (ASTM E1354 / ISO 5660) cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Untreated Untreated Substrate Cone_Test Expose to Heat Flux Untreated->Cone_Test GUP_Treated GUP-Treated Substrate GUP_Treated->Cone_Test Alternative_FR Alternative FR-Treated Substrate Alternative_FR->Cone_Test Collect_Data Collect Data (HRR, THR, TTI, SPR) Cone_Test->Collect_Data Compare_Data Comparative Analysis Collect_Data->Compare_Data Validate Validate Flame Retardant Mechanism & Efficacy Compare_Data->Validate

Caption: Workflow for validating flame retardant efficacy.

References

comparative study of the effects of guanylurea phosphate and other fertilizers on soil pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of fertilizers is a cornerstone of modern agriculture, essential for ensuring crop yields to meet global demand. However, the chemical composition of these fertilizers can significantly influence soil properties, most notably soil pH. The acidity or alkalinity of the soil is a critical factor that affects nutrient availability, microbial activity, and overall soil health. This guide provides a comparative study of the effects of guanylurea (B105422) phosphate (B84403) and other common fertilizers on soil pH, supported by available experimental data and detailed methodologies.

Introduction to Guanylurea Phosphate

This compound is a compound with a high nitrogen and phosphorus content, which has prompted investigations into its use as a slow-release fertilizer.[1] Its structure, a salt formed between the guanylurea cation and a phosphate anion, suggests a gradual breakdown in the soil, potentially minimizing the rapid and sometimes drastic pH shifts associated with highly soluble conventional fertilizers.[1] The phosphate group within the compound is inherently acidic and participates in acid-base reactions, which may contribute to its overall effect on soil pH.[1]

Comparative Effects on Soil pH

The impact of fertilizers on soil pH is primarily dictated by the chemical reactions they undergo in the soil. Nitrogen-containing fertilizers, in particular, can have significant acidifying or alkalinizing effects.

Table 1: Comparative Effects of Different Fertilizers on Soil pH

FertilizerChemical FormulaInitial Effect on Soil pHLong-Term Effect on Soil pHKey Reactions
This compound C2H8N4O5PTheoretical: Potentially slightly acidic to neutralTheoretical: Gradual and potentially less pronounced acidification compared to ammonium-based fertilizers.Gradual hydrolysis releasing guanylurea and phosphoric acid. Subsequent microbial breakdown of guanylurea.
Urea (B33335) CO(NH2)2Temporary increase (alkaline) in the immediate vicinity of the granule.[2]Acidification.[3]Hydrolysis to ammonium (B1175870) carbonate, followed by nitrification of ammonium to nitrate (B79036), which releases H+ ions.
Ammonium Nitrate NH4NO3Slightly acidic.Acidification.[4]Nitrification of the ammonium component releases H+ ions.
Diammonium Phosphate (DAP) (NH4)2HPO4Initial temporary increase (alkaline).Acidification.[3]Release of ammonia (B1221849) initially increases pH, followed by nitrification of ammonium, leading to a net release of H+ ions.
Single Superphosphate (SSP) Ca(H2PO4)2·H2O and CaSO4Slightly acidic.Minimal long-term effect on pH.Dissolution releases phosphoric acid.
Potassium Chloride (Muriate of Potash) KClNeutral.Neutral.Dissolves into K+ and Cl- ions, which have a negligible direct impact on pH.

Experimental Protocols

Accurate assessment of fertilizer effects on soil pH requires standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments.

Soil pH Measurement

Objective: To determine the pH of a soil sample after fertilizer application.

Materials:

  • pH meter with a glass electrode

  • Beakers or sample cups

  • Stirring rod

  • Distilled or deionized water

  • Buffer solutions (pH 4.0, 7.0, and 10.0)

  • Balance

  • Soil samples (air-dried and sieved)

  • Fertilizer treatments

Procedure:

  • Sample Preparation: A soil-to-water ratio of 1:1 or 1:2 is commonly used. For a 1:1 ratio, weigh 20 grams of air-dried, sieved soil into a 50 mL beaker.

  • Suspension Preparation: Add 20 mL of distilled or deionized water to the beaker.

  • Equilibration: Stir the soil-water suspension for five seconds and then let it stand for at least one hour to allow for equilibration. Stir again immediately before measuring the pH.

  • pH Meter Calibration: Calibrate the pH meter using the buffer solutions according to the manufacturer's instructions.

  • Measurement: Immerse the calibrated electrode into the supernatant (the clearer liquid above the settled soil) of the soil suspension. Record the pH reading once it stabilizes.

  • Replication: For each soil sample, it is recommended to perform the measurement in triplicate to ensure accuracy.

Soil Incubation Study

Objective: To evaluate the change in soil pH over time following the application of different fertilizers under controlled laboratory conditions.

Materials:

  • Incubation containers (e.g., plastic jars with perforated lids to allow for gas exchange)

  • Soil with known initial properties (pH, texture, organic matter content)

  • Fertilizer treatments (e.g., this compound, urea, ammonium nitrate)

  • Distilled or deionized water

  • Incubator or a temperature-controlled room

  • Analytical balance

Procedure:

  • Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh.

  • Fertilizer Application: Weigh a specific amount of soil (e.g., 200 g) into each incubation container. Apply the different fertilizer treatments at a predetermined rate (e.g., equivalent to 200 kg N/ha). A control group with no fertilizer application should be included.

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically 60-70% of the water-holding capacity, using distilled water.

  • Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C) for a specified period (e.g., 8 weeks).

  • Sampling and Analysis: At regular intervals (e.g., 1, 2, 4, 6, and 8 weeks), collect soil samples from each container.

  • pH Measurement: Analyze the pH of the collected soil samples using the soil pH measurement protocol described above.

Mechanisms of pH Alteration

The influence of fertilizers on soil pH is a complex interplay of chemical and biological processes. The diagrams below illustrate the key pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Collection & Sieving D Fertilizer Application A->D B Fertilizer Weighing B->D C Soil Incubation E Periodic Soil Sampling C->E Over Time D->C F Soil pH Measurement E->F G Data Analysis & Comparison F->G

Figure 1. Experimental workflow for soil pH analysis.

Fertilizer_pH_Effect cluster_ammonium Ammonium-Based Fertilizers (e.g., Urea, Ammonium Nitrate) cluster_guanylurea This compound (Theoretical Pathway) A1 Fertilizer Application A2 Hydrolysis/Dissolution to NH4+ A1->A2 A3 Nitrification (Microbial Oxidation) A2->A3 A4 Release of H+ ions A3->A4 A5 Soil Acidification A4->A5 B1 Fertilizer Application B2 Slow Hydrolysis B1->B2 B3 Gradual release of Guanylurea & Phosphoric Acid B2->B3 B4 Microbial Decomposition B3->B4 B5 Potential for less drastic pH change B4->B5

Figure 2. Logical pathways of fertilizer effects on soil pH.

Conclusion

The choice of fertilizer can have a significant and lasting impact on soil pH. While ammonium-based fertilizers like urea and ammonium nitrate are known to cause soil acidification over time through the process of nitrification, the effect of this compound is less understood due to a lack of extensive agronomic research. Based on its chemical structure and slow-release properties, it is hypothesized that this compound may induce a more gradual and potentially less severe change in soil pH compared to its more soluble counterparts. However, further empirical studies are crucial to validate this hypothesis and to fully understand its long-term effects on soil chemistry and health. Researchers are encouraged to conduct comparative field and laboratory trials to generate the data needed for a comprehensive evaluation.

References

Safety Operating Guide

Navigating the Disposal of Guanylurea Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step process for the safe and compliant disposal of guanylurea (B105422) phosphate (B84403). While generally not classified as a hazardous substance, understanding its characteristics and adhering to proper disposal protocols is paramount.

Guanylurea phosphate is a solid crystalline substance that, according to available safety data sheets (SDS), is not considered hazardous.[1][2] It is not known to pose significant physical, health, or environmental hazards.[1] However, proper disposal is still necessary to ensure minimal environmental impact and compliance with regulations.

Immediate Safety and Handling

Before disposal, ensure that appropriate personal protective equipment (PPE) is used. This includes safety glasses with side shields or goggles, protective gloves, and a lab coat.[1] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2][3]

Environmental Considerations

While this compound itself is not classified as environmentally hazardous, its primary component, guanylurea, is a known transformation product of the widely used pharmaceutical, metformin (B114582).[4][5] Studies on guanylurea indicate a predicted no-effect concentration (PNEC) for aquatic life, highlighting the importance of preventing its release into the environment.

Environmental Data for GuanylureaValueUnitSource
Predicted No-Effect Concentration (PNEC)0.16mg/L[4]
24h-LC50 (Brachionus calyciflorus)544.53mg/L[6]

LC50: The concentration of a chemical which kills 50% of a sample population.

The toxicity of guanylurea to certain aquatic organisms underscores the need for responsible disposal, even if the phosphate salt form is not formally classified as hazardous waste.

Disposal Protocol: A Step-by-Step Approach

The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[1][2] The following workflow provides a structured approach to ensure compliance.

DisposalWorkflow start Start: this compound Waste check_hazardous Is the waste mixed with a hazardous substance? start->check_hazardous treat_as_hazardous Treat and dispose of as hazardous waste according to the properties of the mixture. check_hazardous->treat_as_hazardous Yes consult_regs Consult Local, Regional, and National Waste Regulations check_hazardous->consult_regs No end End: Disposal Complete treat_as_hazardous->end sewer_disposal Is disposal to sanitary sewer permitted by local regulations for non-hazardous chemical waste? consult_regs->sewer_disposal licensed_contractor Dispose of through a licensed chemical waste contractor. sewer_disposal->licensed_contractor No neutralize_and_dilute Follow institutional protocols for neutralization and dilution prior to sewer disposal. sewer_disposal->neutralize_and_dilute Yes licensed_contractor->end neutralize_and_dilute->end

This compound Disposal Decision Workflow

Experimental Protocols Cited:

While this document does not detail specific experimental protocols for the synthesis or use of this compound, the disposal procedures are based on standard chemical waste management principles. The ecotoxicity data presented is derived from established methods in environmental science:

  • Predicted No-Effect Concentration (PNEC): This value is typically derived from a series of chronic toxicity studies on various aquatic organisms (e.g., algae, daphnids, and fish). An assessment factor is applied to the lowest observed no-effect concentration to determine a level at which no adverse effects are expected in the ecosystem.

  • Acute Toxicity Testing (LC50): The 24-hour LC50 for Brachionus calyciflorus (a species of rotifer) was determined by exposing the organisms to different concentrations of guanylurea and observing the mortality rate over a 24-hour period.[6]

By following this structured disposal workflow and remaining mindful of the potential environmental impact of guanylurea, laboratory professionals can ensure the safe and responsible management of this compound waste. Always consult your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.